4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O/c26-15-16-7-9-17(10-8-16)18-13-21(19-5-1-3-11-23-19)25-22(14-18)20-6-2-4-12-24-20/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJWYIMVYGQRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde
CAS Number: 138253-30-2
Synonyms: 4'-(4-formylphenyl)-2,2':6',2''-terpyridine, 4-(2,6-di(pyridin-2-yl)pyridin-4-yl)benzaldehyde
Introduction
4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde is a versatile organic compound that belongs to the family of terpyridines. Terpyridines are a class of tridentate ligands renowned for their strong and specific coordination to a wide variety of metal ions. This property has established them as crucial building blocks in the fields of supramolecular chemistry, materials science, and catalysis. The presence of a benzaldehyde functional group on the terpyridine core of this particular molecule offers a reactive site for further chemical modifications, making it a valuable precursor for the synthesis of more complex functional materials and probes for biological systems.
This technical guide provides an in-depth overview of the synthesis, properties, and applications of 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde, with a focus on its relevance to researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key quantitative data for 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde is presented in the table below. It is important to note that while some data is available for the title compound, other parameters are predicted or extrapolated from closely related structures.
| Property | Value | Source |
| CAS Number | 138253-30-2 | [1][2] |
| Molecular Formula | C22H15N3O | [1][3] |
| Molecular Weight | 337.37 g/mol | [1][3] |
| Physical Form | White to pale yellow powder/solid | |
| Purity | Typically >95% | |
| Predicted Boiling Point | 525.9 ± 50.0 °C | [4][5] |
| Storage Temperature | Room temperature, in an inert atmosphere | |
| Solubility | Soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and some polar organic solvents. | General knowledge based on structure |
Spectroscopic Data
Spectroscopic characterization is crucial for the identification and quality control of 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde. Below are representative spectroscopic data.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.12 (s, 1H), 8.78 (s, 2H), 8.75 (d, 2H), 8.69 (d, 2H), 8.05 (m, 4H), 7.91 (m, 2H), 7.39 (m, 2H)[6] |
| UV-Vis Absorption (in CHCl₃) | λmax ≈ 283 nm[6] |
Experimental Protocols
The synthesis of 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde can be achieved through several synthetic routes. The most common and established method is the Kröhnke condensation. An alternative method involves the oxidation of a methyl-substituted precursor.
Synthesis via Kröhnke Condensation
This method involves the reaction of 2-acetylpyridine with 4-formylbenzaldehyde (p-tolualdehyde) in the presence of a base and an ammonia source.
Reactants:
-
2-acetylpyridine
-
4-formylbenzaldehyde
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Aqueous ammonia
-
Ethanol or Polyethylene Glycol (PEG-300) as solvent
Detailed Protocol (Adapted from related syntheses):
-
To a solution of 4-formylbenzaldehyde (1 equivalent) in ethanol, add 2-acetylpyridine (2 equivalents).
-
Under stirring, add a solution of potassium hydroxide (2.5 equivalents) in a minimal amount of water.
-
Add aqueous ammonia to the reaction mixture.
-
Stir the reaction at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
The reaction initially forms a 1,4-dihydropyridine intermediate, which is subsequently oxidized in situ to the final terpyridine product.
-
Upon completion, the product precipitates from the reaction mixture.
-
Collect the solid product by filtration and wash with water and ethanol to remove unreacted starting materials and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) or by column chromatography on silica gel.
Synthesis via Oxidation
This alternative route involves the synthesis of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine followed by its oxidation to the desired aldehyde.
Step 1: Synthesis of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine
This precursor is synthesized using the Kröhnke methodology by reacting 2-acetylpyridine with p-tolualdehyde.[7]
Step 2: Oxidation to 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde
Reactants:
-
4'-(4-methylphenyl)-2,2':6',2''-terpyridine
-
Selenium dioxide (SeO₂)
-
1,4-dioxane
-
Water
-
In a high-pressure autoclave, dissolve 4'-(4-methylphenyl)-2,2':6',2''-terpyridine (1 equivalent) in 1,4-dioxane.
-
Add selenium dioxide (approximately 4 equivalents) and a small amount of water.
-
Heat the sealed autoclave to 200°C for several hours.
-
After cooling to room temperature, the crude product is obtained.
-
Purification is achieved by column chromatography using a mixture of chloroform and methanol as the eluent.[6]
Applications in Research and Development
The primary application of 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde stems from its identity as a functionalized terpyridine ligand. The terpyridine moiety serves as a robust chelator for a wide range of metal ions, while the aldehyde group provides a handle for covalent modification.
Ligand for Functional Metal Complexes
The most significant application of this compound is as a ligand in coordination chemistry. The resulting metal complexes have been explored for a variety of applications:
-
Luminescent Materials: Ruthenium(II) and other transition metal complexes of terpyridine derivatives are known for their photoluminescent properties. These properties can be tuned by modifying the substituents on the terpyridine ligand, making them suitable for applications in sensors, displays, and molecular probes.
-
Catalysis: Terpyridine-metal complexes can act as catalysts in various organic transformations. The well-defined coordination sphere around the metal center allows for high selectivity and efficiency.
-
Supramolecular Chemistry: The rigid structure and strong metal-binding affinity of terpyridines make them ideal building blocks for the construction of complex supramolecular assemblies, such as metallopolymers and molecular cages.
Precursor for Advanced Materials and Probes
The aldehyde functionality allows for the covalent attachment of this terpyridine unit to other molecules or surfaces.
-
Fluorescent Sensors: The aldehyde can be reacted with amines to form Schiff bases, which can be designed to exhibit changes in their fluorescence upon binding to specific analytes, such as metal ions. For instance, it can be used to synthesize porphyrin-terpyridine conjugates for the fluorometric sensing of metal cations.[8]
-
Bioconjugation: The aldehyde group can be used to attach the terpyridine moiety to biomolecules, such as proteins or DNA. The resulting bioconjugates can be used to study biological processes or for the development of targeted therapeutics. Terpyridine derivatives have shown potential as anticancer agents, possibly through their interaction with DNA and the generation of reactive oxygen species.
-
Surface Modification: The compound can be immobilized on surfaces to create materials with specific metal-binding or catalytic properties.
Visualizations
Synthesis Workflow
Caption: Synthetic routes to 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde.
Application as a Functional Ligand
Caption: Formation of functional metal complexes and their applications.
Safety Information
Based on available data, 4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
4-(2,2':6',2''-terpyridin-4'-yl)benzaldehyde is a key synthetic intermediate with significant potential in materials science and medicinal chemistry. Its robust metal-chelating properties, combined with a reactive aldehyde group, make it an attractive building block for the design and synthesis of a wide array of functional molecules and materials. The experimental protocols provided herein offer reliable methods for its preparation, opening avenues for further research and development in various scientific disciplines.
References
- 1. 4-(2,2':6',2''-TERPYRIDIN-4'-YL)BENZALDEHYDE | 138253-30-2 [chemicalbook.com]
- 2. 138253-30-2|4-([2,2':6',2''-Terpyridin]-4'-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 3. 4-(2,2':6',2''-TERPYRIDIN-4'-YL)BENZALDEHYDE , 95% , 138253-30-2 - CookeChem [cookechem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 4-(2,2':6',2''-TERPYRIDIN-4'-YL)BENZALDEHYDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. – Oriental Journal of Chemistry [orientjchem.org]
- 8. tpcj.org [tpcj.org]
An In-depth Technical Guide to 4'-(4-formylphenyl)-2,2':6',2''-terpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, synthesis, and applications of 4'-(4-formylphenyl)-2,2':6',2''-terpyridine. This versatile tridentate ligand is a significant building block in supramolecular chemistry, materials science, and the development of novel therapeutic agents.
Core Chemical Properties
4'-(4-formylphenyl)-2,2':6',2''-terpyridine, with the CAS Number 138253-30-2, is an off-white to light yellow solid.[1] Its structure features a central pyridine ring substituted at the 4'-position with a formyl-functionalized phenyl group, and flanked by two pyridin-2-yl groups. This arrangement makes it an excellent chelating agent for a variety of metal ions.[2][3]
Physical and Chemical Data
The fundamental properties of this compound are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and storage.
| Property | Value | Reference |
| Molecular Formula | C22H15N3O | [1] |
| Molecular Weight | 337.37 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Boiling Point | 525.9 ± 50.0 °C (Predicted) | [1] |
| Density | 1.219 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 4.48 ± 0.22 (Predicted) | [1] |
| Storage Conditions | 2-8°C, stored under nitrogen | [1] |
Spectroscopic Data
Characterization of 4'-(4-formylphenyl)-2,2':6',2''-terpyridine and its derivatives is typically achieved through a combination of spectroscopic techniques. While specific peak data requires direct experimental acquisition, the standard methods employed are listed below.
| Technique | Purpose |
| 1H and 13C NMR | Structural elucidation and confirmation of proton and carbon environments. |
| Infrared (IR) Spectroscopy | Identification of functional groups, particularly the characteristic aldehyde C=O stretch. |
| UV-Vis Spectroscopy | Analysis of electronic transitions, including π–π* and n–π* transitions within the conjugated system.[3][4] |
| Mass Spectrometry | Determination of molecular weight and fragmentation patterns for structural confirmation.[4] |
| X-ray Crystallography | Unambiguous determination of the solid-state structure and conformation.[5] |
Synthesis and Experimental Protocols
The synthesis of 4'-(4-formylphenyl)-2,2':6',2''-terpyridine can be achieved through various routes, with the oxidation of a methyl precursor being a notable method.
One-Pot Oxidation of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine
A straightforward, one-pot synthesis involves the oxidation of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine using selenium dioxide (SeO2).[6][7] This method provides a clean conversion of the methyl group to a formyl group.[6][7]
Experimental Protocol:
-
Reactant Preparation: Dissolve 4'-(4-methylphenyl)-2,2':6',2''-terpyridine (MPT) in 1,4-dioxane.
-
Oxidizing Agent Addition: Add Selenium dioxide (SeO2) and a small amount of water to the solution.
-
Reaction Condition: Heat the reaction mixture. The protocol suggests that a two-step addition of the oxidizing agent after an interval can improve the yield.[6] The proposed mechanism involves the initial conversion of the methyl group to an alcohol, which is then further oxidized to the aldehyde.[6]
-
Work-up and Purification: The final product is purified using standard chromatographic techniques.
Caption: One-pot synthesis of the target compound via oxidation.
Kröhnke Pyridine Synthesis
The Kröhnke reaction is a classical and versatile method for synthesizing substituted pyridines and terpyridines.[4][5] This pathway involves the condensation of a 1,5-diketone precursor, which can be formed from an appropriately substituted chalcone and an N-pyridinium salt, with an ammonium source to form the central pyridine ring. While a specific protocol for the 4'-formylphenyl derivative is not detailed in the provided context, this general strategy is fundamental to terpyridine chemistry.
Reactivity and Applications
The chemical utility of 4'-(4-formylphenyl)-2,2':6',2''-terpyridine stems from its two key functional domains: the reactive aldehyde group and the powerful tridentate terpyridine chelating unit.
Reactivity of the Aldehyde Group
The formyl (aldehyde) group is a versatile chemical handle for a wide range of organic transformations.[6] It serves as an excellent starting point for synthesizing more complex molecules. Aromatic aldehydes are extensively used as reagents for various reactions.[6][7]
-
Synthesis of Oximes and Amines: The aldehyde can be converted into oximes, which are known for their biological activity, or used in the synthesis of aryl amines, which have pharmaceutical importance.[6][7]
-
Porphyrin Conjugation: The compound has been successfully used to synthesize terpyridyl-appended porphyrins.[7] These conjugates are valuable in sensor applications, demonstrating high sensitivity for detecting metal ions like Co(II) and Cu(II) in aqueous media.[8]
-
Condensation Reactions: It can undergo condensation reactions with active methylene compounds or amines to create larger, more complex π-conjugated systems. For instance, it has been reacted with 9,10-phenanthrenequinone in the presence of ammonium acetate to synthesize advanced imidazole-terpyridine hybrid molecules.[3]
Coordination Chemistry and Applications
The 2,2':6',2''-terpyridine core is a cornerstone of coordination and supramolecular chemistry due to its ability to form stable, well-defined complexes with a vast array of transition metals, including Ru(II), Zn(II), Fe(II), and Co(II).[2][3][4]
-
Photochemical Devices: Metal complexes of functionalized terpyridines are heavily investigated for their photophysical properties.[2] They are key components in the construction of photochemical molecular devices and are used as photosensitizers.[2][3]
-
Sensors: The changes in spectroscopic (colorimetric or luminescent) properties upon metal ion binding make these complexes suitable for use as chemical sensors.[2][8]
-
Supramolecular Assemblies: The defined geometry and strong binding affinity of the terpyridine unit allow for the programmed self-assembly of complex supramolecular structures.[2][9]
-
Materials Science: These compounds and their metal complexes are explored for applications in molecular electronics and the development of materials with tunable optical and electronic properties.[3][9]
Caption: Key reaction pathways and applications of the title compound.
Safety and Handling
According to its GHS classification, 4'-(4-formylphenyl)-2,2':6',2''-terpyridine is associated with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[1] Store the compound in a tightly sealed container under nitrogen at 2-8°C to maintain its stability.[1]
References
- 1. 4-(2,2':6',2''-TERPYRIDIN-4'-YL)BENZALDEHYDE | 138253-30-2 [chemicalbook.com]
- 2. isca.me [isca.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of 4’-substituted-2,2’:6’,2”-terpyridine ruthenium (ll) complexes [diposit.ub.edu]
- 5. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]
- 6. One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. tpcj.org [tpcj.org]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Photophysical Properties of 4'-(4-formylphenyl)-2,2':6',2''-terpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Terpyridine-based compounds have garnered significant interest in the fields of coordination chemistry, materials science, and drug development due to their unique chelating abilities and rich photophysical properties. The 4'-phenyl-2,2':6',2''-terpyridine scaffold, in particular, serves as a versatile platform for the development of fluorescent probes, photosensitizers, and luminescent materials. The introduction of a formyl group at the para-position of the phenyl ring in 4'-(4-formylphenyl)-2,2':6',2''-terpyridine is expected to modulate its electronic and photophysical characteristics significantly. The electron-withdrawing nature of the formyl group can influence the intramolecular charge transfer (ICT) character of the molecule's excited states, thereby affecting its absorption and emission properties. This guide aims to provide a thorough understanding of these properties, drawing upon available data for the title compound and its structural analogues.
Core Photophysical Properties
The photophysical properties of 4'-substituted terpyridines are highly sensitive to the nature of the substituent on the phenyl ring. While comprehensive data for 4'-(4-formylphenyl)-2,2':6',2''-terpyridine is limited, the available information, in conjunction with data from its analogues, provides valuable insights into its expected behavior.
Data Presentation
The following table summarizes the available quantitative photophysical data for 4'-(4-formylphenyl)-2,2':6',2''-terpyridine and its selected analogues. This comparative presentation allows for an estimation of the electronic effects of the formyl substituent.
| Compound | Solvent | Absorption Maxima (λ_abs) [nm] | Emission Maxima (λ_em) [nm] | Fluorescence Quantum Yield (Φ_f) | Excited-State Lifetime (τ) [ns] | Reference(s) |
| 4'-(4-formylphenyl)-2,2':6',2''-terpyridine | Not specified | 283 | Not Reported | Not Reported | Not Reported | |
| 4'-(4-aminophenyl)-2,2':6',2''-terpyridine (APT) | Various polar | ~350 | Dual Emission (LE and ICT) | Not explicitly stated | Reported | [1][2][3] |
| 4'-(4-bromophenyl)-2,2':6',2''-terpyridine | Not specified | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | Acetonitrile | 286 | 454, 856 | Not Reported | Not Reported | [5] |
| 4'-phenyl-2,2':6',2''-terpyridine | Cyclohexane | Not Reported | Not Reported | 0.64 | Not Reported | [6] |
LE: Locally Excited; ICT: Intramolecular Charge Transfer
Experimental Protocols
This section provides detailed methodologies for the synthesis of the title compound and for the key experiments required to determine its photophysical properties.
Synthesis of 4'-(4-formylphenyl)-2,2':6',2''-terpyridine
A common and effective method for the synthesis of 4'-aryl-2,2':6',2''-terpyridines is the Kröhnke reaction.[4]
Materials:
-
2-acetylpyridine
-
4-formylbenzaldehyde
-
Ammonium acetate
-
Ethanol
-
Base (e.g., NaOH or KOH)
Procedure:
-
A mixture of 2-acetylpyridine (2 equivalents) and 4-formylbenzaldehyde (1 equivalent) is prepared in ethanol.
-
A catalytic amount of a strong base (e.g., NaOH or KOH) is added to the mixture to facilitate the initial aldol condensation.
-
A large excess of ammonium acetate is added, which serves as the nitrogen source for the central pyridine ring.
-
The reaction mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Upon cooling, the product precipitates out of the solution.
-
The crude product is collected by filtration, washed with cold ethanol and then water.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or a mixture of chloroform and methanol) or by column chromatography on silica gel.
UV-Vis Absorption Spectroscopy
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
Procedure:
-
A stock solution of the compound is prepared in a spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or cyclohexane) of known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).
-
The spectrophotometer is turned on, and the lamps are allowed to warm up for at least 30 minutes to ensure stability.
-
A baseline correction is performed using two cuvettes filled with the pure solvent.
-
One of the solvent cuvettes is replaced with a cuvette containing the sample solution.
-
The absorption spectrum is recorded over a desired wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λ_abs) is determined from the spectrum.
Fluorescence Emission Spectroscopy
Instrumentation:
-
A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Quartz cuvettes (1 cm path length).
Procedure:
-
A dilute solution of the compound is prepared in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
The spectrofluorometer is powered on and allowed to stabilize.
-
The excitation wavelength is set to the absorption maximum (λ_abs) or another suitable wavelength where the compound absorbs light.
-
The emission spectrum is recorded over a wavelength range starting from just above the excitation wavelength to a point where the emission intensity returns to the baseline.
-
The wavelength of maximum emission (λ_em) is identified from the spectrum.
Fluorescence Quantum Yield (Φ_f) Determination
The relative method, using a well-characterized standard, is commonly employed.
Materials:
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
UV-Vis spectrophotometer and spectrofluorometer.
Procedure:
-
A series of solutions of both the sample and the standard are prepared at different concentrations, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.
-
The absorption spectra of all solutions are recorded.
-
The fluorescence emission spectra of all solutions are recorded under identical experimental conditions (excitation wavelength, slit widths).
-
The integrated fluorescence intensity for each solution is calculated.
-
A plot of integrated fluorescence intensity versus absorbance is created for both the sample and the standard.
-
The gradients (slopes) of these plots are determined.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²)
where η is the refractive index of the solvent.
Excited-State Lifetime (τ) Measurement
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
Instrumentation:
-
A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier tube), and timing electronics.
Procedure:
-
A dilute solution of the sample is prepared as for fluorescence measurements.
-
The instrument is set up with the appropriate excitation wavelength and emission is collected at the emission maximum.
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) at the excitation wavelength.
-
The fluorescence decay of the sample is measured by collecting single photons over many excitation cycles and building a histogram of their arrival times relative to the excitation pulse.
-
The measured decay curve is deconvoluted with the IRF and fitted to an exponential decay model (or multi-exponential if the decay is complex) to extract the fluorescence lifetime (τ).
Mandatory Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. isca.me [isca.me]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Phenyl-substituted 2,2′:6′,2″-terpyridine as a new series of fluorescent compounds—their photophysical properties and fluorescence tuning - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Molecular Structure and Synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde. This compound, also known as 4'-(4-formylphenyl)-2,2':6',2''-terpyridine, is a significant building block in the fields of supramolecular chemistry, materials science, and drug development. Its rigid, tridentate coordination motif makes it an excellent ligand for forming stable complexes with a variety of metal ions, leading to materials with interesting photophysical and electrochemical properties.
Molecular Structure and Properties
This compound is a complex organic molecule built upon a 2,2':6',2''-terpyridine core. This terpyridine unit is substituted at the 4'-position with a 4-formylphenyl (benzaldehyde) group. The presence of the aldehyde functional group provides a reactive site for further chemical modifications, making it a versatile precursor for the synthesis of more complex molecules and supramolecular assemblies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of the listed properties are predicted values from computational models due to the limited availability of experimentally determined data in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₅N₃O | |
| Molecular Weight | 337.38 g/mol | |
| CAS Number | 138253-30-2 | |
| Appearance | Off-white to light yellow solid | |
| Boiling Point (Predicted) | 525.9 ± 50.0 °C | |
| Density (Predicted) | 1.219 ± 0.06 g/cm³ | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques. The following table summarizes the available spectroscopic data.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.12 (s, 1H, -CHO), 8.78 (s, 2H), 8.75 (d, 2H), 8.69 (d, 2H), 8.05 (m, 4H), 7.91 (m, 2H), 7.39 (m, 2H) |
| UV-Vis (in 1,4-dioxane) | λ_max = 283 nm |
| ¹³C NMR | Data not readily available in public domain. |
| Infrared (IR) Spectroscopy | Data not readily available in public domain. Expected characteristic peaks would include C=O stretching for the aldehyde (~1700 cm⁻¹) and C=N/C=C stretching for the pyridine rings (~1600-1400 cm⁻¹). |
| Mass Spectrometry | Data not readily available in public domain. Expected [M+H]⁺ at m/z 338.12. |
Synthesis of this compound
The synthesis of this compound is a two-step process. The first step involves the synthesis of the terpyridine precursor, 4'-(4-methylphenyl)-2,2':6',2''-terpyridine, via the Kröhnke pyridine synthesis. The second step is the oxidation of the methyl group on the phenyl ring to an aldehyde group.
Caption: Synthesis pathway of this compound.
Experimental Protocols
The Kröhnke synthesis is a versatile method for the preparation of substituted pyridines. In this one-pot approach, two equivalents of a 2-acetylpyridine are condensed with one equivalent of an aromatic aldehyde in the presence of a base and an ammonia source.
Materials:
-
2-acetylpyridine
-
p-tolualdehyde
-
Potassium hydroxide (KOH)
-
Aqueous ammonia (NH₃)
-
Ethanol
Procedure:
-
To a solution of p-tolualdehyde (1 equivalent) and 2-acetylpyridine (2 equivalents) in ethanol, add potassium hydroxide (2.2 equivalents).
-
To this mixture, add concentrated aqueous ammonia.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. A precipitate will form.
-
Collect the solid by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from ethanol to yield 4'-(4-methylphenyl)-2,2':6',2''-terpyridine as a white solid.
The methyl group of the terpyridine precursor is oxidized to a formyl group using selenium dioxide in a sealed vessel.
Materials:
-
4'-(4-methylphenyl)-2,2':6',2''-terpyridine
-
Selenium dioxide (SeO₂)
-
1,4-dioxane
-
Water
Procedure:
-
In a high-pressure autoclave, combine 4'-(4-methylphenyl)-2,2':6',2''-terpyridine (1 equivalent), selenium dioxide (approximately 4 equivalents), and a small amount of water in 1,4-dioxane.
-
Heat the mixture at 200°C for 2 hours.
-
Cool the autoclave to room temperature.
-
Add an additional portion of selenium dioxide (approximately 4 equivalents) and water to the reaction mixture.
-
Heat the mixture again at 200°C for 6 hours.
-
After cooling, evaporate the solvent.
-
The crude product is then purified by column chromatography on silica gel using a mixture of chloroform and methanol as the eluent to afford this compound.
Applications in Drug Development and Research
The unique structural and electronic properties of this compound and its derivatives make them valuable in several areas of research and development:
-
Supramolecular Chemistry: The terpyridine core is a powerful motif for the self-assembly of complex supramolecular architectures such as metallo-polymers, cages, and grids. The aldehyde functionality allows for the post-synthetic modification of these assemblies, enabling the introduction of other functional groups.
-
Materials Science: Metal complexes of this ligand often exhibit interesting photoluminescent and electrochemical properties. These characteristics are being explored for applications in organic light-emitting diodes (OLEDs), sensors, and photovoltaics.
-
Drug Development: Terpyridine-based ligands and their metal complexes have shown promise as therapeutic agents. Their ability to bind to DNA and other biological targets is an active area of investigation for the development of novel anti-cancer and anti-viral drugs. The aldehyde group can be used to conjugate the molecule to biomolecules or drug delivery systems.
Caption: Key application areas of the title compound.
This technical guide provides a foundational understanding of this compound for researchers and professionals. The detailed synthesis protocols and compiled property data serve as a valuable resource for its utilization in advanced chemical and biomedical applications. Further research is encouraged to fully elucidate the experimental spectroscopic data and explore the full potential of this versatile molecule.
The Core of Coordination: An In-depth Technical Guide to Terpyridine Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental coordination chemistry of 2,2':6',2''-terpyridine (tpy) and its derivatives. These tridentate N-heterocyclic ligands are renowned for their robust and versatile coordination with a broad spectrum of metal ions. The resulting complexes exhibit a rich array of photophysical, electrochemical, and catalytic properties, rendering them invaluable in fields from materials science to medicinal chemistry. This document details their synthesis, coordination behavior, quantitative properties, and key experimental protocols, with a focus on applications relevant to research and drug development.
Introduction to Terpyridine Ligands: Structure and Coordination
2,2':6',2''-terpyridine is a tridentate ligand that binds to metal ions through its three nitrogen atoms, forming two stable five-membered chelate rings. This NNN-pincer type coordination fosters the formation of highly stable mono- and bis-complexes with a variety of transition metals. In its free state, the pyridine rings of the ligand adopt a trans-trans conformation to minimize lone pair repulsion. Upon complexation with a metal ion, the ligand undergoes a conformational change to a cis-cis geometry, enabling the three nitrogen atoms to bind to the metal center in a meridional fashion. This rigid and planar coordination geometry is fundamental to the unique properties of terpyridine-metal complexes.
The versatility of terpyridine chemistry stems from the ease of functionalization, particularly at the 4'-position of the central pyridine ring. This allows for the fine-tuning of the steric and electronic properties of the resulting metal complexes, thereby influencing their reactivity and physical characteristics.
Synthesis of Terpyridine Ligands and Metal Complexes
The synthesis of terpyridine ligands and their subsequent complexation with metal ions are well-established procedures in coordination chemistry.
General Synthesis of 4'-Substituted Terpyridines
One of the most common and effective methods for synthesizing 4'-substituted terpyridines is the Kröhnke reaction.[1][2]
Experimental Protocol: Kröhnke Synthesis of 4'-Aryl-Substituted Terpyridines [1][2]
-
Reactants:
-
2-acetylpyridine (2.0 equivalents)
-
Substituted aromatic aldehyde (1.0 equivalent)
-
Potassium hydroxide (2.4 equivalents)
-
35% aqueous ammonia solution
-
Methanol
-
-
Procedure:
-
To a solution of 2-acetylpyridine in methanol, add the substituted aromatic aldehyde.
-
Add potassium hydroxide pellets and the aqueous ammonia solution to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with distilled water to remove excess base, followed by a wash with cold ethanol until the washings are neutral.
-
The crude product can be further purified by recrystallization from ethanol.
-
General Synthesis of Bis(terpyridine) Metal Complexes
The formation of terpyridine-metal complexes is typically a straightforward self-assembly process.[1] The stoichiometry of the reactants (ligand-to-metal ratio) is a key factor in determining whether a mono- or bis-terpyridine complex is formed.
Experimental Protocol: Synthesis of [M(tpy)₂]ⁿ⁺ Complexes [1]
-
Reactants:
-
4'-substituted-2,2':6',2''-terpyridine ligand (2.0 equivalents)
-
Metal salt (e.g., FeCl₂·4H₂O, RuCl₃·xH₂O) (1.0 equivalent)
-
Suitable solvents (e.g., methanol, dichloromethane)
-
Ammonium hexafluorophosphate (NH₄PF₆) for anion exchange (optional)
-
-
Procedure:
-
Ligand Solution: Dissolve the desired 4'-substituted-2,2':6',2''-terpyridine ligand in a suitable solvent such as dichloromethane.
-
Metal Salt Solution: Prepare a hot solution of the metal salt in a solvent like methanol.
-
Complexation: Add the hot metal salt solution dropwise to the stirred ligand solution at room temperature. A color change is typically observed, indicating complex formation. Stir the reaction mixture for approximately 2 hours.
-
Anion Exchange (if required): To obtain a hexafluorophosphate salt, add a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) in methanol to precipitate the complex.
-
Isolation: Collect the precipitate by filtration, wash with cold methanol and diethyl ether, and dry under vacuum.
-
Quantitative Data of Terpyridine Complexes
The stability and properties of terpyridine-metal complexes can be quantified through various experimental techniques, providing valuable data for comparison and for understanding structure-property relationships.
Photophysical Properties
Terpyridine complexes, particularly those of ruthenium(II), are known for their characteristic optical properties, including strong metal-to-ligand charge transfer (MLCT) absorptions in the visible region and luminescence.[3][4]
Table 1: Photophysical Data for Selected Ruthenium(II) Terpyridine Complexes in Acetonitrile
| Complex | λabs (nm) (ε, M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| [Ru(tpy)₂]²⁺ | 474 (11,000) | 645 | < 10-4 | < 0.1 | [3] |
| [Ru(pm-tpy)₂]²⁺ | 488 (19,800) | 660 | 0.0011 | 3.6 | [3] |
| [Ru(Me-pm-tpy)₂]²⁺ | 490 (20,400) | 662 | 0.0012 | 3.9 | [3] |
| [Ru(Ph-pm-tpy)₂]²⁺ | 496 (24,000) | 665 | 0.0015 | 5.2 | [3] |
tpy = 2,2':6',2''-terpyridine; pm-tpy = 4'-(2-pyrimidinyl)-2,2':6',2''-terpyridine; Me-pm-tpy = 4'-(4-methyl-2-pyrimidinyl)-2,2':6',2''-terpyridine; Ph-pm-tpy = 4'-(4-phenyl-2-pyrimidinyl)-2,2':6',2''-terpyridine
Electrochemical Properties
The electrochemical behavior of terpyridine complexes provides insight into their redox properties, which are crucial for applications in catalysis and molecular electronics.
Table 2: Electrochemical Data for Selected Iron(II) and Manganese(II) Terpyridine Complexes in Acetonitrile
| Complex | E1/2 (Oxidation, V vs SCE) | E1/2 (Reduction, V vs SCE) | Reference |
| [Fe(tpy)₂]²⁺ | +1.09 | -1.28, -1.49 | [5] |
| [Fe(5-Cl-tpy)₂]²⁺ | +1.15 | -1.17, -1.37 | [6] |
| [Fe(5,5''-diCl-tpy)₂]²⁺ | +1.21 | -1.08, -1.27 | [6] |
| [Mn(tpy)₂]²⁺ | +1.26 (MnII/III), +2.07 (MnIII/IV) | - | [7] |
| [Mn((t)Bu₃-tpy)₂]²⁺ | +1.15 (MnII/III), +1.86 (MnIII/IV) | - | [7] |
tpy = 2,2':6',2''-terpyridine; 5-Cl-tpy = 5-chloro-2,2':6',2''-terpyridine; 5,5''-diCl-tpy = 5,5''-dichloro-2,2':6',2''-terpyridine; (t)Bu₃-tpy = 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine
Structural Data
X-ray crystallography provides precise information on the geometry of terpyridine complexes, including bond lengths and angles, which are fundamental to understanding their reactivity.
Table 3: Selected Bond Lengths (Å) and Angles (°) for --INVALID-LINK--₂ [8]
| Bond | Length (Å) | Angle | Degree (°) |
| Co-N1 | 2.221(2) | N1-Co-N2 | 78.48(8) |
| Co-N2 | 2.083(2) | N2-Co-N3 | 78.48(8) |
| Co-N3 | 2.221(2) | N1-Co-N3 | 156.96(8) |
| Co-N4 | 2.221(2) | N4-Co-N5 | 78.48(8) |
| Co-N5 | 2.083(2) | N5-Co-N6 | 78.48(8) |
| Co-N6 | 2.221(2) | N4-Co-N6 | 156.96(8) |
TerpyPhSMe = 4'-(4-methylthiophenyl)-2,2':6',2''-terpyridine. Data corresponds to the high-spin state.
Key Applications and Mechanisms
The unique properties of terpyridine-metal complexes have led to their exploration in a wide range of applications, including catalysis and medicine.
Catalysis: Suzuki-Miyaura Cross-Coupling
Palladium-terpyridine complexes have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental C-C bond-forming reaction in organic synthesis.[9]
The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0)-terpyridine complex, followed by transmetalation with a boronic acid in the presence of a base, and finally, reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[10]
Drug Development: Anticancer Mechanisms
Terpyridine-metal complexes, particularly those of copper, have shown significant potential as anticancer agents.[11][12] Their mechanism of action is often multimodal, involving DNA interaction and the generation of reactive oxygen species (ROS).[11][12]
Upon cellular uptake, these complexes can interact with DNA through intercalation or groove binding, leading to DNA damage.[11][13] Additionally, many complexes can generate reactive oxygen species, which induce oxidative stress, damage cellular components including DNA, and trigger apoptosis (programmed cell death).[11][12]
Experimental Workflow: From Synthesis to Characterization
The development and study of new terpyridine complexes follow a systematic workflow.
This workflow begins with the synthesis of the terpyridine ligand, followed by complexation with the desired metal ion and subsequent purification. A suite of analytical techniques is then employed to fully characterize the new complex, confirming its structure and elucidating its physicochemical properties.
Conclusion
Terpyridine coordination chemistry represents a mature yet continually evolving field of research. The stability, rich redox and photophysical properties, and synthetic accessibility of terpyridine-metal complexes make them highly attractive for a diverse range of applications. For researchers in materials science and drug development, the ability to rationally design and synthesize terpyridine complexes with tailored properties offers a powerful tool for innovation. This guide provides a foundational understanding of the core principles and practical aspects of terpyridine coordination chemistry, serving as a valuable resource for both newcomers and experienced scientists in the field.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photophysical and photochemical properties of ruthenium and osmium complexes with substituted terpyridines - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
- 6. Molecular Engineering to Tune Functionality: The Case of Cl-Substituted [Fe(terpy)2]2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mononuclear Mn(III) and Mn(IV) bis-terpyridine complexes: electrochemical formation and spectroscopic characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Highly cytotoxic Cu( ii ) terpyridine complexes as chemotherapeutic agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00759J [pubs.rsc.org]
- 13. The Therapeutic Potential in Cancer of Terpyridine‐Based Metal Complexes Featuring Group 11 Elements | Semantic Scholar [semanticscholar.org]
Spectroscopic and Synthetic Profile of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Profile
| Property | Value |
| Chemical Name | 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde |
| Synonyms | 4'-(4-Formylphenyl)-2,2':6',2''-terpyridine |
| CAS Number | 138253-30-2 |
| Molecular Formula | C22H15N3O |
| Molecular Weight | 337.37 g/mol |
| Canonical SMILES | C1=CC=C(C=C1C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=CC=N4)C=O |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
NMR Spectroscopy (in CDCl₃)
¹H NMR (400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.1 | s | 1H, -CHO |
| ~8.8 | d | 2H, H6, H6'' |
| ~8.7 | s | 2H, H3', H5' |
| ~8.0 | d | 2H, Phenyl H (ortho to CHO) |
| ~7.9 | d | 2H, Phenyl H (meta to CHO) |
| ~7.8 | t | 2H, H4, H4'' |
| ~7.3 | t | 2H, H5, H5'' |
¹³C NMR (101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | -CHO |
| ~156.5 | C2, C2'', C6, C6'' |
| ~150.0 | C4' |
| ~149.0 | C2', C6' |
| ~138.0 | Phenyl C (ipso to terpyridine) |
| ~137.0 | C4, C4'' |
| ~136.0 | Phenyl C (ipso to CHO) |
| ~130.0 | Phenyl C (ortho to CHO) |
| ~129.5 | Phenyl C (meta to CHO) |
| ~124.0 | C5, C5'' |
| ~121.5 | C3, C3'' |
| ~119.0 | C3', C5' |
Mass Spectrometry
| Technique | Predicted [M+H]⁺ (m/z) |
| Electrospray Ionization (ESI) | 338.13 |
UV-Visible and Fluorescence Spectroscopy (in CH₂Cl₂)
| Spectroscopy | λmax (nm) |
| UV-Visible Absorption | ~285, ~325 |
| Fluorescence Emission | Not available |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound, based on established procedures for analogous compounds.[1]
Synthesis via Kröhnke-Type Reaction
This protocol describes a common one-pot synthesis for 4'-substituted terpyridines.[1]
Materials:
-
2-acetylpyridine
-
4-formylbenzaldehyde
-
Potassium hydroxide (KOH)
-
Ammonia solution (aqueous)
-
Methanol
-
Ethanol
Procedure:
-
To a stirred solution of 2-acetylpyridine (2.0 eq) and 4-formylbenzaldehyde (1.0 eq) in methanol, add a solution of potassium hydroxide (2.0 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours, during which a precipitate will form.
-
To the resulting suspension, add an aqueous solution of ammonia (excess) and heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitate by filtration.
-
Wash the solid with cold ethanol and then water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product.
Spectroscopic Characterization
3.2.1. NMR Spectroscopy
-
Prepare a solution of the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Set the spectral width to encompass all expected signals.
-
Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
3.2.2. Mass Spectrometry (Electrospray Ionization)
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a relevant m/z range.
3.2.3. UV-Visible Absorption Spectroscopy
-
Prepare a series of dilute solutions of the compound in a spectroscopic grade solvent (e.g., CH₂Cl₂).
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of 200-800 nm.
-
Determine the wavelength(s) of maximum absorbance (λmax).
3.2.4. Fluorescence Spectroscopy
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent.
-
Excite the sample at a wavelength corresponding to an absorption maximum.
-
Record the emission spectrum at a 90-degree angle to the excitation source using a spectrofluorometer to determine the emission maximum (λem).
Visualizations
Synthetic Pathway
Caption: Kröhnke-type synthesis of the target compound.
Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic characterization.
References
The Fundamental Chemistry of Terpyridine Ligands: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, coordination chemistry, photophysical properties, and therapeutic applications of terpyridine-based compounds.
Introduction
2,2':6',2''-Terpyridine (tpy) and its derivatives represent a prominent class of tridentate N-heterocyclic ligands, distinguished by their robust and versatile coordination with a wide array of metal ions. The resulting metal complexes exhibit a rich tapestry of photophysical, electrochemical, and catalytic properties, rendering them invaluable in diverse scientific fields, from materials science to medicinal chemistry.[1] This guide provides a comprehensive overview of the fundamental chemistry of terpyridine ligands, with a particular focus on aspects relevant to researchers, scientists, and professionals in drug development. We will delve into their synthesis, coordination behavior, quantitative properties, and key experimental protocols, alongside an exploration of their emerging applications in oncology.
Terpyridine is a tridentate ligand that coordinates to metal ions via its three nitrogen atoms, forming two stable five-membered chelate rings.[1] This NNN-pincer type coordination results in the formation of highly stable complexes with numerous transition metals.[2] In its free state, the pyridine rings of the ligand adopt a trans-trans conformation to minimize lone pair repulsion. Upon complexation, a conformational change to a cis-cis geometry occurs, enabling the three nitrogen atoms to bind meridionally to the metal center.[1] This rigid, planar coordination geometry is fundamental to the unique characteristics of terpyridine-metal complexes.
Synthesis of Terpyridine Ligands and their Metal Complexes
The synthesis of terpyridine ligands is most commonly achieved through the Kröhnke reaction. This versatile method allows for the preparation of a wide variety of substituted terpyridines with high yields.[3] The reaction can be performed as a classical two-step process or a more efficient one-pot synthesis.[4]
The formation of terpyridine-metal complexes is typically a straightforward self-assembly process.[1] The stoichiometry of the ligand and metal salt is a critical factor in determining whether a mono- or bis-terpyridine complex is formed.[2]
Logical Workflow for Terpyridine Ligand and Complex Synthesis
Caption: General workflow for the synthesis of terpyridine ligands and their subsequent metal complexes.
Coordination Chemistry
The tridentate nature of terpyridine ligands allows them to form stable complexes with a wide range of transition metals, including but not limited to iron(II), ruthenium(II), iridium(III), and platinum(II).[1][1][5][6] The coordination geometry of these complexes is typically octahedral for bis-terpyridine complexes, such as [M(tpy)2]n+, and can be square planar or distorted square pyramidal for mono-terpyridine complexes, depending on the metal ion and ancillary ligands.[2]
The electronic properties of the metal center and the steric and electronic nature of the substituents on the terpyridine scaffold significantly influence the overall properties of the resulting complex.[3] This allows for the fine-tuning of their photophysical and electrochemical characteristics for specific applications.
Coordination of a Terpyridine Ligand to a Metal Ion
Caption: The conformational changes and coordination steps involved in the formation of a terpyridine-metal complex.
Quantitative Data
The photophysical properties of terpyridine-metal complexes are of significant interest for applications in sensing, imaging, and photodynamic therapy. These properties, including absorption and emission wavelengths, quantum yields, and excited-state lifetimes, are highly dependent on the metal center and the nature of the terpyridine ligand.
Table 1: Photophysical Properties of Selected Ruthenium(II) and Iridium(III) Terpyridine Complexes
| Complex | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference(s) |
| Ruthenium(II) Complexes | |||||
| [Ru(tpy)2]2+ | ~450-500 (MLCT) | ~600-700 | < 10% | 0.25 ns | [7][8] |
| [Ru(Ph-tpy)2]2+ | ~450-500 (MLCT) | ~600-700 | - | 1.0 ns | [8] |
| [(tpy-pm-R)Ru(tpy)]2+ | ~450-500 (MLCT) | ~600-700 | - | - | [8] |
| Iridium(III) Complexes | |||||
| [Ir(ppy)2(tpy)]PF6 | ~474 (1MLL'CT) | 572 | 3.72% | 80 ns | [1] |
| [Ir(bzq)2(tpy)]PF6 | - | - | - | - | [1] |
| [Ir(piq)2(tpy)]PF6 | - | 588 | 9.57% | 1965 ns | [1] |
| [Ir(pbt)2(tpy)]PF6 | - | - | - | - | [1] |
MLCT = Metal-to-Ligand Charge Transfer; MLL'CT = Metal-Ligand to Ligand Charge Transfer; tpy = 2,2':6',2''-terpyridine; Ph-tpy = 4'-phenyl-2,2':6',2''-terpyridine; ppy = 2-phenylpyridinate; bzq = benzo[h]quinolinate; piq = 1-phenylisoquinolinate; pbt = 2-phenylbenzothiazolate.
Applications in Drug Development
Terpyridine-metal complexes have garnered significant attention as potential therapeutic agents, particularly in the field of oncology. Their planar structure allows for intercalation with DNA, while the metal center can engage in coordination with biological macromolecules.[9] Furthermore, these complexes can induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS), cell cycle arrest, and apoptosis.[9][10]
Signaling Pathway: Induction of Apoptosis by Terpyridine-Metal Complexes
Several studies have demonstrated that terpyridine-metal complexes can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins.[9][11] A common pathway involves the generation of intracellular ROS, which leads to mitochondrial dysfunction. This, in turn, triggers the release of cytochrome c and the activation of the caspase cascade, ultimately leading to programmed cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis.[9]
Caption: A simplified signaling pathway illustrating the induction of apoptosis by terpyridine-metal complexes.
Experimental Protocols
Protocol 1: One-Pot Kröhnke Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine[4]
Materials:
-
2-Acetylpyridine
-
4-Methoxybenzaldehyde
-
Potassium Hydroxide (KOH) pellets
-
Methanol (MeOH)
-
35% Aqueous Ammonia solution
Procedure:
-
In a round-bottom flask, prepare a mixture of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml).
-
To this mixture, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol).
-
Add potassium hydroxide pellets (1.54 g, 24 mmol) to the reaction mixture.
-
Finally, add 35% aqueous ammonia solution (40.0 ml).
-
Reflux the reaction mixture for 4–6 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the precipitate by vacuum filtration and wash with cold methanol.
-
Recrystallize the crude product from ethanol to obtain the pure 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine.
Protocol 2: Synthesis of a Generic bis-Terpyridine Iron(II) Complex, Fe(tpy)22
Materials:
-
Substituted 2,2':6',2''-terpyridine ligand
-
Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
Dissolve the desired 4'-substituted-2,2':6',2''-terpyridine ligand (1.0 mmol) in dichloromethane (20.0 ml).
-
Prepare a solution of ammonium iron(II) sulfate hexahydrate (0.5 mmol) in hot methanol (20.0 ml).
-
Add the hot methanolic solution of the iron(II) salt dropwise to the stirred dichloromethane solution of the ligand. An immediate color change should be observed.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Add an excess of a methanolic solution of ammonium hexafluorophosphate to the reaction mixture to precipitate the complex.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with water, then with a small amount of cold ethanol, and finally with diethyl ether.
-
Dry the resulting solid under vacuum to yield the pure --INVALID-LINK--2 complex.
Protocol 3: Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized terpyridine ligands and their complexes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic vibrational modes of the terpyridine scaffold and to confirm coordination to the metal ion through shifts in these bands.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the ligands and the metal-to-ligand charge transfer (MLCT) bands in the complexes.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds.
Conclusion
Terpyridine ligands and their metal complexes represent a versatile and highly tunable platform for a wide range of applications, from materials science to drug development. Their straightforward synthesis, robust coordination chemistry, and rich photophysical properties make them an attractive area of research. For professionals in drug development, the potential of terpyridine-metal complexes as anticancer agents is particularly compelling, with demonstrated mechanisms involving the induction of apoptosis and cell cycle arrest. The ability to systematically modify the ligand scaffold allows for the rational design of new therapeutic agents with improved efficacy and selectivity. Further exploration of their structure-activity relationships and in vivo behavior will undoubtedly pave the way for the development of novel terpyridine-based therapeutics.
References
- 1. scilit.com [scilit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Apoptosis-inducing Effect of a Palladium(II) Complex-[PdCl(terpy)](sac).2H2O] on Ehrlich Ascites Carcinoma (EAC) in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.purdue.edu [chem.purdue.edu]
- 5. New 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Terpyridine copper(II) complexes as potential anticancer agents by inhibiting cell proliferation, blocking the cell cycle and inducing apoptosis in BEL-7402 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imbalance of redox homeostasis and altered cellular signaling induced by the metal complexes of terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis-inducing effect of a palladium(II) saccharinate complex of terpyridine on human breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aldehyde Moiety in Terpyridine Systems: A Gateway to Advanced Functional Materials
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2,2':6',2''-terpyridine (tpy) scaffold is a cornerstone in coordination chemistry and materials science, prized for its robust tridentate chelation with a vast array of metal ions.[1][2] The introduction of functional groups onto the terpyridine core, particularly at the 4'-position, allows for the fine-tuning of the resulting metal complexes' electronic, photophysical, and catalytic properties. Among these, the aldehyde group stands out as a particularly versatile synthetic handle. Its inherent reactivity opens up a plethora of post-synthesis modification pathways, enabling the construction of complex supramolecular architectures, advanced catalysts, and functional materials.[2][3]
This technical guide explores the core reactivity of the aldehyde group in terpyridine systems, providing a detailed overview of key synthetic transformations. It includes experimental protocols for the synthesis of the foundational building block, [2,2':6',2''-Terpyridine]-4'-carbaldehyde, and its subsequent reactions, quantitative data summaries, and workflow visualizations to facilitate practical application in the laboratory.
Synthesis of the Core Building Block: [2,2':6',2''-Terpyridine]-4'-carbaldehyde
The most prevalent and efficient method for synthesizing 4'-substituted terpyridines is the Kröhnke reaction.[1][4][5] This one-pot procedure typically involves the condensation of two equivalents of 2-acetylpyridine with a substituted aldehyde, in this case, a protected or precursor form of a 4-formyl group, in the presence of a base and an ammonia source.[1][6]
Experimental Protocol: Kröhnke Synthesis of 4'-Aryl-Terpyridines
This protocol is a generalized adaptation for synthesizing 4'-aryl-terpyridines, which are precursors or analogues to the aldehyde-functionalized target.
-
Reaction Setup: To a stirred mixture of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml), add the desired substituted aryl aldehyde (10.0 mmol).[1]
-
Base Addition: Add potassium hydroxide (KOH) pellets (1.54 g, 24 mmol) to the mixture.[1]
-
Ammonia Addition: Carefully add a 35% aqueous ammonia solution (40.0 ml).[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for 4–6 hours.[1]
-
Isolation: Upon cooling, the terpyridine product typically precipitates from the solution. Collect the solid by filtration.
-
Purification: Wash the precipitate with distilled water to remove excess base, followed by cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the final product.[7]
A more direct synthesis for [2,2':6',2''-Terpyridine]-4'-carbaldehyde involves using pyridine-4-carboxaldehyde. An alternative two-step process involves creating a chalcone intermediate which is then cyclized.
Core Reactivity of the Aldehyde Group
The electrophilic carbon atom of the aldehyde group makes it a prime target for nucleophilic attack. This reactivity is harnessed in several key organic reactions to append new functionalities to the terpyridine scaffold.
Schiff Base Condensation
The reaction of the terpyridine aldehyde with primary amines provides a straightforward route to imine (Schiff base) derivatives. This reversible reaction is fundamental for creating dynamic covalent libraries, molecular sensors, and metallo-supramolecular polymers.[8][9]
// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Reactants TpyCHO [label="[2,2':6',2''-Terpyridine]\n-4'-carbaldehyde"]; Amine [label="Primary Amine\n(R-NH₂)"];
// Intermediate/Process Reaction [shape=oval, label="Condensation", style=filled, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];
// Product SchiffBase [label="Terpyridine Schiff Base\n(Imine Product)"]; Water [label="H₂O"];
// Edges TpyCHO -> Reaction [arrowhead=vee, color="#34A853"]; Amine -> Reaction [arrowhead=vee, color="#34A853"]; Reaction -> SchiffBase [label="+", arrowhead=vee, color="#EA4335"]; Reaction -> Water [style=dashed, arrowhead=none, color="#5F6368"]; } dot Caption: Workflow for Schiff Base Condensation.
-
Mixing Reactants: Dissolve equimolar quantities of [2,2':6',2''-Terpyridine]-4'-carbaldehyde and the desired primary amine (e.g., 3-aminopyridine) in ethanol.[8]
-
Reaction: Reflux the mixture for approximately 1 hour.[8]
-
Isolation: Cool the reaction mixture. The resulting Schiff base often precipitates and can be collected by filtration.
-
Purification: Wash the solid product with cold ethanol and diethyl ether, then dry under vacuum.[8] Recrystallization can be performed if necessary.
| Amine Reactant | Solvent | Reaction Time | Yield (%) | Reference |
| p-Anisidine | Water | 15 min | >99% | [10] |
| 2-Aminophenol | Methanol | - | 74% | [9] |
| 3-Aminobenzoic acid | Methanol | - | 85% | [9] |
| 1-Naphthylamine | Methanol | Reflux | 74-91% | [11] |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the terpyridine aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base. This reaction is a powerful tool for C-C bond formation, leading to α,β-unsaturated products that can serve as versatile intermediates or as components in functional dyes and materials.[12][13]
// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Reactants TpyCHO [label="[2,2':6',2''-Terpyridine]\n-4'-carbaldehyde"]; ActiveMethylene [label="Active Methylene\n(e.g., Malononitrile)"]; Catalyst [shape=ellipse, label="Weak Base\n(e.g., Piperidine)", style=filled, fillcolor="#FFFFFF", color="#FBBC05", fontcolor="#202124"];
// Process Reaction [shape=oval, label="Condensation\n&\nDehydration", style=filled, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];
// Product Product [label="α,β-Unsaturated Product"]; Water [label="H₂O"];
// Edges TpyCHO -> Reaction [arrowhead=vee, color="#34A853"]; ActiveMethylene -> Reaction [arrowhead=vee, color="#34A853"]; Catalyst -> Reaction [style=dashed, arrowhead=open, color="#FBBC05"]; Reaction -> Product [arrowhead=vee, color="#EA4335"]; Reaction -> Water [style=dashed, arrowhead=none, color="#5F6368"]; } dot Caption: Workflow for Knoevenagel Condensation.
-
Reactant Mixture: In a suitable solvent (e.g., water, ethanol, or solvent-free), mix the terpyridine aldehyde (1 equivalent) and malononitrile (1 equivalent).[13][14]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or an environmentally benign catalyst like lemon juice.[12]
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from minutes to hours, and progress can be monitored by Thin Layer Chromatography (TLC).[13][15]
-
Work-up: If performed in a solvent, the product often precipitates and can be filtered. For solvent-free reactions, the solid mass can be washed with a suitable solvent (e.g., ice water, ethanol) to remove unreacted starting materials and the catalyst.[13][14]
-
Purification: The product is often obtained in high purity, but can be recrystallized if needed.[12]
| Aldehyde | Active Methylene | Catalyst | Conditions | Yield (%) | Reference |
| Aromatic Aldehydes | Malononitrile | Lemon Juice | Solvent-free | >95% | [12] |
| 4-Nitrobenzaldehyde | Malononitrile | SeO₂/ZrO₂ | Water, RT | 96% | [14] |
| Various Aldehydes | Malononitrile | Fe₃O₄@SiO₂-DABCO | CH₂Cl₂ | 84-99% | [16] |
| Various Aldehydes | Malononitrile | - | Microwave, <10 min | >90% | [15] |
Wittig Reaction
The Wittig reaction provides an essential method for converting the aldehyde group into an alkene with high regioselectivity.[17] It involves the reaction of the terpyridine aldehyde with a phosphorus ylide (a Wittig reagent). This transformation is crucial for extending conjugated systems, linking terpyridine units, or introducing vinyl groups for further polymerization or modification.[18][19]
// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Steps start [label="Phosphonium Salt\n(R-CH₂-PPh₃⁺X⁻)", shape=cds]; ylide [label="Phosphorus Ylide\n(Wittig Reagent)"]; aldehyde [label="[2,2':6',2''-Terpyridine]\n-4'-carbaldehyde"]; oxaphosphetane [label="Oxaphosphetane\nIntermediate", shape=oval, style=filled, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; alkene [label="Terpyridine-Alkene"]; phosphine_oxide [label="Triphenylphosphine\nOxide"];
// Edges start -> ylide [label=" + Strong Base\n(e.g., n-BuLi, NaH)", color="#34A853"]; ylide -> oxaphosphetane [label=" + ", pos="2.5,0.5", color="#34A853"]; aldehyde -> oxaphosphetane [color="#34A853"]; oxaphosphetane -> alkene [label="Elimination", color="#EA4335"]; oxaphosphetane -> phosphine_oxide [style=dashed, arrowhead=none, color="#5F6368"]; } dot Caption: Pathway of the Wittig Reaction.
-
Ylide Generation: In an inert atmosphere, suspend the appropriate phosphonium salt in a dry, aprotic solvent (e.g., THF, diethyl ether). Cool the suspension and add a strong base (e.g., n-BuLi, NaH, t-BuOK) dropwise to generate the colored ylide.
-
Aldehyde Addition: Add a solution of [2,2':6',2''-Terpyridine]-4'-carbaldehyde in the same dry solvent to the ylide solution at a controlled temperature (often low temperature, then warming to room temperature).
-
Reaction: Allow the reaction to stir for several hours until completion (monitored by TLC).
-
Quenching and Extraction: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.
| Aldehyde Type | Wittig Reagent Type | Reaction Time | Yield (%) | Notes | Reference |
| Electron-poor aromatic | Stabilized (e.g., from methyl bromoacetate) | 15 min | Quantitative | Arsine-mediated variant | [19] |
| Electron-rich aromatic | Stabilized | 30 min | Good | Arsine-mediated variant | [19] |
| 4-Chlorobenzaldehyde | From α-bromo ester | - | 98% | One-pot with polymer reagent | [20] |
Reductive Amination
Reductive amination is a two-step, often one-pot, process that converts the aldehyde into a primary, secondary, or tertiary amine.[21] The reaction first involves the formation of an imine intermediate (as in Schiff base condensation), which is then reduced in situ to the corresponding amine. This method is highly valuable in drug development and for creating ligands with appended amino groups for further functionalization or altered coordination properties.
// Node styles node [fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Reactants TpyCHO [label="[2,2':6',2''-Terpyridine]\n-4'-carbaldehyde"]; Amine [label="Amine\n(NH₃, RNH₂, R₂NH)"];
// Intermediates & Reagents Imine [label="Imine / Iminium Ion\n(in situ)", shape=oval, style=filled, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; Reducer [label="Reducing Agent\n(e.g., NaBH₃CN)", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#FBBC05", fontcolor="#202124"];
// Product Product [label="Terpyridine-Amine"];
// Edges TpyCHO -> Imine [arrowhead=vee, color="#34A853"]; Amine -> Imine [arrowhead=vee, color="#34A853"]; Imine -> Product [arrowhead=vee, color="#EA4335"]; Reducer -> Imine [style=dashed, arrowhead=open, label="Reduces", color="#FBBC05"]; } dot Caption: Workflow for Reductive Amination.
-
Reaction Mixture: In a solvent-free setup or in a suitable solvent like ethanol, mix the terpyridine aldehyde (10 mmol), aniline (10 mmol), and a catalyst such as thiamine hydrochloride (0.33 mmol).[22]
-
Reducing Agent: Add a mild reducing agent, such as sodium borohydride (12 mmol) or the more selective sodium cyanoborohydride (NaBH₃CN), to the mixture.[22] The latter is particularly useful as it reduces imines faster than aldehydes.
-
Reaction Conditions: Heat the reaction mixture (e.g., 60 °C) and stir. The reaction is typically complete within 20-30 minutes under these conditions.[22]
-
Work-up: After completion, cool the reaction and perform an appropriate work-up, which may involve quenching with water, followed by extraction with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the secondary amine.
| Aldehyde | Amine | Reducing Agent | Catalyst | Conditions | Yield (%) | Reference |
| Benzaldehyde | Aniline | NaBH₄ | Thiamine HCl | 60°C, Solvent-free, 20 min | 98% | [22] |
| 4-Cl-Benzaldehyde | Aniline | NaBH₄ | Thiamine HCl | 60°C, Solvent-free, 35 min | 95% | [22] |
| 4-NO₂-Benzaldehyde | Aniline | NaBH₄ | Thiamine HCl | 60°C, Solvent-free, 30 min | 97% | [22] |
| Functionalized Aldehydes | Purine anilines | H₂ | H-Cube (catalytic) | - | High Conversion | [21] |
Conclusion
The aldehyde group at the 4'-position of the terpyridine ligand is a powerful and versatile functional handle. Through well-established reactions such as Schiff base condensation, Knoevenagel condensation, Wittig olefination, and reductive amination, researchers can readily access a vast chemical space. These transformations enable the covalent linkage of terpyridine units to other molecules, polymers, or surfaces, and allow for the synthesis of highly complex and functional metal-organic systems. The protocols and data summarized herein provide a foundational guide for professionals in chemistry and drug development to leverage the reactivity of the terpyridine aldehyde in the design and synthesis of next-generation materials and therapeutics.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Syntheses and applications of furanyl-functionalised 2,2’:6’,2’’-terpyridines [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jocpr.com [jocpr.com]
- 15. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Wittig Reaction [organic-chemistry.org]
- 19. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde: A Detailed Guide for Researchers
Application Notes
The compound 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde, also known as 4'-(4-formylphenyl)-2,2':6',2''-terpyridine, is a highly versatile organic molecule of significant interest to researchers in supramolecular chemistry, materials science, and drug development. Its core structure features a tridentate terpyridine ligand, renowned for its strong and well-defined coordination to various metal ions. The presence of a reactive aldehyde group on the appended phenyl ring provides a convenient handle for further chemical modifications, making it a valuable building block for the construction of complex molecular architectures.
Applications of this compound and its derivatives are diverse and include:
-
Supramolecular Assembly: The terpyridine moiety serves as an excellent scaffold for the self-assembly of intricate metallo-supramolecular structures such as macrocycles, cages, and polymers.[1] The directional nature of the terpyridine coordination allows for precise control over the final architecture.
-
Functional Materials: Metal complexes derived from this ligand often exhibit unique photophysical and electrochemical properties. These characteristics are exploited in the development of sensors, catalysts, and molecular electronic devices.[1]
-
Drug Development: The ability of terpyridine-based ligands to coordinate with biologically relevant metal ions has opened avenues for their exploration in medicinal chemistry. The aldehyde functionality allows for the covalent attachment of biomolecules or pharmacophores, enabling the design of targeted drug delivery systems and therapeutic agents.
This document provides detailed protocols for two common and effective methods for the synthesis of this compound: the Kröhnke condensation followed by oxidation, and the Suzuki cross-coupling reaction.
Experimental Protocols
Two primary synthetic routes are detailed below. The choice of method may depend on the availability of starting materials and desired scale.
Method 1: Kröhnke Condensation and Subsequent Oxidation
This two-step method first involves the synthesis of a methyl-substituted precursor, 4'-(4-methylphenyl)-2,2':6',2''-terpyridine, via the Kröhnke condensation. This intermediate is then oxidized to the desired aldehyde.
Step 1: Synthesis of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine
This protocol is adapted from the established Kröhnke methodology.[2]
Materials:
-
2-Acetylpyridine
-
p-Tolualdehyde
-
Sodium Hydroxide (NaOH)
-
Polyethylene Glycol (PEG-300)
-
Ammonia solution (18N)
-
Ethanol
Procedure:
-
In a suitable reaction vessel, add 1.65 g (41 mmol) of crushed NaOH to 30 mL of PEG-300 with constant stirring at room temperature.
-
Add 5 g (41.6 mmol) of 2-acetylpyridine to the mixture and continue stirring for 10 minutes.
-
Add 2.472 g (20.6 mmol) of p-tolualdehyde to the reaction mixture with continuous stirring. The solution will change color from colorless to light yellow, then to orange, and finally to pink over the course of two hours.
-
After two hours, add 25 mL of 18N liquid ammonia. A white precipitate will form.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 4'-(4-methylphenyl)-2,2':6',2''-terpyridine.
Quantitative Data:
| Parameter | Value |
| Yield | 60% |
| ¹H NMR (CDCl₃, 400 MHz, ppm) | 2.4 (s, 3H), 7.49 (mc, 2H), 8.01 (mc, 2H), 8.15 (mc, 4H), 8.72 (d, 2H), 8.80 (d, 2H), 8.98 (s, 2H) |
| UV-Vis (λmax) | 281 nm |
Step 2: Oxidation to this compound
This one-pot oxidation utilizes selenium dioxide.[2][3]
Materials:
-
4'-(4-methylphenyl)-2,2':6',2''-terpyridine (from Step 1)
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane
-
Water
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
Procedure:
-
In a steel autoclave, combine 700 mg (2.16 mmol) of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine, 1 g (9.0 mmol) of SeO₂, 0.1 mL (5.55 mmol) of H₂O, and 10 mL of 1,4-dioxane.[2]
-
Heat the mixture at 200°C for 2 hours.[3]
-
Cool the autoclave to room temperature.
-
Add an additional 1 g of SeO₂ and 0.5 mL of H₂O to the reaction mixture.
-
Heat the autoclave again at 200°C for 6 hours.[3]
-
Cool the autoclave to room temperature. A pale yellow product will have formed.
-
Dry the product on a water bath.
-
Purify the crude product by column chromatography on silica gel using a mixture of CHCl₃ and 9:1 CHCl₃:MeOH as the eluent.[3]
Quantitative Data:
| Parameter | Value |
| Yield | 20% |
| ¹H NMR (CDCl₃, 400 MHz, ppm) | 7.39 (m, 2H), 7.91 (m, 2H), 8.05 (m, 4H), 8.69 (d, 2H), 8.75 (d, 2H), 8.78 (s, 2H), 10.12 (s, 1H) |
| UV-Vis (λmax) | 283 nm |
Method 2: Suzuki Cross-Coupling Reaction
This method involves the palladium-catalyzed cross-coupling of a halogenated or triflate-substituted terpyridine with a formylphenylboronic acid derivative.[4] This approach can offer high yields and functional group tolerance.
Materials:
-
4'-Bromo-2,2':6',2''-terpyridine or 4'-Triflyloxy-2,2':6',2''-terpyridine
-
4-Formylphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Solvent (e.g., Toluene, DMF, Dioxane)
General Procedure:
-
In a reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), dissolve 4'-bromo-2,2':6',2''-terpyridine (1 equivalent) and 4-formylphenylboronic acid (1.1-1.5 equivalents) in the chosen solvent.
-
Add the base (2-3 equivalents) and the palladium catalyst (typically 1-5 mol%).
-
Heat the reaction mixture to a temperature between 80-120°C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.
Note: The specific reaction conditions (catalyst, base, solvent, temperature) may need to be optimized for the best results.
Visualizations
Caption: Workflow for the synthesis via Kröhnke condensation and oxidation.
Caption: Workflow for the synthesis via Suzuki cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Kröhnke Condensation Synthesis of 4'-Aryl-2,2':6',2''-Terpyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2':6',2''-terpyridine (tpy) scaffold is a privileged tridentate ligand in coordination chemistry and materials science. The introduction of an aryl group at the 4'-position significantly influences the photophysical and electrochemical properties of the resulting metal complexes, making 4'-aryl-terpyridines highly valuable building blocks.[1][2] These compounds and their metal complexes are of significant interest in drug development, with demonstrated applications as anticancer agents and in the development of photochemical molecular devices and biosensors.[1][3][4][5] The Kröhnke condensation is a powerful and versatile method for the synthesis of substituted pyridines, and it has been widely adopted for the efficient preparation of 4'-aryl-terpyridines.[1][6] This reaction offers operational simplicity and often provides high yields, making it a preferred method for generating libraries of functionalized terpyridines.[1][7]
This document provides detailed application notes and experimental protocols for the synthesis of 4'-aryl-terpyridines via the Kröhnke condensation, targeted at researchers, scientists, and professionals in the field of drug development.
Reaction Mechanism and Approaches
The Kröhnke synthesis for 4'-aryl-2,2':6',2''-terpyridines can be performed using two primary methodologies: the classical two-step route and the more streamlined one-pot synthesis.[7][8]
The fundamental mechanism involves the following key steps:[1][7]
-
Enolate Formation: In the presence of a base, 2-acetylpyridine forms an enolate.
-
Chalcone Formation (in situ): The enolate of 2-acetylpyridine undergoes an aldol condensation with an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.
-
Michael Addition: A second molecule of the 2-acetylpyridine enolate acts as a Michael donor and adds to the in situ-formed chalcone (the Michael acceptor). This addition results in the formation of a 1,5-dicarbonyl intermediate.
-
Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with an ammonia source, typically aqueous ammonia or ammonium acetate. This is followed by cyclization, dehydration, and aromatization to yield the final 4'-aryl-2,2':6',2''-terpyridine product.[9]
There are two main approaches to this synthesis:[7][8]
-
Classical (Two-Step) Method: This approach involves the initial synthesis and isolation of the chalcone derivative from the aldol condensation of 2-acetylpyridine and a substituted aromatic aldehyde. The isolated chalcone is then reacted with a "2-pyridacylpyridinium" salt (prepared from 2-acetylpyridine) and an ammonia source to form the terpyridine.[7][8]
-
One-Pot Synthesis: This more efficient method combines two equivalents of 2-acetylpyridine, one equivalent of an aromatic aldehyde, a base, and an ammonia source in a single reaction vessel.[1][7] This approach avoids the need to isolate intermediates and is often preferred for its convenience and efficiency.[7]
Data Presentation: Synthesis of Substituted 4'-Aryl-Terpyridines
The following table summarizes representative quantitative data for the one-pot Kröhnke synthesis of various 4'-aryl-terpyridines, highlighting the versatility of this method.
| 4'-Aryl Substituent | Aldehyde | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Methoxyphenyl | 4-Methoxybenzaldehyde | KOH | Methanol | 4–6 | 85 | [1] |
| 4-Hydroxyphenyl | 4-Hydroxybenzaldehyde | KOH | Ethanol | 4–6 | 82 | [7] |
| 4-Bromophenyl | 4-Bromobenzaldehyde | KOH | Ethanol | 5 | 90 | [3] |
| Phenyl | Benzaldehyde | KOH | Methanol | 4-6 | 80-90 | [2] |
| 4-Nitrophenyl | 4-Nitrobenzaldehyde | NaOH | Ethanol | 6 | 75 | N/A |
| 3,4-Dimethoxyphenyl | 3,4-Dimethoxybenzaldehyde | KOH | Methanol | 5 | 88 | N/A |
Note: Yields are dependent on the specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine[1]
Materials:
-
2-Acetylpyridine (2.43 g, 20.0 mmol)
-
4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)
-
Potassium Hydroxide (KOH) pellets (1.54 g, 24 mmol)
-
Methanol (MeOH) (20 ml)
-
35% Aqueous Ammonia solution (40.0 ml)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml).
-
To this solution, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol).
-
Carefully add potassium hydroxide pellets (1.54 g, 24 mmol) to the reaction mixture.
-
Finally, add 35% aqueous ammonia solution (40.0 ml).
-
Reflux the reaction mixture for 4–6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with deionized water to remove any inorganic impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine.
Protocol 2: General One-Pot Synthesis of 4'-Aryl-2,2':6',2''-terpyridines[2]
Materials:
-
2-Acetylpyridine (2 equivalents)
-
Substituted Aromatic Aldehyde (1 equivalent)
-
Potassium Hydroxide (KOH) (1.1-1.5 equivalents)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Aqueous Ammonia (25-35%)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide in ethanol or methanol.
-
Add 2-acetylpyridine (2 equivalents) to the basic alcoholic solution.
-
Add the substituted aromatic aldehyde (1 equivalent) to the reaction mixture.
-
Add the aqueous ammonia solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Cool the reaction mixture to room temperature. A solid precipitate should form.
-
Collect the precipitate by filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol or another suitable solvent to obtain the purified 4'-aryl-2,2':6',2''-terpyridine.
Visualizations
Caption: Kröhnke condensation mechanism for 4'-aryl-terpyridine synthesis.
Caption: One-pot experimental workflow for 4'-aryl-terpyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. isca.me [isca.me]
- 4. Terpyridines as promising antitumor agents: an overview of their discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Luminescent Materials Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development and use of various luminescent materials. The information is intended to guide researchers in the fields of materials science, chemistry, biology, and medicine in the practical application of these materials for bioimaging, sensing, anti-counterfeiting, and therapeutic purposes.
Bioimaging and Sensing Applications
Luminescent materials are invaluable tools for visualizing biological processes and detecting specific analytes with high sensitivity and selectivity. This section details protocols for the synthesis and application of upconversion nanoparticles (UCNPs) for in vivo imaging and quantum dots (QDs) for heavy metal ion sensing.
Upconversion Nanoparticles (UCNPs) for In Vivo Photodynamic Therapy
Upconversion nanoparticles are capable of converting near-infrared (NIR) light to visible or ultraviolet light, enabling deep tissue imaging and activation of photosensitizers for photodynamic therapy (PDT) with minimal photodamage to healthy tissues.[1][2]
Experimental Protocol: Synthesis of NaYF4:Yb,Er Upconversion Nanoparticles via Hydrothermal Method
This protocol describes a common method for synthesizing oleic acid-capped NaYF4:Yb,Er UCNPs.
Materials:
-
YCl₃·6H₂O, YbCl₃·6H₂O, ErCl₃·6H₂O
-
NaOH
-
NH₄F
-
Oleic acid
-
Ethanol
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
In a 50 mL beaker, dissolve 0.78 mmol YCl₃·6H₂O, 0.20 mmol YbCl₃·6H₂O, and 0.02 mmol ErCl₃·6H₂O in 15 mL of a solution containing oleic acid, ethanol, and deionized water (volume ratio typically 1:1:1).
-
Stir the solution vigorously for 30 minutes to form a homogeneous solution.
-
Slowly add 2.5 mmol of NaOH dissolved in 5 mL of deionized water and stir for another 30 minutes.
-
Add 4 mmol of NH₄F dissolved in 5 mL of deionized water dropwise and continue stirring for 30 minutes.
-
Transfer the resulting milky solution into a 50 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to 200°C for 12 hours.
-
After cooling to room temperature, collect the product by centrifugation (8000 rpm, 10 min).
-
Wash the nanoparticles with ethanol and deionized water several times to remove unreacted precursors and oleic acid.
-
Dry the final UCNP product in a vacuum oven at 60°C for 12 hours.
Application Protocol: In Vivo Photodynamic Therapy using UCNPs
This protocol outlines the steps for using UCNPs as nanotransducers for in vivo PDT in a mouse tumor model.[2][3][4]
Materials:
-
Synthesized NaYF4:Yb,Er UCNPs
-
Photosensitizer (e.g., Zinc phthalocyanine - ZnPc)
-
Mesoporous silica coating reagents (e.g., TEOS)
-
Tumor-targeting agent (e.g., Folic Acid)
-
Tumor-bearing mice (e.g., BALB/c mice with subcutaneous tumors)
-
980 nm NIR laser
Procedure:
-
Photosensitizer Loading: Coat the UCNPs with a layer of mesoporous silica. The photosensitizer, such as ZnPc, can be loaded into the porous silica shell during or after its formation through physical adsorption.[2]
-
Surface Functionalization: To improve biocompatibility and targeting, functionalize the surface of the silica-coated UCNPs with polyethylene glycol (PEG) and a tumor-targeting ligand like folic acid.[2]
-
In Vivo Administration: Intravenously inject the functionalized UCNP-photosensitizer conjugates into tumor-bearing mice.
-
Accumulation: Allow sufficient time for the nanoparticles to accumulate at the tumor site through passive (Enhanced Permeability and Retention effect) and active targeting.
-
NIR Irradiation: Irradiate the tumor region with a 980 nm NIR laser at a specific power density (e.g., 0.5 W/cm²) for a defined duration (e.g., 5-20 minutes).[2][5]
-
Therapeutic Effect Monitoring: Monitor the tumor size and animal health over a period of several days to assess the therapeutic efficacy of the PDT treatment.[2]
Quantitative Data:
| Material System | Application | Key Performance Metric | Value |
| α-NaYF₄:Yb(80%),Er(2%)@CaF₂ | Photodynamic Therapy | Absolute Upconversion Quantum Yield (Red Emission) | 3.2 ± 0.1%[5][6] |
| UCNP-Photosensitizer Conjugate | In Vitro PDT | Cell Viability Reduction (after 20 min NIR irradiation) | ~70%[6] |
| UCNP-based PDT | In Vivo Tumor Therapy | Tumor Volume Reduction (after 15 days) | >95%[7] |
Diagrams:
Quantum Dot-Based Sensors for Heavy Metal Ion Detection
Quantum dots (QDs) are semiconductor nanocrystals that exhibit size-tunable fluorescence. Their high surface area-to-volume ratio and the possibility of surface functionalization make them excellent candidates for sensitive and selective detection of heavy metal ions.[8][9]
Experimental Protocol: Synthesis of Thiol-Capped CdTe Quantum Dots
This protocol describes the aqueous phase synthesis of cadmium telluride QDs capped with a thiol-containing ligand, which is a common method for preparing water-soluble QDs for sensing applications.[8]
Materials:
-
Cadmium chloride (CdCl₂)
-
Sodium tellurite (Na₂TeO₃)
-
3-Mercaptopropionic acid (MPA) or other thiol-containing ligands
-
Sodium borohydride (NaBH₄)
-
NaOH
-
Deionized water
Procedure:
-
In a three-necked flask, dissolve CdCl₂ and MPA in deionized water. Adjust the pH to ~11 with 1 M NaOH.
-
Bubble nitrogen gas through the solution for 30 minutes to remove oxygen.
-
In a separate flask, prepare a fresh NaHTe solution by reacting Na₂TeO₃ with NaBH₄ in deionized water under a nitrogen atmosphere.
-
Inject the NaHTe solution into the cadmium precursor solution under vigorous stirring and nitrogen protection.
-
Heat the reaction mixture to 100°C and reflux for a specific time (e.g., 1-4 hours) to allow for QD growth. The size of the QDs, and thus their emission color, can be controlled by the refluxing time.
-
Cool the solution to room temperature and store in the dark.
Application Protocol: Detection of Heavy Metal Ions
This protocol details the use of the synthesized QDs for the detection of heavy metal ions in an aqueous sample.
Materials:
-
Synthesized Thiol-Capped CdTe QDs solution
-
Standard solutions of heavy metal ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺)
-
Buffer solution (e.g., PBS)
-
Fluorometer
Procedure:
-
Dilute the synthesized QD solution with a buffer to a suitable concentration that gives a stable and measurable fluorescence signal.
-
Place the diluted QD solution in a cuvette.
-
Add a known concentration of the heavy metal ion solution to the cuvette.
-
Mix thoroughly and allow for a short incubation time (e.g., 1-5 minutes).
-
Measure the fluorescence intensity of the solution using a fluorometer at the emission maximum of the QDs.
-
A decrease in fluorescence intensity (quenching) indicates the presence of the heavy metal ion.
-
Create a calibration curve by plotting the fluorescence quenching efficiency against the concentration of the heavy metal ion to determine the concentration in unknown samples.
Quantitative Data:
| Material System | Analyte | Limit of Detection (LOD) | Linear Range |
| Carbon Quantum Dot (CQD) thin film | Lead (Pb²⁺) | 0.006 ppm[1] | 0-100 µM[1] |
| Carbon Quantum Dot (CQD) thin film | Nickel (Ni²⁺) | 0.012 ppm[1] | 0-100 µM[1] |
| Carbon Quantum Dot (CQD) thin film | Manganese (Mn²⁺) | 0.015 ppm[1] | 0-100 µM[1] |
| Carbon Quantum Dot (CQD) thin film | Cobalt (Co²⁺) | 0.019 ppm[1] | 0-100 µM[1] |
| Carbon Quantum Dot (CQD) thin film | Chromium (Cr³⁺) | 0.011 ppm[1] | 0-100 µM[1] |
Diagrams:
References
- 1. Chemical sensor thin film-based carbon quantum dots (CQDs) for the detection of heavy metal count in various water matrices - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Upconversion Nanoparticles for Photodynamic Therapy and Other Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo photodynamic therapy using upconversion nanoparticles as remote-controlled nanotransducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. Amplifying the Red-Emission of Upconverting Nanoparticles for Biocompatible Clinically Used Prodrug-Induced Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enzyme-triggered aggregation of upconversion nanoparticles for targeted photodynamic therapy via NIR irradiation - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA01050G [pubs.rsc.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. espublisher.com [espublisher.com]
Application Notes and Protocols for the Formation of Transition Metal-Terpyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and characterization of transition metal complexes with terpyridine ligands. These complexes are of significant interest in various fields, including catalysis, materials science, and medicinal chemistry, due to their unique photophysical, electrochemical, and biological properties.
Introduction
Terpyridine (tpy) is a tridentate ligand that forms stable complexes with a wide range of transition metals. The resulting complexes, often with a [M(tpy)₂]ⁿ⁺ stoichiometry, typically exhibit a distorted octahedral geometry. The strong π-accepting nature of the terpyridine ligand can stabilize lower oxidation states of the metal center.[1][2] Functionalization of the terpyridine ligand allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, making them suitable for diverse applications, including as potential anticancer agents and catalysts.[3][4][5][6]
General Synthetic Protocol for Bis(terpyridine) Metal Complexes
This protocol describes a general method for the synthesis of bis(terpyridine) complexes of various transition metals, such as iron(II), cobalt(II), and zinc(II).[3][7]
Materials:
-
Substituted or unsubstituted 2,2':6',2''-terpyridine ligand
-
Transition metal salt (e.g., FeCl₂, CoCl₂, Zn(BF₄)₂)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ammonium hexafluorophosphate (NH₄PF₆) (for counter-ion exchange)
-
Diethyl ether ((C₂H₅)₂O)
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Ligand Dissolution: Dissolve the terpyridine ligand (1.0 mmol) in dichloromethane (20.0 mL).
-
Metal Salt Solution Preparation: In a separate flask, prepare a solution of the transition metal salt (0.5 mmol) in hot methanol (20.0 mL).
-
Complexation Reaction: While stirring continuously, add the hot methanolic solution of the metal salt dropwise to the dichloromethane solution of the terpyridine ligand. A color change is typically observed instantaneously.[3][7]
-
Reaction Time: Stir the reaction mixture for approximately 2 hours at room temperature.
-
Precipitation: Induce precipitation of the complex by adding an excess of a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) in methanol.
-
Isolation and Washing: Collect the precipitate by filtration. Wash the solid product with ice-cold methanol (5.0 mL) followed by diethyl ether (15.0 mL) to remove any unreacted starting materials and impurities.[3]
-
Drying: Dry the purified complex under vacuum.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of bis(terpyridine) metal complexes.
Protocol for Synthesis of Ruthenium(II) Terpyridine Complexes
Ruthenium(II) terpyridine complexes are widely studied for their photophysical and electrochemical properties.[8][9] A common synthetic route involves the use of a Ru(III) precursor.[8]
Materials:
-
RuCl₃·xH₂O
-
Terpyridine ligand
-
Ethanol (EtOH)
-
N-ethylmorpholine
-
Acetone
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Procedure:
-
Preparation of Ru(tpy)Cl₃: A mixture of RuCl₃·xH₂O and one equivalent of the terpyridine ligand is refluxed in ethanol to form the Ru(III) precursor, Ru(tpy)Cl₃.
-
Reduction and Ligand Exchange: The crude Ru(tpy)Cl₃ is then reacted with a second bidentate or tridentate ligand in the presence of a reducing agent (e.g., N-ethylmorpholine) to yield the desired Ru(II) complex.
-
Purification: The resulting complex is often purified by column chromatography or recrystallization.
Note: Specific reaction conditions and purification methods can vary depending on the nature of the ancillary ligands.
Characterization of Transition Metal-Terpyridine Complexes
A combination of spectroscopic and analytical techniques is employed to confirm the formation and purity of the desired complexes.
Spectroscopic Characterization
| Technique | Purpose | Typical Observations |
| ¹H NMR | To confirm the coordination of the ligand to the metal center. | Downfield shift of the pyridine proton signals upon coordination. For paramagnetic complexes, signals may be broadened or shifted over a wide range.[10] |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | Intense bands in the UV region (200-350 nm) are assigned to π-π* transitions of the ligand.[3][11] Metal-to-Ligand Charge Transfer (MLCT) bands are observed in the visible region.[1] |
| FTIR Spectroscopy | To identify characteristic vibrational modes. | A shift in the ν(C=N) band to a lower frequency upon complexation indicates coordination of the metal to the terpyridine nitrogen atoms.[3] |
| Mass Spectrometry | To determine the mass-to-charge ratio of the complex. | ESI-MS is commonly used to confirm the molecular weight of the synthesized complex.[10] |
Structural Characterization
Single-crystal X-ray diffraction provides unambiguous determination of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.[6][11]
Logical Relationship of Characterization Techniques:
Caption: Logical workflow for the characterization of metal-terpyridine complexes.
Quantitative Data Summary
The following table summarizes typical yields and key spectroscopic data for selected bis(terpyridine) metal complexes.
| Complex | Metal | Yield (%) | λmax (nm) (π-π*) | λmax (nm) (MLCT) | Reference |
| --INVALID-LINK--₂ | Fe(II) | >80 | ~280, ~320 | ~560 | [3][7] |
| --INVALID-LINK--₂ | Co(II) | >80 | ~275, ~315 | ~450, ~530 | [3][7] |
| --INVALID-LINK--₂ | Zn(II) | >80 | ~270, ~325 | N/A | [3][7] |
| [Ru(tpy)(bpy)Cl]Cl | Ru(II) | Good | ~280, ~310 | ~480 | [8] |
Note: λmax values are approximate and can vary depending on the solvent and substituents on the terpyridine ligand.
Applications in Drug Development
Transition metal-terpyridine complexes have shown promise as therapeutic agents, particularly as anticancer drugs.[5][6] Their mechanism of action can involve intercalation with DNA and interaction with proteins like human serum albumin (HSA).[6][12] The modular nature of these complexes allows for the systematic modification of their structure to optimize their biological activity and selectivity.[4] For instance, iron(II) terpyridine complexes have been investigated as potential anticancer drugs with specific activity against hepatoma cancer.[6]
Signaling Pathway of a Hypothetical Terpyridine-Metal Anticancer Drug:
Caption: A simplified diagram of a potential anticancer mechanism.
This document provides a foundational understanding and practical guidance for the synthesis and characterization of transition metal-terpyridine complexes. Researchers are encouraged to consult the primary literature for more specific and detailed procedures related to their particular research interests.
References
- 1. Terpyridine - Wikipedia [en.wikipedia.org]
- 2. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 5. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fe(ii) complexes of 2,2′:6′,2′′-terpyridine ligands functionalized with substituted-phenyl groups: synthesis, crystal structures and anticancer potential - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of methods for the synthesis of ruthenium(II)(terpyridine)(bipyridine) complexes - American Chemical Society [acs.digitellinc.com]
- 9. Synthesis, characterization and electrochemistry of 4′-functionalized 2,2′:6′,2″-terpyridine ruthenium(ii) complexes and their biological activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Introducing Seven Transition Metal Ions into Terpyridine-Based Supramolecules: Self-Assembly and Dynamic Ligand Exchange Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. New ruthenium(ii) complexes with quinone diimine and substituted bipyridine as inert ligands: synthesis, characterization, mechanism of action, DNA/HSA binding affinity and cytotoxic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde as a Ligand for Supramolecular Assembly
Introduction
4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde is a versatile building block in the field of supramolecular chemistry. This compound belongs to the terpyridine family of ligands, which are well-regarded for their strong and well-defined coordination to a variety of metal ions. The presence of the benzaldehyde functional group at the 4'-position of the central pyridine ring offers a unique handle for post-assembly modification, allowing for the construction of complex, functional supramolecular architectures. These structures are of significant interest to researchers in materials science, catalysis, and drug development due to their tunable electronic, optical, and chemical properties.
This document provides detailed application notes on the utility of this compound as a ligand for forming supramolecular assemblies. It includes experimental protocols for the synthesis of the ligand, the self-assembly of metal-ligand complexes, and the characterization of the resulting supramolecular structures.
Data Presentation
The photophysical properties of supramolecular assemblies are highly dependent on the choice of both the ligand and the coordinated metal ion. Below are representative data for analogous 4'-substituted terpyridine-metal complexes, which provide an expected performance range for assemblies derived from this compound.
Table 1: Representative Photophysical Data of 4'-Aryl-Terpyridine Metal Complexes
| Metal Ion | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) |
| Zn(II) | Acetonitrile | 285, 350, 424 | 550 | - |
| Fe(II) | Acetonitrile | 284, 426, 587 | - | - |
| Co(II) | Acetonitrile | 280, 345, 530 | - | - |
| Ru(II) | Acetonitrile | 288, 315, 490 | 615 | ~0.05 |
| Pt(II) | Acetonitrile | 280, 350, 450 | 580 | ~0.04 |
Note: Data is compiled from analogous systems and serves as a reference. Actual values for this compound complexes may vary.
Table 2: Representative ¹H NMR Chemical Shift Ranges for Terpyridine Ligands and Complexes
| Proton Environment | Free Ligand (ppm) | Metal Complex (ppm) |
| H6, H6'' | 8.6 - 8.8 | 8.8 - 9.0 |
| H3, H5 | 7.2 - 7.5 | 7.4 - 7.7 |
| H4 | 7.8 - 8.0 | 8.0 - 8.3 |
| H3', H5' | 8.7 - 8.9 | 8.9 - 9.2 |
| Benzaldehyde Protons | 7.9 - 8.1 (d), 10.0 - 10.2 (s) | 8.0 - 8.3 (d), 10.1 - 10.4 (s) |
Note: Shifts are dependent on the specific metal ion, solvent, and concentration. Coordination to a metal center generally leads to a downfield shift of the pyridine proton signals due to deshielding.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the Kröhnke synthesis for 4'-aryl-2,2':6',2''-terpyridines.
Materials:
-
2-Acetylpyridine
-
4-Formylbenzaldehyde (terephthalaldehyde)
-
Potassium Hydroxide (KOH)
-
Ammonium Acetate (NH₄OAc)
-
Ethanol
-
Methanol
-
Dichloromethane (DCM)
-
Distilled Water
Procedure:
-
Preparation of the Chalcone Intermediate:
-
In a round-bottom flask, dissolve 2-acetylpyridine (2.0 equivalents) and 4-formylbenzaldehyde (1.0 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of KOH (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, during which a precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold ethanol and then water to obtain the crude chalcone.
-
-
Cyclization to form the Terpyridine:
-
To the crude chalcone in a round-bottom flask, add a significant excess of ammonium acetate (e.g., 10 equivalents) and methanol.
-
Reflux the mixture for 8-12 hours.
-
After cooling to room temperature, add distilled water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water and then cold ethanol.
-
The crude product can be purified by column chromatography on silica gel using a solvent system such as DCM/methanol or by recrystallization from a suitable solvent like ethanol.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Supramolecular Assembly with a Metal Ion (e.g., Fe(II))
Materials:
-
This compound
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) or a similar metal salt
-
Acetonitrile (spectroscopic grade)
-
Methanol
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the ligand in acetonitrile (e.g., 1 mM).
-
Prepare a stock solution of the metal salt in methanol (e.g., 0.5 mM).
-
-
Self-Assembly:
-
In a clean vial, add 2 equivalents of the ligand stock solution.
-
While stirring, slowly add 1 equivalent of the metal salt stock solution.
-
A color change should be observed, indicating the formation of the [M(tpy)₂]²⁺ complex (for Fe(II), this is typically a deep purple/violet color).
-
Allow the solution to stir at room temperature for at least 30 minutes to ensure complete complexation.
-
-
Characterization of the Assembly:
-
UV-Vis Spectroscopy: Dilute an aliquot of the solution and record the UV-Vis spectrum. The appearance of a metal-to-ligand charge transfer (MLCT) band in the visible region confirms complex formation.
-
ESI-MS: Directly infuse the reaction solution into an electrospray ionization mass spectrometer to confirm the mass of the desired supramolecular assembly.
-
NMR Spectroscopy: For a more detailed structural analysis, prepare a more concentrated sample in a deuterated solvent (e.g., acetonitrile-d₃) and acquire ¹H and ¹³C NMR spectra.
-
Visualizations
Caption: Workflow for the synthesis of the ligand and its subsequent use in metal-driven supramolecular assembly, followed by characterization.
Caption: Schematic of the self-assembly of two ligand molecules with one metal ion to form a stable supramolecular complex.
Application Notes: Characterization of Terpyridine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Terpyridine ligands, with their tridentate NNN-donor atoms, form stable and versatile complexes with a wide range of metal ions.[1][2] These complexes are of significant interest in fields such as materials science, catalysis, and medicinal chemistry due to their unique photophysical, electrochemical, and biological properties.[1][3] In drug development, particularly in anticancer research, terpyridine metal complexes have emerged as promising therapeutic agents.[4][5][6] Their mechanisms of action often involve DNA interaction, generation of reactive oxygen species (ROS), induction of apoptosis, and cell cycle arrest.[7][8]
A thorough characterization is crucial to establish the structure-property relationships that govern the functionality of these complexes. This document provides detailed protocols for the key analytical techniques used to characterize terpyridine metal complexes, presents quantitative data in a comparative format, and illustrates relevant workflows and biological pathways.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for elucidating the electronic structure and coordination environment of terpyridine metal complexes.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy provides information on the electronic transitions within the complex.[2] Spectra typically show intense π-π* transitions from the terpyridine ligand and lower energy metal-to-ligand charge transfer (MLCT) bands, which are sensitive to the metal ion, its oxidation state, and the ligand's substituents.[2][3]
Experimental Protocol: UV-Vis Spectroscopy [9][10]
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the terpyridine metal complex in a suitable solvent (e.g., acetonitrile, chloroform, or water) at a concentration of approximately 1.0 x 10⁻³ M.[10]
-
From the stock solution, prepare a dilute solution (e.g., 1.0 x 10⁻⁵ M) in the same solvent.[11]
-
The solvent used should be of spectroscopic grade and transparent in the wavelength range of interest.
-
-
Measurement:
-
Use a pair of matched 1.0 cm quartz cuvettes.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared dilute solution of the complex.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Record the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε), calculated using the Beer-Lambert law (A = εbc).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the terpyridine ligand and determining the coordination of the metal ion.[3][12] Upon complexation, chemical shifts of the ligand's protons and carbons will change, providing insight into the metal-ligand interaction. For paramagnetic complexes, NMR spectra may show broadened signals.
Experimental Protocol: NMR Spectroscopy [3]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the terpyridine metal complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN).
-
The choice of solvent is critical for sample solubility and to avoid interference with sample peaks.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the proton signals and assign the peaks to the respective protons in the complex. Compare the spectrum to that of the free ligand to identify coordination-induced shifts.
-
Luminescence Spectroscopy
Many terpyridine metal complexes, particularly with d⁶ and d¹⁰ metals like Ru(II) and Zn(II), exhibit fluorescence or phosphorescence.[3][13] Luminescence spectroscopy is used to study their emissive properties, which are critical for applications in sensors, imaging, and light-emitting devices.
Experimental Protocol: Luminescence Spectroscopy [13]
-
Instrumentation: Use a spectrofluorophotometer.
-
Sample Preparation:
-
Prepare a dilute solution of the complex (typically 10⁻⁵ to 10⁻⁶ M) in a spectroscopic-grade solvent.
-
Ensure the solvent does not have significant absorption at the excitation wavelength.
-
-
Measurement:
-
First, record the UV-Vis absorption spectrum to determine the optimal excitation wavelength (usually the λmax of the lowest energy absorption band).
-
Set the excitation wavelength on the spectrofluorophotometer.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Record the wavelength of maximum emission (λem).
-
Quantum yield can be determined relative to a known standard if required.
-
Electrochemical Analysis
Cyclic Voltammetry (CV) is the most common electrochemical technique used to investigate the redox properties of terpyridine metal complexes.[12][14] It provides information about the oxidation and reduction potentials, the stability of different oxidation states, and the reversibility of redox processes.[15][16]
Experimental Protocol: Cyclic Voltammetry [12][17][18]
-
Instrumentation: Use a potentiostat with a standard three-electrode cell.
-
Electrode Setup:
-
Solution Preparation:
-
Prepare a solution of the complex (approx. 0.1 mM) in a suitable solvent like acetonitrile or dichloromethane.[12]
-
Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium bromide (TBAB), to the solution to ensure conductivity.[12][17]
-
Degas the solution for 10-15 minutes by bubbling with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.[17]
-
-
Data Acquisition:
-
Polish the working electrode with alumina slurry, rinse, and dry before each measurement.[16]
-
Immerse the three electrodes in the sample solution.
-
Scan the potential over a desired range (e.g., -2.0 V to +1.0 V).[12]
-
Record the cyclic voltammogram at different scan rates (e.g., 50, 100, 200 mV/s) to assess the nature of the redox processes.[12]
-
It is common practice to use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, for referencing the potentials.[15]
-
Table 1: Representative Electrochemical Data for Terpyridine Complexes
| Complex/Ligand | Metal Ion | Redox Couple | E½ (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte | Reference |
| 4'-Chloro-2,2':6',2''-terpyridine | - | Ligand Reduction | -2.299 | Acetonitrile | 0.1 M TBAPF₆ | [17] |
| [Fe(tpy)₂]²⁺ | Fe(II) | Fe(III)/Fe(II) | +0.88 to +1.29 | Acetonitrile | 0.1 M NaClO₄ | [17] |
| [Co(tpy)₂]²⁺ | Co(II) | Co(III)/Co(II) | +0.13 | Acetonitrile | 0.1 M TBAPF₆ | [17] |
| [Mn(tpy)₂]²⁺ | Mn(II) | Mn(III)/Mn(II) | +1.26 (vs. SCE) | Acetonitrile | - | [19] |
| [Mn(tpy)₂]³⁺ | Mn(III) | Mn(IV)/Mn(III) | +2.07 (vs. SCE) | Acetonitrile | - | [19] |
Structural Characterization
While spectroscopic methods provide valuable information, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and coordination geometry.
Single-Crystal X-ray Diffraction
This technique is the gold standard for determining the three-dimensional structure of crystalline compounds.[1][20] It requires growing single crystals of the complex, which can sometimes be challenging.
Experimental Protocol: Single-Crystal X-ray Diffraction [21][22]
-
Crystal Growth:
-
Grow single crystals of the terpyridine metal complex. Common methods include slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[23]
-
The choice of solvent is crucial and often requires screening multiple solvent systems.
-
-
Data Collection:
-
Select a suitable, defect-free crystal and mount it on a goniometer head.
-
Use an X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
Collect the diffraction data by rotating the crystal in the X-ray beam. Data is typically collected over a range of angles.
-
-
Structure Solution and Refinement:
-
Process the collected data to obtain a set of reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate structure.[22]
-
Other Relevant Techniques
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight of the complex and confirm its composition.[12][24]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which is used to confirm the empirical formula of the synthesized complex.[8][23]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability of the complexes and identify decomposition pathways.[25][26] TGA measures weight loss as a function of temperature, while DSC measures heat flow.[26][27]
Visualizations
Experimental and Logical Workflows
A systematic approach is essential for the comprehensive characterization of a newly synthesized terpyridine metal complex.
Caption: General workflow for characterization of terpyridine metal complexes.
Proposed Anticancer Mechanism
Many terpyridine metal complexes exert their anticancer effects by inducing oxidative stress, leading to programmed cell death (apoptosis).[7][8]
Caption: Signaling pathway for ROS-induced apoptosis by terpyridine complexes.[7][8]
References
- 1. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 2. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. The Therapeutic Potential in Cancer of Terpyridine-Based Metal Complexes Featuring Group 11 Elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Imbalance of redox homeostasis and altered cellular signaling induced by the metal complexes of terpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly cytotoxic Cu( ii ) terpyridine complexes as chemotherapeutic agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00759J [pubs.rsc.org]
- 9. kbcc.cuny.edu [kbcc.cuny.edu]
- 10. ijpras.com [ijpras.com]
- 11. researchgate.net [researchgate.net]
- 12. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 17. benchchem.com [benchchem.com]
- 18. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]
- 19. Mononuclear Mn(III) and Mn(IV) bis-terpyridine complexes: electrochemical formation and spectroscopic characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spectroscopic Characterization of Platinum(IV) Terpyridyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 22. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Functionalised Terpyridines and Their Metal Complexes—Solid-State Interactions | MDPI [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 27. mdpi.com [mdpi.com]
Application Notes and Protocols for Measuring Photophysical Properties of Terpyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setups and protocols for characterizing the photophysical properties of terpyridine-based compounds. Terpyridines and their metal complexes are of significant interest due to their unique electronic and luminescent properties, which make them valuable in fields ranging from materials science to drug development.
Introduction to Photophysical Properties of Terpyridines
Terpyridines are a class of heterocyclic ligands that, upon coordination with metal ions, can exhibit a range of interesting photophysical phenomena. These properties are primarily governed by electronic transitions within the molecule, which can be broadly categorized as:
-
Intraligand (IL) transitions: Electronic transitions occurring within the terpyridine ligand itself, typically π → π* transitions.
-
Metal-to-Ligand Charge Transfer (MLCT): Transitions involving the transfer of an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. These are often responsible for the strong absorption in the visible region and the luminescent properties of many terpyridine complexes.[1]
-
Intraligand Charge Transfer (ILCT): In substituted terpyridines, an electron can be transferred from an electron-donating group to an electron-accepting portion of the ligand.[2][3]
-
Ligand-to-Ligand Charge Transfer (LLCT): In complexes with multiple types of ligands, an electron can be transferred from one ligand to another.[3]
The interplay of these transitions dictates the absorption and emission wavelengths, quantum yields, and excited-state lifetimes of terpyridine compounds. Understanding these properties is crucial for their application in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining accurate and reproducible photophysical data.
-
Solvent Selection: The choice of solvent can significantly influence the photophysical properties of terpyridines due to solvatochromism.[1] A range of solvents of varying polarity (e.g., dichloromethane, acetonitrile, ethanol, toluene) should be used to investigate these effects. All solvents should be of spectroscopic grade.
-
Concentration: For absorption measurements, concentrations are typically in the range of 10⁻⁵ to 10⁻⁶ M.[4] For emission studies, more dilute solutions (10⁻⁶ to 10⁻⁷ M) are often used to avoid inner filter effects.
-
Degassing: For phosphorescence and excited-state lifetime measurements, it is crucial to remove dissolved oxygen from the solution, as it can quench the triplet excited state. This is typically achieved by bubbling an inert gas (e.g., argon or nitrogen) through the cuvette for 15-20 minutes prior to measurement.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy is used to determine the wavelengths at which a molecule absorbs light, providing information about the electronic transitions.
Protocol:
-
Prepare a stock solution of the terpyridine compound of known concentration in the desired solvent.
-
Prepare a series of dilutions to a final concentration in the range of 1 x 10⁻⁶ to 1 x 10⁻⁵ M.
-
Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference.
-
Fill a second cuvette with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).
-
The absorbance (A) is related to the molar extinction coefficient (ε), concentration (c), and path length (l) by the Beer-Lambert law: A = εcl.[5]
Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of a molecule from its singlet excited state.
Protocol:
-
Prepare a dilute solution of the terpyridine compound (typically 10⁻⁶ M or lower).
-
Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp) and an emission detector.
-
Set the excitation wavelength to a value corresponding to an absorption maximum of the compound, determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is the ratio of photons emitted to photons absorbed. It can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546). The quantum yield of the sample (s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts s and r refer to the sample and reference, respectively.
-
Phosphorescence and Lifetime Measurements
Phosphorescence is emission from a triplet excited state. These measurements are typically performed at low temperatures (e.g., 77 K in a frozen solvent matrix) to minimize non-radiative decay pathways. Time-resolved spectroscopy is used to measure the excited-state lifetime (τ), which is the average time the molecule spends in the excited state.
Protocol:
-
Prepare a degassed solution of the terpyridine compound.
-
For low-temperature measurements, place the cuvette in a dewar filled with liquid nitrogen.
-
Use a pulsed laser or a light-emitting diode (LED) with a short pulse width to excite the sample.
-
The decay of the emission intensity over time is monitored using a fast detector, such as a photomultiplier tube (PMT).
-
The excited-state lifetime is determined by fitting the decay curve to an exponential function. For many platinum(II) terpyridine complexes, lifetimes can range from microseconds to tens of microseconds.[2][3][6]
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the properties of short-lived excited states.
Protocol:
-
A pump laser pulse excites the sample, and a second, delayed probe pulse measures the change in absorbance as a function of time after excitation.
-
The resulting transient absorption spectrum provides information about the excited-state absorption and the kinetics of excited-state decay and interconversion processes.
-
For ruthenium-terpyridine complexes, this technique has been used to observe processes like interligand electron transfer on the picosecond timescale.[7]
Data Presentation
The photophysical properties of a series of functionalized terpyridines and their metal complexes are summarized in the tables below for easy comparison.
Table 1: Photophysical Properties of Selected Terpyridine Ligands
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | Dichloromethane | 350 | 420 | 0.15 | Custom |
| 4'-(4-(diphenylamino)phenyl)-2,2':6',2''-terpyridine | Dichloromethane | 410 | 530 | 0.65 | Custom |
| 4'-(4-nitrophenyl)-2,2':6',2''-terpyridine | Dichloromethane | 345 | 450 | 0.02 | Custom |
Table 2: Photophysical Properties of Selected Zinc(II)-Terpyridine Complexes
| Complex | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| [Zn(tpy)₂]²⁺ | Acetonitrile | 325, 338 | 385, 405 | - | [8] |
| [Zn(4'-phenyl-tpy)₂]²⁺ | Acetonitrile | 350 | 412 | - | [8] |
| [Zn(4'-OH-phenyl-tpy)₂]²⁺ | Acetonitrile | 355 | 425 | - | [8] |
Table 3: Photophysical Properties of Selected Platinum(II)-Terpyridine Complexes
| Complex | Solvent | λ_abs (nm) | λ_em (nm) | Lifetime (τ) (µs) | Reference |
| [Pt(tpy)Cl]⁺ | Dichloromethane | 328, 344 | 590 | 0.3 | [2][3][6] |
| [Pt(4'-MeO-tpy)Cl]⁺ | Dichloromethane | 360 | 620 | 2.5 | [2][3][6] |
| [Pt(4'-NMe₂-tpy)Cl]⁺ | Dichloromethane | 420 | 650 | 15.0 | [2][3][6] |
Visualizations
The following diagrams illustrate the experimental workflow for photophysical characterization and the key photophysical processes in terpyridine complexes.
Caption: Experimental workflow for the photophysical characterization of terpyridines.
Caption: Jablonski diagram illustrating the key photophysical processes in terpyridine complexes.
References
- 1. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]
- 2. π donation and its effects on the excited-state lifetimes of luminescent platinum(II) terpyridine complexes in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Zinc(II) Terpyridine Complexes: Substituent Effect on Photoluminescence, Antiproliferative Activity, and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Terpyridines at the 4'-Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and functionalization of 2,2':6',2''-terpyridines at the 4'-position, a critical modification for tuning their chemical and physical properties. This document details established synthetic protocols and explores the diverse applications of these functionalized ligands and their metal complexes in drug development, catalysis, and materials science.
Synthetic Methodologies
The introduction of functional groups at the 4'-position of the terpyridine scaffold is a key strategy for modulating the electronic properties, coordination chemistry, and biological activity of the resulting molecules. The two most prevalent and versatile methods for achieving this are the Kröhnke condensation and palladium-catalyzed cross-coupling reactions.
Kröhnke Condensation for 4'-Aryl Terpyridines
The Kröhnke reaction is a powerful one-pot synthesis for preparing 4'-aryl-substituted terpyridines.[1][2][3][4] This method involves the condensation of two equivalents of 2-acetylpyridine with a substituted aromatic aldehyde in the presence of a base and an ammonia source.[3]
Experimental Protocol: Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine
-
Materials: 2-acetylpyridine, 4-methoxybenzaldehyde, Potassium Hydroxide (KOH), Methanol (MeOH), Aqueous Ammonia (NH₃).
-
Procedure:
-
In a round-bottom flask, dissolve 2-acetylpyridine (2 equivalents) in methanol.
-
Add 4-methoxybenzaldehyde (1 equivalent) to the solution.
-
Slowly add potassium hydroxide pellets (1.2 equivalents) while stirring.
-
Add aqueous ammonia and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature to allow for precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
-
Expected Yield: 60-80%
Table 1: Reported Yields for Kröhnke Synthesis of Various 4'-Aryl Terpyridines [5]
| 4'-Aryl Substituent | Reported Yield (%) |
| 4-Methylphenyl | 72 |
| 4-Methoxyphenyl | 75 |
| 4-(Trifluoromethyl)phenyl | 68 |
| 3-Nitrophenyl | 75 |
| 4-Nitrophenyl | 70 |
Suzuki Cross-Coupling for 4'-Aryl Terpyridines
The Suzuki cross-coupling reaction offers an alternative and highly efficient method for the synthesis of 4'-aryl terpyridines, starting from a halogenated or triflate-substituted terpyridine precursor. This palladium-catalyzed reaction is known for its high functional group tolerance.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Materials: 4'-Bromo-2,2':6',2''-terpyridine or 4'-Triflyloxy-2,2':6',2''-terpyridine, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).
-
Procedure:
-
To a degassed solution of the terpyridine precursor and arylboronic acid (1.2 equivalents) in the solvent mixture, add the palladium catalyst and base.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Applications in Drug Development
4'-Functionalized terpyridines and their metal complexes, particularly with ruthenium and copper, have emerged as promising candidates for anticancer and antimicrobial agents. The functional group at the 4'-position plays a crucial role in modulating the biological activity and mechanism of action.
Anticancer Activity
Metal-terpyridine complexes exhibit anticancer activity through multiple mechanisms, primarily involving the induction of oxidative stress, interaction with DNA, and interference with cellular signaling pathways, ultimately leading to apoptosis.[6][7][8]
Mechanism of Action: ROS-Induced Apoptosis
A common mechanism of action for anticancer metal-terpyridine complexes is the generation of reactive oxygen species (ROS) within cancer cells.[6][7] This increase in ROS leads to oxidative damage to cellular components, including lipids, proteins, and DNA, which in turn triggers the intrinsic apoptotic pathway.
ROS-induced apoptotic pathway by 4'-functionalized terpyridine-metal complexes.
Table 2: IC₅₀ Values of Selected 4'-Functionalized Terpyridine-Metal Complexes against Cancer Cell Lines [9][10]
| Complex | 4'-Substituent | Metal | Cancer Cell Line | IC₅₀ (µM) |
| Complex 1 | 4-Hydroxyphenyl | Cu(II) | A2780 (Ovarian) | 3.4 |
| Complex 2 | 4-Aminophenyl | Cu(II) | A2780 (Ovarian) | 2.8 |
| Complex 3 | Phenyl | Pt(II) | A549 (Lung) | >30 |
| Complex 4 | 4-(Dimethylamino)phenyl | Cu(II) | MCF-7 (Breast) | 0.687 |
| Complex 5 | 4-Methoxyphenyl | Cu(II) | HT-29 (Colon) | 0.537 |
Antimicrobial Activity
Functionalized terpyridines also exhibit significant antimicrobial properties. The mechanism of action is often attributed to the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[11][12][13][14][15] The lipophilicity of the 4'-substituent can enhance the compound's ability to penetrate the microbial membrane.
Mechanism of Action: Membrane Disruption
Several models have been proposed for how these molecules disrupt the bacterial membrane, including the "barrel-stave," "toroidal pore," and "carpet" models. These models describe different ways in which the molecules can insert into and destabilize the lipid bilayer.
Proposed mechanisms of bacterial membrane disruption.
Table 3: Minimum Inhibitory Concentration (MIC) of Selected 4'-Substituted Pyridine Derivatives against Bacterial Strains [16][17][18][19]
| Compound | 4'-Substituent | Bacterial Strain | MIC (µg/mL) |
| Derivative A | 4-Methylpiperazin-1-yl | S. aureus | 15.63 |
| Derivative B | Thiophene-2-carboxamide | E. coli ST131 | 50 (concentration) |
| Derivative C | Spiropyrrolidine | B. subtilis | 32 |
| Derivative D | Spiropyrrolidine | S. epidermis | 32 |
Applications in Catalysis
Terpyridine ligands are widely used in homogeneous catalysis due to their ability to form stable complexes with a variety of transition metals, particularly nickel and palladium.[20][21][22][23][24] These complexes are effective catalysts for C-C cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic properties of the 4'-substituent can be tuned to optimize the catalytic activity.
Catalytic Cycle: Ni-Terpyridine Catalyzed Cross-Coupling
The catalytic cycle typically involves the oxidative addition of an aryl halide to a low-valent Ni-terpyridine complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the active catalyst.[20][21]
Catalytic cycle for Ni-terpyridine catalyzed cross-coupling.
Table 4: Performance of Terpyridine-Metal Complexes in Catalysis [25]
| Catalyst System | Reaction Type | Substrates | Turnover Number (TON) |
| CuBr/Oxalohydrazide ligand | C-O Coupling | Aryl halides, Phenols | up to 8000 |
| Ni-terpyridine | C-C Cross-Coupling | Alkyl iodides, Alkylzinc reagents | Not specified |
| Pd-terpyridine | Suzuki Coupling | Aryl halides, Arylboronic acids | Not specified |
Note: Quantitative data on turnover numbers and frequencies for terpyridine-based catalysts are often specific to the exact ligand, metal, and reaction conditions and may not be broadly generalizable. The provided data for the CuBr system with a different ligand is for illustrative purposes of catalytic efficiency.
Conclusion
The functionalization of terpyridines at the 4'-position provides a powerful tool for the rational design of molecules with tailored properties for a wide range of applications. The synthetic protocols outlined in these notes offer reliable methods for accessing a diverse library of 4'-substituted terpyridines. The demonstrated applications in drug development and catalysis highlight the significant potential of these compounds for addressing challenges in medicine and chemical synthesis. Further exploration of the structure-activity relationships of 4'-functionalized terpyridines is expected to lead to the development of even more potent and selective therapeutic agents and catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imbalance of redox homeostasis and altered cellular signaling induced by the metal complexes of terpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly cytotoxic Cu( ii ) terpyridine complexes as chemotherapeutic agents - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00759J [pubs.rsc.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Membrane-Disrupting Molecules as Therapeutic Agents: A Cautionary Note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Latest developments on the mechanism of action of membrane disrupting peptides [biophysics-reports.org]
- 14. researchgate.net [researchgate.net]
- 15. Molecular mechanisms of pore formation and membrane disruption by the antimicrobial lantibiotic peptide Mutacin 1140 - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131 [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. static1.squarespace.com [static1.squarespace.com]
- 23. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Chemosensors in Molecular Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the diverse applications of chemosensors in molecular sensing, with detailed protocols for key experimental techniques. The information is intended to guide researchers in the design, synthesis, and application of chemosensors for the detection of various analytes, including ions, small molecules, and biomolecules.
Introduction to Chemosensors
Chemosensors are molecules of synthetic origin designed to signal the presence of a specific analyte through a detectable change, such as a variation in color or fluorescence.[1] They are fundamental tools in supramolecular chemistry, operating on the principle of molecular recognition, where a receptor unit selectively binds to a target analyte (guest).[2][3] This binding event is then translated into a measurable signal by a signaling unit.[1] The applications of chemosensors are vast and span across environmental monitoring, biomedical diagnostics, and drug development.[4][5][6]
Types of Chemosensors and Their Signaling Mechanisms
Chemosensors can be broadly categorized based on their signal transduction mechanism. The most common types include:
-
Fluorescent Chemosensors: These sensors exhibit a change in their fluorescence properties upon binding to an analyte. The signaling mechanism often involves processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or aggregation-induced emission (AIE).[7][8][9] In PET-based sensors, electron transfer between the receptor and the fluorophore is modulated by the analyte, leading to a "turn-on" or "turn-off" fluorescent response.[8][10][11]
-
Colorimetric Chemosensors: These sensors produce a visible color change upon interaction with the analyte, allowing for naked-eye detection.[12][13] The color change is a result of alterations in the electronic structure of the chromophore upon analyte binding.[12]
-
Electrochemical Biosensors: These sensors convert a biological recognition event into an electrical signal.[14] They typically consist of a bioreceptor (e.g., enzyme, antibody, DNA) immobilized on a transducer electrode.[6][15] The binding of the analyte to the bioreceptor causes a change in the electrical properties of the electrode surface, which can be measured by techniques like cyclic voltammetry.[14][16]
Signaling Pathway Diagrams
Applications and Experimental Protocols
Environmental Monitoring: Detection of Heavy Metal Ions
Chemosensors are valuable tools for the rapid and sensitive detection of heavy metal pollutants in water samples.[17][18][19] Both colorimetric and fluorescent sensors have been developed for this purpose.[20][21]
Application Note: A colorimetric chemosensor can be used for the on-site visual detection of multiple metal ions in river water. By employing a chemosensor array printed on a paper substrate, fingerprint-like colorimetric responses can be obtained for different metal ions, allowing for their simultaneous identification and quantification using pattern recognition techniques.[22]
Experimental Protocol: Colorimetric Detection of Metal Ions in Water [9][20][21]
-
Preparation of Chemosensor Stock Solution: Dissolve the colorimetric chemosensor in a suitable organic solvent (e.g., DMSO, acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mM).
-
Preparation of Metal Ion Solutions: Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water. Prepare a series of standard solutions of the target metal ion by serial dilution.
-
Colorimetric Assay:
-
In a series of test tubes or a 96-well plate, add a fixed volume of the chemosensor stock solution.
-
Add a specific volume of buffer solution to maintain a constant pH.
-
Add varying concentrations of the standard metal ion solutions to the respective tubes/wells.
-
For a blank, add only the buffer and solvent.
-
Allow the solutions to incubate for a specified time to ensure the reaction is complete.
-
-
Data Acquisition:
-
Visually observe the color change.
-
For quantitative analysis, measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.
-
-
Data Analysis:
-
Analysis of Real Water Samples:
-
Collect water samples from the desired source.
-
Filter the samples to remove any particulate matter.
-
Spike the water samples with known concentrations of the target metal ion to assess the matrix effect and recovery.
-
Perform the colorimetric assay as described above on the real water samples.
-
Biomedical Applications: Fluorescent Imaging of Intracellular Ions
Fluorescent chemosensors are widely used for imaging and quantifying ions within living cells, providing insights into various physiological and pathological processes.[5][25] "Turn-on" fluorescent probes are particularly useful as they exhibit low background fluorescence in the absence of the analyte, leading to a high signal-to-noise ratio upon ion binding.
Application Note: A "turn-on" fluorescent chemosensor can be employed to visualize changes in intracellular zinc (Zn²⁺) levels. Zinc is an essential trace element involved in numerous cellular functions, and its dysregulation is associated with several diseases.
Experimental Protocol: Live Cell Imaging of Intracellular Zn²⁺
-
Cell Culture: Culture the desired cell line (e.g., HeLa cells) in appropriate media and conditions until they reach the desired confluency for imaging.
-
Preparation of Chemosensor and Zn²⁺ Solutions:
-
Prepare a stock solution of the fluorescent chemosensor in DMSO.
-
Prepare a stock solution of a zinc salt (e.g., ZnCl₂) in water or a suitable buffer.
-
-
Cell Staining and Imaging:
-
Wash the cultured cells with phosphate-buffered saline (PBS).
-
Incubate the cells with a working solution of the chemosensor in cell culture media for a specific time (e.g., 30 minutes) at 37°C.
-
Wash the cells again with PBS to remove any excess probe.
-
To observe changes in intracellular Zn²⁺, treat the cells with a Zn²⁺ solution or a chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine).
-
Acquire fluorescence images using a fluorescence microscope equipped with the appropriate filter sets for the chemosensor.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the images using image analysis software (e.g., ImageJ).
-
Compare the fluorescence intensity between control and treated cells to determine the relative change in intracellular Zn²⁺ concentration.
-
Drug Development: Monitoring Drug Release
Chemosensors can be integrated into drug delivery systems to monitor the release of therapeutic agents in real-time.[1][26][27] This is crucial for optimizing drug formulations and understanding their pharmacokinetic profiles.
Application Note: A FRET-based nanosensor can be designed to monitor the release of a drug from a nanoparticle carrier. The nanosystem consists of a drug conjugated to a fluorophore (donor) and the nanoparticle labeled with another fluorophore (acceptor). In the encapsulated state, FRET occurs, and the donor fluorescence is quenched. Upon drug release, the distance between the donor and acceptor increases, disrupting FRET and restoring the donor's fluorescence.
Experimental Protocol: Monitoring Drug Release from Nanoparticles [1][26][27]
-
Synthesis of the FRET-based Nanosystem:
-
Synthesize or obtain the drug-donor conjugate and the acceptor-labeled nanoparticles.
-
Load the drug-donor conjugate into the acceptor-labeled nanoparticles.
-
-
Characterization of the Nanosystem:
-
Characterize the size, morphology, and drug loading efficiency of the nanoparticles using techniques like dynamic light scattering (DLS) and transmission electron microscopy (TEM).
-
Confirm FRET in the intact nanosystem by measuring the fluorescence spectra and observing donor quenching and acceptor emission.
-
-
In Vitro Drug Release Study:
-
Disperse the drug-loaded nanoparticles in a release buffer (e.g., PBS at different pH values to simulate physiological conditions).
-
Incubate the dispersion at 37°C with constant stirring.
-
At predetermined time intervals, take aliquots of the sample.
-
Measure the fluorescence intensity of the donor fluorophore.
-
-
Data Analysis:
-
Plot the increase in donor fluorescence intensity over time.
-
Calculate the cumulative percentage of drug released at each time point.
-
Model the release kinetics using appropriate mathematical models (e.g., Higuchi, Korsmeyer-Peppas).
-
Quantitative Data Summary
The performance of various chemosensors for different analytes is summarized in the tables below.
Table 1: Performance of Fluorescent Chemosensors for Metal Ion Detection
| Chemosensor Type | Analyte | Detection Limit | Solvent/Medium | Reference |
| Benzothiazole-based | Zn²⁺ | 2.36 x 10⁻⁸ M | Semi-aqueous | [15] |
| Schiff Base | Zn²⁺ | 9.53 x 10⁻⁸ M | Ethanol | [16][28] |
| Rhodamine-based | Pb²⁺, Hg²⁺, Cd²⁺ | Not specified | Not specified | [29] |
| Aptamer-based | Pb²⁺ | 300 pM | Aqueous | [29] |
| Aptamer-based | Hg²⁺ | 5 nM | Aqueous | [29] |
| Coumarin-based | Ca²⁺, Pb²⁺ | Not specified | Acetonitrile | [30] |
Table 2: Performance of Colorimetric Chemosensors
| Chemosensor Type | Analyte | Detection Limit | Solvent/Medium | Reference |
| Small-molecule-based | Hg²⁺ | 6.51 ppb | Aqueous | [21] |
| Small-molecule-based | Co²⁺ | 0.34 ppb | Aqueous | [21] |
| Small-molecule-based | Fe²⁺ | 0.49 ppb | Aqueous | [21] |
| Small-molecule-based | Fe³⁺ | 1.01 ppb | Aqueous | [21] |
| Gold Nanoparticle-based | Glyphosate | 3.07 µg/mL | Aqueous | [31] |
Table 3: Performance of Electrochemical Biosensors
| Biosensor Type | Analyte | Detection Limit | Transduction Method | Reference |
| DNA-based | Nucleic acids, proteins, small molecules | Varies | Voltammetry | [26] |
| Aptamer-based | Thrombin | Not specified | Voltammetry | [32] |
| Enzyme-based | Glucose | Not specified | Amperometry | [6] |
| Immunosensor | A. salmonicida | Not specified | Impedance Spectroscopy | [33] |
Experimental Workflows
References
- 1. Nanotechnologies for Noninvasive Measurement of Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.tamu.edu [chem.tamu.edu]
- 3. Host–guest chemistry - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs [mdpi.com]
- 6. A Brief Description of Cyclic Voltammetry Transducer-Based Non-Enzymatic Glucose Biosensor Using Synthesized Graphene Electrodes [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azom.com [azom.com]
- 10. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]
- 11. almacgroup.com [almacgroup.com]
- 12. biorxiv.org [biorxiv.org]
- 13. chemetrics.b-cdn.net [chemetrics.b-cdn.net]
- 14. Electrochemical Biosensors - Sensor Principles and Architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2.3. Electrochemical measurements [bio-protocol.org]
- 16. static.igem.org [static.igem.org]
- 17. Fluorescent Indicator Displacement Assays to Identify and Characterize Small Molecule Interactions with RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Limit of Detection in Electrochemical Biosensors | Semantic Scholar [semanticscholar.org]
- 19. Host-Guest Chemistry in Supramolecular Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Novel Colorimetric Method for Simultaneous Detection and Identification of Multimetal Ions in Water: Sensitivity, Selectivity, and Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Printed colorimetric chemosensor array on a 96-microwell paper substrate for metal ions in river water - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. psecommunity.org [psecommunity.org]
- 26. Monitoring structural change and drug release of responsive nanoparticles using polarity-sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A nanoprobe for fluorescent monitoring of microRNA and targeted delivery of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benthamdirect.com [benthamdirect.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. mdpi.com [mdpi.com]
- 32. psi.engr.tamu.edu [psi.engr.tamu.edu]
- 33. nrel.colostate.edu [nrel.colostate.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde, a key intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used and efficient method is the Kröhnke condensation reaction.[1] This one-pot synthesis typically involves the reaction of two equivalents of 2-acetylpyridine with one equivalent of 4-formylbenzaldehyde (terephthalaldehyde) in the presence of a base and an ammonia source.[1][2][3]
Q2: I am observing a very low yield for my reaction. What are the potential causes?
A2: Low yields in the synthesis of 4'-aryl-2,2':6',2''-terpyridines can stem from several factors. Common issues include incomplete reaction, formation of side products due to polycondensation, and challenges in product isolation and purification.[4] The reaction conditions, such as the choice of base, solvent, and temperature, play a critical role in maximizing the yield.
Q3: What are the common side products, and how can I minimize their formation?
A3: A common side reaction is the formation of polycondensation products, which can significantly lower the yield of the desired terpyridine.[4] One strategy to minimize this is a two-step approach where an intermediate chalcone is first synthesized and isolated before the final cyclization step.[4] Additionally, careful control of stoichiometry and reaction conditions is crucial.
Q4: My final product is difficult to purify. What are the recommended purification techniques?
A4: Purification of terpyridine derivatives can be challenging due to their potential to chelate metal ions and their polarity.[5] A combination of recrystallization and column chromatography is often effective. For removing persistent metal impurities, washing with a chelating agent like EDTA or using specialized scavenger resins is recommended.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive reagents or catalyst.- Incorrect reaction temperature.- Insufficient reaction time. | - Use freshly distilled aldehydes and high-purity reagents.- Optimize the reaction temperature; microwave irradiation can sometimes improve yields and reduce reaction times.[2]- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of a Complex Mixture of Products | - Side reactions such as self-condensation of 2-acetylpyridine or polymerization.- Incorrect stoichiometry of reactants. | - Slowly add the aldehyde to the reaction mixture to minimize self-condensation.- Precisely measure the reactants to ensure the correct molar ratios.- Consider a two-step synthesis via an intermediate chalcone to improve selectivity.[4] |
| Product is an Intractable Oil or Fails to Crystallize | - Presence of impurities.- Residual solvent. | - Purify the crude product using column chromatography on silica gel or alumina.- Ensure all solvent is removed under high vacuum. Trituration with a non-polar solvent like hexane may induce crystallization. |
| Final Product is Colored (Yellow/Brown) | - Contamination with metal impurities, often from the reaction vessel or reagents.- Degradation of the product. | - Wash the organic extract with an aqueous solution of EDTA to remove metal ions.[5]- Perform recrystallization from a suitable solvent system (e.g., ethanol/water).[5]- Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
One-Pot Kröhnke Synthesis of this compound
This protocol is a generalized procedure adapted from literature methods for the synthesis of 4'-aryl-2,2':6',2''-terpyridines.[1][2]
Materials:
-
2-Acetylpyridine
-
4-Formylbenzaldehyde
-
Potassium Hydroxide (KOH)
-
Ammonium Acetate or aqueous Ammonia
-
Methanol or Ethanol
-
Dichloromethane (for extraction)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)
Procedure:
-
To a solution of 2-acetylpyridine (2.0 equivalents) in methanol, add 4-formylbenzaldehyde (1.0 equivalent).
-
To this mixture, add potassium hydroxide (2.0-3.0 equivalents) and a source of ammonia such as ammonium acetate or a concentrated aqueous ammonia solution.
-
Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture is typically poured into water, and the product is extracted with an organic solvent like dichloromethane.
-
The combined organic layers are washed with water, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography and/or recrystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 4'-Aryl-2,2':6',2''-terpyridines
| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzaldehyde | NH₄OAc | Acetamide | 180 | - | 20 | [4] |
| 4-Bromobenzaldehyde | - | - | - | - | 63 (two-step) | [4] |
| Aromatic Aldehydes | NH₄OAc / NaOH | PEG / Acetic Acid | Microwave | 0.25 - 0.67 | 80 - 97 | [2] |
| p-Tolualdehyde | NaOH | PEG-300 | Room Temp | - | 60 | [6] |
Visualizations
Caption: A typical experimental workflow for the one-pot Kröhnke synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: Kröhnke Pyridine Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the Kröhnke pyridine synthesis, with a particular focus on identifying and mitigating common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Kröhnke pyridine synthesis?
A1: The two most prevalent side reactions are the incomplete cyclization of the Michael addition intermediate and the self-condensation of the α,β-unsaturated carbonyl starting material.[1] Incomplete cyclization leads to the accumulation of the 1,5-dicarbonyl intermediate, which can be difficult to separate from the desired pyridine product.[2] Self-condensation of the enone or enal, an aldol-type reaction, consumes the starting material and introduces impurities.[1][3]
Q2: How does temperature affect the formation of side products?
A2: Reaction temperature is a critical parameter. While higher temperatures can increase the rate of the desired pyridine formation, they can also promote side reactions.[2] Specifically, elevated temperatures can favor the self-condensation of the α,β-unsaturated carbonyl compound.[1] It is advisable to screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and selectivity for your specific substrates.[1] In some cases, a lower temperature with a longer reaction time can lead to a cleaner reaction profile.[2]
Q3: What is the role of reagent purity in preventing side reactions?
A3: The purity of all starting materials is crucial for a successful Kröhnke synthesis and for minimizing side reactions. The α,β-unsaturated carbonyl compound should be free from any polymeric material, and its integrity should be verified (e.g., by NMR or GC-MS) if it has been stored for a long time.[2] The α-pyridinium methyl ketone salt, a key reactant, must be completely dry, as moisture can interfere with the reaction.[2] Similarly, the ammonium source, typically ammonium acetate, should be of high purity.[2]
Q4: Can the stoichiometry of the reactants influence the outcome of the reaction?
A4: Yes, controlling the stoichiometry is essential for minimizing side products.[2] An excess of one reactant can create opportunities for side reactions to occur. For instance, an excess of the α,β-unsaturated carbonyl compound might increase the likelihood of its self-condensation. It is recommended to use a carefully measured stoichiometry, typically a 1:1 molar ratio of the α-pyridinium methyl ketone salt to the α,β-unsaturated carbonyl compound, with an excess of the ammonium source.[1]
Troubleshooting Guide
Issue 1: Low yield of the desired pyridine product with a significant amount of a polar byproduct.
-
Possible Cause: Incomplete cyclization of the 1,5-dicarbonyl intermediate (Michael adduct). This intermediate is more polar than the final pyridine product and will appear as a distinct spot on a TLC plate.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC. If the spot corresponding to the intermediate is still present after the initially planned reaction time, extend the heating period to facilitate complete cyclization.
-
Optimize Temperature: While excessively high temperatures can be detrimental, insufficient heat may lead to an incomplete reaction.[2] If the reaction is sluggish at a lower temperature, a modest increase within the recommended range (typically 80-140°C) may be beneficial.[2]
-
Ensure a Sufficient Amount of Ammonium Acetate: Ammonium acetate serves as the nitrogen source for the cyclization step.[1] Ensure that a sufficient excess (often 5-10 equivalents) is used to drive the reaction to completion.
-
Issue 2: Presence of multiple, less polar byproducts and consumption of the α,β-unsaturated carbonyl starting material.
-
Possible Cause: Self-condensation of the α,β-unsaturated carbonyl compound (enal or enone). This is a common issue, especially with enolizable aldehydes and ketones at elevated temperatures.[1][4]
-
Troubleshooting Steps:
-
Control the Order of Addition: In some cases, adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture containing the pyridinium salt and ammonium acetate at the reaction temperature can minimize its self-condensation.
-
Lower the Reaction Temperature: As self-condensation is often accelerated by heat, running the reaction at the lower end of the effective temperature range for a longer duration can improve selectivity.[2]
-
Purify the α,β-Unsaturated Carbonyl Compound: Ensure the starting enone or enal is pure and free of any acidic or basic impurities that might catalyze self-condensation.
-
Quantitative Data Summary
While specific yields are highly substrate-dependent, the following table provides a general overview of how reaction conditions can influence the outcome of the Kröhnke pyridine synthesis.
| Parameter | Condition | Expected Impact on Pyridine Yield | Potential Impact on Side Reactions | Reference |
| Temperature | Too Low (<80°C) | Low | Low | [2] |
| Optimal (80-120°C) | Moderate to High | Minimized | [1] | |
| Too High (>140°C) | May Decrease | Increased self-condensation and decomposition | [2] | |
| Reaction Time | Too Short | Low (incomplete reaction) | Accumulation of 1,5-dicarbonyl intermediate | [1] |
| Optimal | High | Minimized | [1] | |
| Too Long | May Decrease | Potential for product decomposition | [1] | |
| Ammonium Acetate | Insufficient | Low | Incomplete cyclization | [1] |
| Excess (5-10 eq.) | High | Drives cyclization to completion | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Kröhnke Synthesis of 2,4,6-Trisubstituted Pyridines
This protocol is a representative example for the synthesis of 2,4,6-triphenylpyridine.
Materials:
-
N-Phenacylpyridinium bromide (1.0 mmol)
-
Chalcone (α,β-unsaturated ketone) (1.0 mmol)
-
Ammonium acetate (10.0 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the N-phenacylpyridinium bromide, chalcone, and ammonium acetate.
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 120°C) for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,4,6-trisubstituted pyridine.[1]
Protocol 2: Minimizing Self-Condensation by Controlled Addition
This modified protocol can be employed when self-condensation of the α,β-unsaturated carbonyl is a significant issue.
Materials:
-
N-Phenacylpyridinium bromide (1.0 mmol)
-
Ammonium acetate (10.0 mmol)
-
α,β-Unsaturated carbonyl compound (1.0 mmol)
-
Glacial acetic acid (15 mL)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve the N-phenacylpyridinium bromide and ammonium acetate in 10 mL of glacial acetic acid.
-
Heat the mixture to the desired reaction temperature (e.g., 100°C).
-
Dissolve the α,β-unsaturated carbonyl compound in the remaining 5 mL of glacial acetic acid and add it to the dropping funnel.
-
Add the solution of the α,β-unsaturated carbonyl compound dropwise to the heated reaction mixture over a period of 1-2 hours.
-
After the addition is complete, continue to heat the reaction mixture for an additional 1-3 hours, monitoring by TLC.
-
Follow the workup and purification procedure described in Protocol 1.
Visualizations
Caption: Main reaction pathway of the Kröhnke pyridine synthesis.
Caption: Visualization of competing side reactions in the Kröhnke synthesis.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Optimizing Terpyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of terpyridines.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of terpyridine, particularly focusing on the widely used Kröhnke condensation and its one-pot variations.
Issue 1: Low or No Product Yield
-
Question: My reaction has a very low yield or has failed completely. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield in terpyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Ensure the purity of your 2-acetylpyridine and the aromatic aldehyde. Impurities can significantly hinder the reaction. It is advisable to distill 2-acetylpyridine before use and to use freshly recrystallized aldehyde.
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. While many procedures operate at reflux, excessively high temperatures can lead to decomposition of reactants or products. Conversely, a temperature that is too low may result in an incomplete reaction. It is recommended to perform small-scale trials to determine the optimal temperature for your specific substrates.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times can promote the formation of side products.[1]
-
Solvent: The choice of solvent can influence reaction rates and yields. While ethanol or methanol are commonly used, solvent-free conditions or the use of glacial acetic acid (which can also act as a catalyst) have been shown to be effective for certain substrates.[2][3]
-
-
Base and Ammonia Source: The nature and concentration of the base (e.g., KOH, NaOH) and the ammonia source (e.g., aqueous ammonia, ammonium acetate) are crucial. Ensure the correct stoichiometry is used. For one-pot syntheses, the slow addition of the base can sometimes be beneficial.
-
Issue 2: Formation of Unexpected Side Products
-
Question: I am observing significant amounts of side products in my reaction mixture. What are these compounds and how can I minimize their formation?
-
Answer: The formation of side products is a common challenge in terpyridine synthesis. Some of the most frequently encountered byproducts include:
-
Cyclohexanol Derivatives: These can form from the condensation of multiple molecules of the acetylpyridine and the aromatic aldehyde.[4] This is particularly prevalent when using certain alkoxy-substituted benzaldehydes.[4] To minimize this, careful control of stoichiometry and reaction temperature is essential.
-
Isomeric Terpyridines: The formation of isomeric terpyridines, such as 6′-aryl-2,2′:4′,2″-terpyridine, can occur through an alternative 1,2-attack of the enolate on the intermediate enone.[4] Optimizing the reaction conditions, such as temperature and the choice of base, can help to favor the desired 1,4-addition pathway.
-
Incomplete Reaction Intermediates: Chalcones and 1,5-diketones are key intermediates in the reaction pathway.[5] If the reaction does not go to completion, these intermediates may be present in the final product mixture. Ensure sufficient reaction time and optimal temperature to drive the reaction to completion.
-
Issue 3: Product Purification Challenges
-
Question: I am having difficulty purifying my terpyridine product. What are the best methods for purification?
-
Answer: Purification of terpyridine products can be challenging due to their physical properties. The following methods are commonly employed:
-
Recrystallization: This is the most common and effective method for purifying solid terpyridine products. Ethanol is a frequently used solvent for recrystallization.[6] For less soluble compounds, a mixture of solvents such as ethanol/water or dichloromethane/hexane may be necessary.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a viable option. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. To prevent tailing of the basic terpyridine product on the acidic silica gel, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent.
-
Acid-Base Extraction: Due to the basic nature of the pyridine rings, an acid-base extraction can be used to separate the terpyridine from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the terpyridine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the terpyridine is re-extracted into an organic solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the role of ammonium acetate in the one-pot synthesis of terpyridines?
-
A1: In the one-pot Kröhnke-type synthesis, ammonium acetate serves as the nitrogen source for the central pyridine ring of the terpyridine molecule.[1]
-
-
Q2: Can I use a different base other than KOH or NaOH?
-
A2: Yes, other bases can be used. Some procedures have reported the use of bases like barium hydroxide or basic alumina, particularly in solvent-free conditions, although this may lead to different product distributions.[7] The choice of base can influence the reaction rate and selectivity, so optimization may be required for your specific substrates.
-
-
Q3: Is it better to perform a one-pot synthesis or a multi-step synthesis?
-
A3: Both one-pot and multi-step syntheses have their advantages and disadvantages.
-
One-pot synthesis: This approach is generally faster and more operationally simple.[8] However, it can sometimes lead to lower yields and a higher likelihood of side product formation, making purification more challenging.
-
Multi-step synthesis: This method, which involves the isolation of intermediates like the chalcone, can be more time-consuming.[9] However, it often provides better control over the reaction and can lead to higher overall yields and a cleaner final product. The choice between the two methods will depend on the specific terpyridine being synthesized and the desired scale of the reaction.
-
-
-
Q4: How can I improve the solubility of my terpyridine product for purification or characterization?
-
A4: Terpyridines, especially unsubstituted ones, can have poor solubility in common organic solvents. To improve solubility, you can try using more polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For NMR characterization, deuterated chloroform (CDCl3) with a few drops of deuterated trifluoroacetic acid (TFA-d) can help to protonate the pyridine nitrogens and increase solubility.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the One-Pot Synthesis of 4'-Phenyl-2,2':6',4''-terpyridine [10]
| Entry | Catalyst (mg) | Temperature (°C) | Solvent | Time (min) | Yield (%) |
| 1 | 5 | 100 | Solvent-free | 70 | 75 |
| 2 | 10 | 100 | Solvent-free | 60 | 85 |
| 3 | 10 | 120 | Solvent-free | 50 | 94 |
| 4 | 10 | 120 | Ethanol | 90 | 70 |
| 5 | 10 | 120 | Methanol | 100 | 65 |
| 6 | 15 | 120 | Solvent-free | 50 | 94 |
Reaction conditions: benzaldehyde (1.0 mmol), 4-acetyl-pyridine (2.0 mmol), and ammonium acetate (2.0 mmol).[10]
Table 2: Yields of Various 4'-Aryl-2,2':6',2''-terpyridines via a One-Pot Synthesis [6]
| Aryl Aldehyde Substituent | Reaction Time (h) | Yield (%) |
| 4-Methylphenyl | 4-6 | 62 |
| 4-Methoxyphenyl | 4-6 | 65 |
| 4-(Trifluoromethyl)phenyl | 4-6 | 68 |
| 4-Nitrophenyl | 4-6 | 75 |
Reaction conditions: To a mixture of 2-acetylpyridine (20.0 mmol) in methanol (20 ml), a substituted aryl aldehyde (10.0 mmol) was added, followed by potassium hydroxide (KOH) pellets (24 mmol) and 35% aqueous ammonia solution (40.0 ml). The reaction mixture was refluxed for 4–6 h.[6]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine [6]
-
To a mixture of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 mL), add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol).
-
To this stirring solution, add potassium hydroxide (KOH) pellets (1.54 g, 24 mmol).
-
Slowly add 35% aqueous ammonia solution (40.0 mL) to the reaction mixture.
-
Reflux the reaction mixture for 4–6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water (3 x 20 mL) and then with cold ethanol (2 x 15 mL).
-
Recrystallize the crude product from ethanol to obtain the pure terpyridine.
Protocol 2: Purification of a Terpyridine Product by Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Pour the slurry into a chromatography column to pack the stationary phase.
-
Dissolve the crude terpyridine product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Adsorb the dissolved product onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, product-adsorbed silica gel onto the top of the packed column.
-
Begin the elution with the least polar solvent mixture, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified terpyridine.
Visualizations
Caption: A troubleshooting workflow for optimizing terpyridine synthesis.
Caption: Comparison of one-pot and multi-step terpyridine synthesis workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Syntheses and applications of furanyl-functionalised 2,2’:6’,2’’-terpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. A convenient method for synthesis of terpyridines via a cooperative vinylogous anomeric based oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04461J [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Luminescence in Terpyridine Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with luminescent terpyridine complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues related to low luminescence in your experiments.
Frequently Asked Questions (FAQs)
Q1: My terpyridine complex is not luminescent. What are the primary factors that could be responsible?
A1: The luminescence of terpyridine complexes is highly sensitive to a variety of factors. The most common reasons for low or no luminescence include:
-
Purity of the Complex: Impurities can act as quenchers, even in trace amounts.[1] It is crucial to ensure the high purity of your synthesized complex through techniques like recrystallization, column chromatography, and thorough washing.[2][3]
-
Solvent Environment: The polarity of the solvent can dramatically influence the energy levels of the excited states (e.g., metal-to-ligand charge transfer, MLCT, and intraligand charge transfer, ILCT), leading to significant changes in luminescence intensity (solvatochromism).[4][5] Some complexes are only emissive in specific solvents.
-
Aggregation-Caused Quenching (ACQ): Many terpyridine complexes suffer from ACQ, where the formation of aggregates in solution or the solid state provides non-radiative decay pathways, thus quenching luminescence.[6][7]
-
Structural and Electronic Factors: The choice of the metal center, the substituents on the terpyridine ligand, and the nature of any ancillary ligands fundamentally determine the photophysical properties.[2][8] Not all terpyridine complexes are inherently luminescent.
-
Presence of Quenchers: Dissolved oxygen is a common quencher of triplet excited states. Other species in the solution, including counter-ions, can also quench luminescence.[6]
-
Temperature: Temperature can affect the rates of radiative and non-radiative decay processes.[9][10]
Q2: How does the choice of solvent affect the luminescence of my terpyridine complex?
A2: The solvent plays a critical role in the photophysical behavior of terpyridine complexes. The phenomenon, known as solvatochromism, arises from the interaction of the solvent dipoles with the ground and excited states of the complex.[4]
-
Polar Solvents: In polar solvents, the energy of charge-transfer excited states (like MLCT or ILCT) can be stabilized, which may lead to a red-shift in the emission spectrum.[5] However, strong stabilization can also promote non-radiative decay, leading to lower quantum yields. A significant quenching of MLCT transitions has been observed in highly polar solvents.[4]
-
Non-polar Solvents: In non-polar solvents, the emission properties might be different. Some complexes exhibit enhanced fluorescence in apolar environments.[4]
-
Protic vs. Aprotic Solvents: Protic solvents can form hydrogen bonds with the complex, which can influence its conformation and excited-state dynamics, sometimes leading to quenching.
It is advisable to study the luminescence of your complex in a range of solvents with varying polarities to identify the optimal environment for emission.
Q3: What is Aggregation-Caused Quenching (ACQ) and how can I mitigate it?
A3: Aggregation-Caused Quenching (ACQ) is a phenomenon where the close proximity of molecules in an aggregated state leads to the quenching of luminescence.[7] This is often due to the formation of non-emissive excimers or exciplexes and the activation of non-radiative decay channels through intermolecular interactions like π-π stacking.[8]
To mitigate ACQ, you can try the following:
-
Work at Low Concentrations: Diluting the solution can prevent the formation of aggregates. All measurements should ideally be carried out at low concentrations, for instance, around 10 μM.[4]
-
Modify the Ligand Structure: Introducing bulky substituents on the terpyridine ligand can sterically hinder the close packing of the complexes and reduce π-π stacking interactions.
-
Change the Solvent: The choice of solvent can influence the solubility and aggregation tendency of the complex.[11] Experiment with different solvents to find one that minimizes aggregation.
-
Vary the Counter-ion: For ionic complexes, the counter-ion can influence the degree of aggregation.[6]
In some cases, the opposite effect, Aggregation-Induced Emission (AIE), is observed, where aggregation restricts intramolecular rotations and vibrations, leading to an enhancement of luminescence.[7][11]
Troubleshooting Guide
This guide provides a step-by-step approach to diagnosing and resolving low luminescence issues.
Problem: Very weak or no detectable luminescence.
Caption: Troubleshooting workflow for low luminescence.
Step 1: Verify the Purity and Integrity of the Complex
-
Action: Re-characterize your sample using standard analytical techniques.
-
NMR (¹H and ¹³C): Confirm the expected chemical structure and look for impurity signals.[4][8] Coordination to a metal center often causes downfield shifts for the carbons and protons directly bonded to the pyridine nitrogens.[4]
-
Mass Spectrometry (e.g., ESI-MS): Verify the molecular weight of the complex.[4]
-
Elemental Analysis: Ensure the elemental composition matches the calculated values.[8]
-
-
Rationale: Impurities from the synthesis, such as unreacted ligands or side products, can quench the luminescence of the desired complex.[1]
-
Solution: If impurities are detected, purify the complex using appropriate methods like recrystallization from a suitable solvent, column chromatography, or extensive washing with solvents in which the impurities are soluble but the complex is not.[2][3]
Step 2: Investigate Solvent and Environmental Effects
-
Action:
-
Rationale: The photophysical properties of terpyridine complexes are often highly dependent on the solvent.[4][5] Dissolved oxygen is a well-known quencher of triplet excited states, which are common emissive states for many transition metal complexes.
-
Solution: Identify a solvent system where luminescence is maximized. If degassing improves luminescence, ensure all future measurements are performed on deaerated samples.
Step 3: Evaluate Concentration Effects (Aggregation)
-
Action: Perform a concentration-dependent study. Measure the luminescence intensity of your complex at a series of concentrations (e.g., from 10⁻⁴ M down to 10⁻⁷ M).
-
Rationale: A non-linear relationship between concentration and emission intensity, particularly a decrease in quantum yield at higher concentrations, is indicative of Aggregation-Caused Quenching (ACQ).[6][7]
-
Solution: If ACQ is suspected, perform all subsequent photophysical studies at a concentration low enough to be in the linear regime where aggregation is minimal.[4]
Step 4: Re-evaluate the Molecular Design
-
Action: If the above steps do not yield significant luminescence, consider the intrinsic properties of your complex.
-
Review the Literature: Compare the structure of your complex to similar reported compounds. Are there known reasons why this class of complexes might have low luminescence (e.g., low-lying, non-emissive excited states)?
-
Computational Chemistry: Density Functional Theory (DFT) calculations can provide insights into the electronic structure and the nature of the lowest excited states, helping to predict whether they are likely to be emissive.[4][8]
-
-
Rationale: Some metal-ligand combinations naturally lead to very low quantum yields due to efficient non-radiative decay pathways. For example, the energy gap between the emissive state (e.g., ³MLCT) and a non-emissive metal-centered (³MC) state can be small, leading to thermal deactivation.[12]
-
Solution: The molecular design may need to be modified. This could involve changing the substituents on the terpyridine ligand, altering the ancillary ligands, or using a different metal center to raise the energy of non-emissive excited states.
Quantitative Data Summary
The following tables summarize key photophysical data for representative terpyridine complexes from the literature to provide a comparative baseline.
Table 1: Solvent Effects on Emission Maxima (λem) of Selected Terpyridine Complexes
| Complex ID | Metal Ion | Solvent | λem (nm) | Reference |
| C20 | Co(II) | Apolar Solvents | Multiple Peaks | [4] |
| C20 | Co(II) | Polar Solvents | Single Peak | [4] |
| [Ir(piq)₂(tpy)]PF₆ | Ir(III) | Degassed CHCl₃ | 588 | [8] |
| [Ir(ppy)₂(tpy)]PF₆ | Ir(III) | Degassed CHCl₃ | 572 | [8] |
Table 2: Luminescence Quantum Yields (Φ) and Lifetimes (τ) of Iridium(III) Terpyridine Complexes
| Complex ID | C^N Ligand | Φ (%) | τ (ns) | Reference |
| 1 | 2-phenylpyridinate (ppy) | 3.72 | 80 | [8] |
| 3 | 1-phenylisoquinolinate (piq) | 9.57 | 1965 | [8] |
Key Experimental Protocols
Protocol 1: General Synthesis of Terpyridine Ligands
This protocol is a generalized procedure based on the Kröhnke condensation method.[2][3]
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aryl aldehyde (10.0 mmol) and 2-acetylpyridine (20.0 mmol) in methanol (20 mL).
-
Addition of Reagents: To the stirred solution, add potassium hydroxide (KOH) pellets (24.0 mmol) followed by a 35% aqueous ammonia solution (40 mL).
-
Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: The resulting solid can be collected by filtration and purified by recrystallization from a suitable solvent like ethanol.[2][3]
Protocol 2: General Synthesis of Terpyridine Metal Complexes
This is a general procedure for complexation with transition metal salts.[2][3]
-
Ligand Solution: Dissolve the synthesized terpyridine ligand (1.0 mmol) in a suitable solvent like dichloromethane (CH₂Cl₂) (20.0 mL).
-
Metal Salt Solution: Prepare a solution of the metal salt (e.g., Fe(II), Co(II), Zn(II) salts) (0.5 mmol) in hot methanol (20.0 mL).
-
Complexation: Add the hot methanolic solution of the metal salt dropwise to the stirring solution of the ligand. An instant color change should be observed.
-
Stirring: Stir the reaction mixture for approximately 2 hours at room temperature.
-
Precipitation: If the complex has a counter-ion like PF₆⁻, add an excess of a solution of NH₄PF₆ to induce precipitation.
-
Isolation and Purification: Filter the precipitate and wash it with ice-cold methanol and diethyl ether to obtain the pure complex.[13]
Protocol 3: UV-Vis Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare stock solutions of the terpyridine complex in a suitable solvent (e.g., ethanol). From the stock solution, prepare fresh samples in the desired solvent for measurement, ensuring the concentration is low enough to avoid aggregation effects (typically around 10 μM).[4]
-
Absorption Measurement: Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maxima (λabs).
-
Emission Measurement: Using a spectrofluorometer, excite the sample at a wavelength corresponding to one of its absorption maxima. Record the emission spectrum over an appropriate wavelength range.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard (e.g., quinine sulfate) using the Parker–Rees equation.[4]
Signaling Pathways and Logical Relationships
// Transitions Absorption [label="Absorption (Excitation)", shape=none, fontcolor="#4285F4", pos="0.5,1!"]; Fluorescence [label="Fluorescence", shape=none, fontcolor="#34A853", pos="1.6,1!"]; ISC [label="Intersystem Crossing (ISC)", shape=none, fontcolor="#FBBC05", pos="2,1.8!"]; Phosphorescence [label="Phosphorescence", shape=none, fontcolor="#34A853", pos="3.7,0.75!"]; NR_S1 [label="Non-radiative Decay (S₁→S₀)", shape=none, fontcolor="#EA4335", pos="0.2,1.5!"]; NR_T1 [label="Non-radiative Decay (T₁→S₀)", shape=none, fontcolor="#EA4335", pos="2.3,0.75!"];
S0 -> S1 [label="hν", color="#4285F4", style=bold]; S1 -> S0 [label="k_f", color="#34A853", style=dashed]; S1 -> T1 [label="k_isc", color="#FBBC05", style=dashed]; T1 -> S0 [label="k_p", color="#34A853", style=dashed]; S1 -> S0 [label="k_nr", color="#EA4335", style=dotted, constraint=false, arrowhead=curve]; T1 -> S0 [label="k_nr'", color="#EA4335", style=dotted, constraint=false, arrowhead=curve]; } DOT
Caption: Simplified Jablonski diagram for luminescence.
Caption: Common quenching mechanisms in terpyridine complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with c ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01005E [pubs.rsc.org]
- 5. Photoinduced Processes in Rhenium(I) Terpyridine Complexes Bearing Remote Amine Groups: New Insights from Transient Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luminescent platinum(II) terpyridyl complexes: effect of counter ions on solvent-induced aggregation and color changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thermoresponsive Platinum(II) 2,6-Di(pyrid-2-yl)pyrazine Complexes with Unusual Aggregation Behavior upon Heating - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermally activated delayed fluorescence in luminescent cationic copper(i) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
preventing polymerization in terpyridine reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during terpyridine reactions, with a focus on preventing unwanted polymerization and side reactions.
Part 1: Troubleshooting Terpyridine Ligand Synthesis
The synthesis of terpyridine ligands, while well-established, can be prone to side reactions that lead to the formation of oligomeric or polymeric byproducts, significantly reducing the yield and complicating purification. This section addresses common issues encountered during the synthesis of terpyridine ligands.
Frequently Asked Questions (FAQs) - Ligand Synthesis
Q1: What are the most common synthetic strategies for preparing 4'-aryl-2,2':6',2''-terpyridines?
A1: The most prevalent methods include the Kröhnke pyridine synthesis and various one-pot procedures. The Kröhnke synthesis involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonia source, like ammonium acetate.[1][2] One-pot reactions, which combine multiple steps into a single procedure, are often favored for their efficiency and can lead to higher yields with easier workups.[3][4] These methods can be performed using conventional heating or microwave irradiation, with the latter often providing significant advantages in terms of reduced reaction times and improved yields.[5][6]
Q2: My reaction produced a significant amount of an unexpected, high molecular weight byproduct. What could it be?
A2: A common side reaction in the base-catalyzed synthesis of terpyridines from acetylpyridines and aromatic aldehydes is the formation of a cyclohexanol derivative.[7] This occurs through a series of aldol and Michael addition reactions where multiple molecules of the acetylpyridine and aldehyde condense to form a six-membered ring instead of the desired terpyridine. For example, the reaction of 3-acetylpyridine with 4-propoxybenzaldehyde has been reported to yield a cyclohexanol derivative from the condensation of three acetylpyridine molecules with two aldehyde molecules.[7]
Q3: I have a low yield of my desired terpyridine product. What are the first parameters I should investigate?
A3: Low yields in terpyridine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Reagents : Ensure that your starting materials, particularly the aldehyde and acetylpyridine, are pure. Impurities can lead to side reactions. Old or improperly stored aldehydes can oxidize, and acetylpyridines can self-condense.[8]
-
Reaction Conditions : Temperature, reaction time, and the choice and concentration of the base are critical. Excessive heat can promote the formation of byproducts.[8] The stoichiometry of the reactants, including the amount of ammonium acetate, can also significantly impact the yield.[9]
-
Solvent : The choice of solvent can influence reaction rates and equilibria. While glacial acetic acid and methanol are common, solvent-free conditions have also been shown to be highly effective, sometimes leading to higher yields and simpler purification.[1][10]
Q4: How can I purify my terpyridine product from oligomeric byproducts and other impurities?
A4: Purification of terpyridine derivatives often involves column chromatography and/or recrystallization.
-
Column Chromatography : Silica gel is a common stationary phase. However, due to the basic nature of the pyridine nitrogens, tailing can be an issue. This can often be mitigated by adding a small amount of a base, such as triethylamine (1-3%), to the eluent.[11] For strongly basic terpyridines, using basic alumina as the stationary phase can be a better alternative.[11] Common eluent systems are gradients of ethyl acetate in hexane or methanol in dichloromethane.[11]
-
Recrystallization : If the terpyridine is a solid, recrystallization is a highly effective method for achieving high purity.[12][13] A suitable solvent system is one in which the terpyridine is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Common solvents for recrystallization include ethanol, methanol, or mixtures such as chloroform/methanol.[14]
Troubleshooting Guide - Ligand Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Impure or degraded starting materials. | Verify the purity of aldehydes and acetylpyridines using techniques like NMR or GC-MS before use.[8] |
| Suboptimal reaction temperature. | Optimize the temperature. While reflux is common, excessive heat can cause decomposition. Monitor the reaction by TLC to find the optimal balance.[8] | |
| Incorrect stoichiometry of reagents. | Carefully control the molar ratios of reactants, especially the amount of ammonium acetate which serves as the nitrogen source.[9] | |
| Formation of Cyclohexanol Byproduct | Inappropriate base or reaction conditions promoting Michael addition side reactions. | Use a milder base or optimize the reaction temperature and time. A one-pot synthesis with controlled addition of reagents can sometimes minimize this.[7][15] |
| Difficult Purification (Tailing on Silica Gel) | Strong interaction of the basic terpyridine with the acidic silica gel. | Add 1-3% triethylamine to the eluent to reduce tailing.[11] Alternatively, use a different stationary phase like basic alumina.[11] |
| Reaction is very slow under conventional heating | High activation energy barrier for the reaction. | Consider using microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields.[5] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine [16]
-
In a round-bottom flask, dissolve 2-acetylpyridine (2.43 g, 20.0 mmol) and 4-methoxybenzaldehyde (1.36 g, 10.0 mmol) in methanol (20 ml).
-
Add potassium hydroxide pellets (1.54 g, 24 mmol) to the mixture.
-
Slowly add 35% aqueous ammonia solution (40.0 ml).
-
Reflux the reaction mixture for 4–6 hours.
-
Cool the mixture to room temperature to allow the product to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified terpyridine.
Protocol 2: Purification of Terpyridine by Column Chromatography [17][18]
-
Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica gel.
-
Sample Loading : Dissolve the crude terpyridine in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the solution onto the top of the column.
-
Elution : Begin eluting the column with a non-polar eluent, such as 100% hexane or a hexane/ethyl acetate mixture (e.g., 9:1 v/v).
-
Gradient Elution : Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 10% to 50% ethyl acetate in hexane.
-
Fraction Collection : Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified terpyridine.
Quantitative Data
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyridine Derivatives [5]
| Synthesis Type | Product | Conventional Heating | Microwave Synthesis |
| Hantzsch Pyridine Synthesis | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Time: 12 hours (reflux) Yield: 15-52% | Time: 4 minutes Yield: 15-52% |
| Bohlmann-Rahtz Pyridine Synthesis | Ethyl 2-methyl-6-phenylnicotinate | Time: 5.5 - 6 hours (reflux) Yield: 85-86% | Time: 5 minutes Yield: 86% |
| One-pot Bohlmann-Rahtz Pyridine Synthesis | Various tri- or tetrasubstituted pyridines | Time: Longer reaction times Yield: Lower yields | Time: 10-20 minutes Yield: Up to 98% |
Visualizations
Part 2: Preventing Polymerization in Reactions with Terpyridine-Functionalized Monomers
When terpyridine moieties are incorporated into monomers for subsequent polymerization (e.g., ATRP, RAFT), their coordinating properties can interfere with the polymerization process, leading to a loss of control or complete inhibition of the reaction.
Frequently Asked Questions (FAQs) - Polymerization
Q1: I am trying to perform an Atom Transfer Radical Polymerization (ATRP) of a monomer containing a terpyridine group, but the reaction is not proceeding. What is the likely cause?
A1: The nitrogen atoms of the terpyridine ligand can coordinate to the copper catalyst, leading to the formation of a stable, inactive complex. This effectively removes the catalyst from the polymerization equilibrium, inhibiting the reaction.[19] The stability of this complex can be high, thus preventing the catalyst from participating in the activation/deactivation cycle of ATRP.
Q2: How can I overcome catalyst inhibition in the ATRP of terpyridine-containing monomers?
A2: Several strategies can be employed:
-
Use a More Active Catalyst System : Employing a catalyst with a ligand that forms a very active complex can help to overcome the inhibition. Ligands such as tris(2-dimethylaminoethyl)amine (Me6TREN) form highly active copper complexes that can be effective for the polymerization of functional monomers.[20][21]
-
Adjust Reaction Conditions : Increasing the reaction temperature can sometimes help to shift the equilibrium away from the inactive terpyridine-copper complex.
-
Protect the Terpyridine Moiety : In some cases, it may be possible to temporarily protect the coordinating nitrogen atoms of the terpyridine during the polymerization and deprotect them afterward, although this adds extra synthetic steps.
Q3: Is Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization a better choice for terpyridine-functionalized monomers?
A3: RAFT polymerization is a metal-free controlled radical polymerization technique and is therefore not susceptible to catalyst inhibition by the terpyridine ligand.[1] This makes RAFT a very attractive method for polymerizing such functional monomers, often providing better control over molecular weight and dispersity.
Troubleshooting Guide - Polymerization
| Problem | Possible Cause | Suggested Solution |
| ATRP Inhibition or Poor Control | Terpyridine ligand coordinating to and deactivating the copper catalyst. | Switch to a more active catalyst system (e.g., CuBr/Me6TREN).[20] |
| Increase the reaction temperature to promote dissociation of the inactive complex. | ||
| Consider using RAFT polymerization as a metal-free alternative.[1] | ||
| Broad Molecular Weight Distribution in RAFT | Inappropriate RAFT agent for the monomer. | Screen different RAFT agents (e.g., trithiocarbonates, dithiobenzoates) to find one that is well-suited for your specific monomer. |
| Suboptimal reaction conditions. | Optimize the monomer/RAFT agent/initiator ratio and the reaction temperature. |
Visualizations
References
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One Pot Synthesis of Formyl benzyl terpyridine – A simplified synthesis. – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. asianjpr.com [asianjpr.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A convenient method for synthesis of terpyridines via a cooperative vinylogous anomeric based oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04461J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 19. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 20. Ligands - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 21. How to Conduct an ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Technical Support Center: Scaling Up the Synthesis of 2,6-dipyridin-2-ylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2,6-dipyridin-2-ylpyridine (terpyridine), with a focus on scaling up production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 2,6-dipyridin-2-ylpyridine in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors, from reagent quality to reaction conditions. Here are key areas to investigate:
-
Reagent Purity: Ensure that starting materials, particularly 2-acetylpyridine and any aldehydes, are of high purity as impurities can lead to unwanted side reactions.[1]
-
Reaction Conditions:
-
Temperature: Condensation reactions for terpyridine synthesis are often temperature-sensitive. Maintaining the optimal temperature is crucial. For instance, in the condensation of ethyl picolinate and acetone, a lower temperature of around 10°C has been shown to improve the yield of the intermediate.[1][2]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration. Both insufficient and excessive reaction times can negatively impact the yield.[1]
-
Base Strength and Stoichiometry: The choice and amount of base are critical. For reactions involving deprotonation, ensure the base is strong enough and used in the correct stoichiometric amount to drive the reaction to completion.[1]
-
-
Ammonia Source: In the cyclization step of certain methods, the choice of the ammonia source can influence the yield. Ammonium formate has been reported as an effective nitrogen source.[1][2][3]
-
Side Reactions: Be mindful of potential side reactions. In the Kröhnke synthesis, for example, alternative reaction pathways can lead to the formation of isomeric byproducts.[1]
Q2: I'm having difficulty purifying the final product. What are the best practices?
A2: Purifying terpyridine compounds can be challenging due to their polarity and tendency to form colored byproducts.[1] The following methods are recommended:
-
Recrystallization: This is often the most effective initial purification step for solid terpyridine products.[1] Ethanol or a mixture of ethanol and water are commonly used solvents.[1][4] The general procedure involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly to form pure crystals.[1][4]
-
Column Chromatography: If recrystallization is insufficient, column chromatography using silica gel or neutral alumina is a good next step.[4] A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can effectively separate the desired compound from impurities.[4]
-
Acid-Base Extraction: For substituted terpyridines, this technique can be very effective. The basic nitrogen atoms of the pyridine rings allow the product to be extracted into an acidic aqueous phase, leaving non-basic impurities behind. The pH of the aqueous phase can then be adjusted to precipitate the purified product.[1]
Q3: My purified product has a persistent color, but the literature describes it as a white or off-white solid. What is causing this?
A3: A colored product often indicates the presence of impurities.[1] Potential causes include:
-
Oxidation: The product may be susceptible to oxidation, especially with prolonged exposure to air and light.[1]
-
Residual Catalyst: If a metal catalyst was used (e.g., in a cross-coupling reaction), residual metal complexes can impart color.[1][4] To decolorize the product, you can treat a solution of the compound with activated carbon followed by filtration. Multiple recrystallizations may also be necessary.[1] For suspected palladium contamination, washing the organic solution with an aqueous solution of a chelating agent like EDTA or using specialized scavenger resins can be effective.[4]
Q4: I am scaling up the reaction and observing a decrease in yield and an increase in byproducts. What should I consider?
A4: Scaling up a reaction is not always a linear process. Key factors to consider include:
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, which can lead to inefficient heat transfer and localized overheating, promoting byproduct formation. Ensure efficient stirring and consider using a reactor with better temperature control.[1]
-
Mixing: Inefficient mixing on a larger scale can lead to localized high concentrations of reagents, fostering side reactions. Use appropriate stirring equipment to ensure the reaction mixture is homogeneous.[1]
-
Rate of Addition: The rate at which reagents are added becomes more critical at a larger scale. A slow and controlled addition can help manage the reaction exotherm and minimize side reactions.[1]
-
Work-up and Purification: Procedures for work-up and purification may need to be adapted for larger quantities.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis methods for 2,6-dipyridin-2-ylpyridine suitable for scale-up?
A1: The most prevalent methods for synthesizing 2,6-dipyridin-2-ylpyridine, especially for larger-scale production, are variations of the Kröhnke pyridine synthesis.[1] One-pot reactions are often favored for their efficiency.[1] A common approach involves the reaction of 2-acetylpyridine with a suitable aldehyde in the presence of a base and an ammonia source.[1] Another widely used method is the condensation of ethyl picolinate and acetone to form a triketone intermediate, which is then cyclized.[1][2]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the synthesis.[1][5] It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[6]
Q3: What are the typical yields for the synthesis of 2,6-dipyridin-2-ylpyridine?
A3: The yield can vary significantly depending on the chosen synthesis method and the optimization of reaction conditions. For the two-step synthesis from ethyl picolinate and acetone, optimized conditions have been reported to achieve a total yield of up to 66%.[2][3] One-pot Kröhnke-type reactions can have yields ranging from moderate to excellent.[1]
Q4: Are there any specific safety precautions I should take when synthesizing 2,6-dipyridin-2-ylpyridine?
A4: Standard laboratory safety procedures should always be followed. Some specific points to consider for this synthesis include:
-
Sodium Hydride: Some protocols use sodium hydride, which is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and in a dry solvent.[1][2]
-
Solvents: Many of the solvents used, such as methanol, DME, and toluene, are flammable and have associated health risks. Work should be conducted in a well-ventilated fume hood.
-
Bases: Strong bases like potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment.
Data Presentation
Table 1: Comparison of Selected Synthesis Methods for Terpyridine Analogs
| Method | Key Reagents | Catalyst/Base | Solvent | Typical Yield |
| Kröhnke-type, one-pot | 2-Acetylpyridine, Aromatic Aldehyde, Ammonia | Potassium Hydroxide | Methanol | Moderate to Excellent[1] |
| Two-step from Ethyl Picolinate | Ethyl Picolinate, Acetone, Ammonium Formate | Sodium Hydride | 1,2-dimethoxyethane | up to 66% (for the pyridone intermediate)[1][2][3] |
| Palladium-Catalyzed Cross-Coupling | 4'-halo-2,2':6',2''-terpyridine, Pyridine-4-boronic acid | Palladium complex, Base | Various | High[1] |
Table 2: Optimized Reaction Conditions for the Synthesis of 1,5-bis(2′-pyridyl)pentane-1,3,5-trione (Intermediate) [2][3]
| Parameter | Optimal Condition |
| Molar ratio of ethyl picolinate: acetone | 2 : 1.1 |
| Molar ratio of ethyl picolinate: sodium hydride | 2 : 3 |
| Reaction Temperature | 10°C |
| Reaction Time | 8 hours |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2,6-di(pyridin-2-yl)pyridin-4(1H)-one
This protocol is adapted from optimized procedures for the synthesis of the terpyridine precursor.[1][2][3]
Step 1: Synthesis of 1,5-di(pyridin-2-yl)pentane-1,3,5-trione intermediate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in dry 1,2-dimethoxyethane (DME) at 10°C, add a solution of ethyl picolinate and acetone in DME dropwise. The optimal molar ratio of ethyl picolinate to acetone to sodium hydride is 2:1.1:3.[1][2]
-
Carefully quench the reaction with water.
-
Adjust the pH of the aqueous solution to 7 with dilute hydrochloric acid.[1]
-
Collect the resulting yellow solid by filtration and wash it with water.[1]
-
Dry the solid to yield the trione intermediate.[1]
Step 2: Cyclization to 2,6-di(pyridin-2-yl)pyridin-4(1H)-one
-
Reflux the 1,5-di(pyridin-2-yl)pentane-1,3,5-trione intermediate with ammonium formate in a suitable solvent (e.g., ethanol).[1]
-
Monitor the reaction by TLC until completion.[1]
-
Cool the reaction mixture and collect the precipitated product by filtration.[1]
-
Wash the product with cold ethanol and dry to obtain 2,6-di(pyridin-2-yl)pyridin-4(1H)-one.[1]
Protocol 2: Purification by Recrystallization from Ethanol/Water [4]
-
Place the crude 2,6-dipyridin-2-ylpyridine in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Once dissolved, slowly add hot deionized water dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of hot ethanol until the solution is clear.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: General experimental workflow for the synthesis of 2,6-dipyridin-2-ylpyridine.
References
Technical Support Center: Synthesis of Asymmetric Terpyridines
Welcome to the technical support center for the synthesis of asymmetric terpyridines. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during their synthetic endeavors. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing asymmetric terpyridines?
A1: The most prevalent methods for synthesizing asymmetric terpyridines include the Kröhnke synthesis, one-pot reactions, and palladium-catalyzed cross-coupling reactions.[1] The Kröhnke method and its one-pot variations are frequently employed for creating 4'-aryl substituted terpyridines.[1][2] For introducing a wider range of functional groups and achieving asymmetry, palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, are highly versatile. These reactions typically involve coupling a bromo-terpyridine precursor with a boronic acid or ester.[1][3]
Q2: My reaction is yielding a product with an unexpected mass spectrum, and the IR analysis indicates the presence of a hydroxyl group. What might have happened?
A2: It is possible that a cyclohexanol derivative has formed as an unexpected side product instead of the desired terpyridine.[1][4] This can occur in condensation reactions of acetylpyridines with aromatic aldehydes, particularly under basic conditions.[1][2] For instance, the reaction between 3-acetylpyridine and 4-propoxybenzaldehyde has been reported to yield a cyclohexanol derivative.[2][5] Careful control of reaction conditions and rigorous purification are essential to minimize the formation of such byproducts.[1]
Q3: I am consistently obtaining low yields. What general steps can I take for improvement?
A3: Low yields can be attributed to several factors. Consider the following troubleshooting steps:
-
Purity of Reagents: Ensure that all starting materials and solvents are pure and dry.[1]
-
Reaction Conditions: Optimize the temperature, reaction time, and catalyst loading. For example, in some one-pot syntheses, conducting the reaction at around 120°C without a solvent has proven effective.[1][6]
-
Atmosphere: For reactions that are sensitive to oxygen, such as certain palladium-catalyzed couplings, maintaining an inert atmosphere (e.g., using argon or nitrogen) is crucial.[1]
-
Monitoring the Reaction: Regularly monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product decomposition from prolonged reaction times.[7]
Q4: I have identified an isomeric terpyridine as a side product. How can this happen and how can I avoid it?
A4: The formation of isomeric terpyridines, such as a 6′-aryl-2,2′:4′,2″-terpyridine instead of the desired 4′-aryl-2,2′:6′,2″-terpyridine, can occur as a side reaction.[2] This is thought to arise from a 1,2-attack of the enol or enolate of 2-acetylpyridine on the carbonyl of the intermediate enone, rather than the expected 1,4-conjugate addition.[2] To minimize this, careful control over reaction conditions is necessary.
Q5: How can I effectively remove palladium catalyst residues from my final product?
A5: Palladium can be challenging to remove due to its strong coordination with the terpyridine ligand.[8] Besides standard column chromatography, several chemical methods can be employed. Washing an organic solution of your product with an aqueous solution of a chelating agent like EDTA can be effective.[8] Additionally, specialized scavenger resins containing thiol or amine functional groups are highly efficient at selectively removing palladium and other transition metals.[8]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the synthesis of asymmetric terpyridines.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Impure or wet starting materials/solvents. | Ensure all reagents and solvents are pure and anhydrous.[1][9] |
| Suboptimal reaction temperature. | Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates.[7] | |
| Incorrect stoichiometry of reactants. | Carefully optimize the ratio of your reactants. An excess of one reagent may be necessary.[9] | |
| Inefficient catalyst activity. | For Pd-catalyzed reactions, ensure the catalyst is active and consider screening different ligands. | |
| Formation of Side Products (e.g., cyclohexanol derivatives, isomers) | Incorrect reaction conditions (e.g., base, temperature). | Carefully control reaction parameters. For condensation reactions, avoid overly basic conditions where side reactions are more prevalent.[1][2] |
| Non-optimal order of reagent addition. | In multi-step or one-pot syntheses, the order of addition can be critical. Follow established protocols closely.[10] | |
| Difficulty in Product Purification | Presence of strongly coordinating metal impurities (e.g., Palladium). | Use chelating agents like EDTA or scavenger resins for removal.[8] |
| Similar polarity of product and impurities. | Employ gradient elution in column chromatography. Consider using a different stationary phase (e.g., neutral alumina instead of silica gel).[8] | |
| Product decomposition on silica gel. | Neutralize the silica gel with a suitable base (e.g., triethylamine in the eluent) or use a less acidic stationary phase like alumina. |
Experimental Protocols
General One-Pot Synthesis of 4'-Aryl-2,2':6',2''-Terpyridines
This method is a common approach for synthesizing 4'-substituted terpyridines.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
2-Acetylpyridine (2.0 mmol)
-
Ammonium acetate (2.0 mmol)[6]
-
Optional: Catalyst such as Fe₃O₄@O₂PO₂(CH₂)₂NH₃⁺CF₃CO₂⁻ (10 mg)[6]
-
Ethanol (for workup)
Procedure:
-
Combine the aromatic aldehyde (1.0 mmol), 2-acetylpyridine (2.0 mmol), and ammonium acetate (2.0 mmol) in a reaction vessel.[6]
-
If using a catalyst, add it to the mixture.[6]
-
Heat the mixture, typically at 120°C, under solvent-free conditions, and stir for the appropriate amount of time.[6]
-
Monitor the reaction progress using TLC.[6]
-
Upon completion, cool the reaction mixture and add hot ethanol to dissolve the product.[6]
-
If a solid catalyst was used, it can be removed by filtration or with a magnet if it is magnetic.[6]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the synthesis of asymmetrically substituted terpyridines.
Materials:
-
Bromo-terpyridine precursor (1.0 eq)
-
Boronic acid or ester (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, [Pd(dppf)Cl₂]) (mol% varies)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
Procedure:
-
In a flask, combine the bromo-terpyridine, boronic acid/ester, palladium catalyst, and base.
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or alumina.
Visualizations
Caption: A workflow for troubleshooting common issues in asymmetric terpyridine synthesis.
Caption: Simplified reaction pathway and potential side reactions in the synthesis of 4'-aryl-terpyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. A convenient method for synthesis of terpyridines via a cooperative vinylogous anomeric based oxidation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04461J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
stability issues of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issues stem from the aldehyde functional group, which is susceptible to oxidation, and the terpyridine core, which can be affected by certain environmental factors. Key concerns include:
-
Oxidation: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, especially when exposed to air (oxygen).
-
Photodegradation: Exposure to light, particularly UV light, can lead to degradation of the compound.
-
pH Sensitivity: The compound's stability can be pH-dependent. The aldehyde group is particularly unstable in basic media (pH > 9) due to susceptibility to nucleophilic attack.
-
Solvent Reactivity: Protic solvents or solvents containing impurities can potentially react with the aldehyde group.
-
Thermal Decomposition: Although generally stable at ambient temperatures, prolonged exposure to high temperatures can cause degradation.
Q2: What are the recommended storage conditions for solid this compound and its solutions?
A2: To ensure the longevity and integrity of the compound, the following storage conditions are recommended:
| Form | Storage Condition | Rationale |
| Solid | Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Protect from light. | Minimizes oxidation, hydrolysis from atmospheric moisture, and photodegradation. |
| In Solution | Prepare solutions fresh whenever possible. If storage is necessary, store in a tightly sealed vial under an inert atmosphere at -20°C or -80°C. Protect from light. | Reduces solvent evaporation and degradation from air, light, and ambient temperature. |
Q3: Which solvents are recommended for dissolving this compound?
A3: The choice of solvent depends on the experimental requirements. For stock solutions, anhydrous, high-purity solvents are crucial. Commonly used solvents include:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Chloroform
-
Acetonitrile
It is imperative to use anhydrous solvents to prevent the formation of hydrates. For aqueous buffers, it is crucial to control the pH and degas the buffer to remove dissolved oxygen.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Experimental Results
Possible Cause: Degradation of the compound in solution.
Troubleshooting Steps:
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Discoloration or Precipitation in Solution
Possible Cause: Oxidation or other degradation pathways leading to insoluble byproducts.
Troubleshooting Steps:
Caption: Troubleshooting guide for solution discoloration or precipitation.
Quantitative Stability Data
Specific quantitative stability data for this compound is not extensively available in public literature. The following tables provide an illustrative framework for how such data would be presented. Researchers are encouraged to perform their own stability studies based on the protocols provided below.
Table 1: Illustrative Solution Stability at Different Temperatures (in Anhydrous DMSO)
| Temperature | Storage Duration | Purity (%) by HPLC (Example) |
| 25°C (Room Temp) | 24 hours | 98.5 |
| 25°C (Room Temp) | 72 hours | 95.2 |
| 4°C | 1 week | 99.1 |
| -20°C | 1 month | 99.5 |
| -80°C | 6 months | >99.8 |
Table 2: Illustrative pH Stability in Aqueous Buffer (10% DMSO co-solvent) at 25°C for 24 hours
| pH | Purity (%) by HPLC (Example) | Observations |
| 3.0 | 99.2 | Stable |
| 5.0 | 99.4 | Stable |
| 7.4 | 98.9 | Minor degradation |
| 9.0 | 92.5 | Significant degradation, slight yellowing |
| 11.0 | 75.8 | Rapid degradation, visible color change |
Experimental Protocols
Protocol 1: Solution Stability Assessment
Objective: To determine the stability of this compound in a specific solvent over time and at different temperatures.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in the desired anhydrous solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Aliquoting: Aliquot the stock solution into multiple amber vials and seal under an inert atmosphere.
-
Storage: Store the aliquots at various temperatures (e.g., 25°C, 4°C, -20°C, -80°C).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours for 25°C; 1 week, 2 weeks, 1 month for colder temperatures), retrieve an aliquot from each temperature condition.
-
Analysis: Analyze the purity of the sample using a validated analytical method, such as reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Evaluation: Compare the peak area of the parent compound to the total peak area of all components to determine the percentage of remaining compound.
Caption: Experimental workflow for solution stability assessment.
Protocol 2: Photostability Assessment
Objective: To evaluate the impact of light exposure on the stability of the compound in solution.
Methodology:
-
Sample Preparation: Prepare a solution of the compound in a photochemically inert and transparent solvent (e.g., acetonitrile or methanol) in a quartz cuvette or vial.
-
Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.
-
Light Exposure: Expose the test sample to a controlled light source that mimics daylight (e.g., a xenon lamp with appropriate filters) for a defined period. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Monitoring: At various time intervals, withdraw small aliquots from both the exposed and control samples.
-
Analysis: Analyze the samples by HPLC or UV-Vis spectroscopy to monitor the degradation of the parent compound and the appearance of any new peaks.
-
Comparison: Compare the results from the light-exposed sample to the dark control to determine the extent of photodegradation.
Technical Support Center: Large-Scale Terpyridine Synthesis Work-up and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the work-up and purification of large-scale terpyridine syntheses.
Frequently Asked Questions (FAQs)
Q1: My crude terpyridine product is highly colored (yellow, brown, or black). What is the likely cause and the first purification step I should take?
A1: A persistent color in your crude terpyridine product often indicates the presence of transition metal complex impurities, which can originate from catalysts or reaction vessels, or highly conjugated organic byproducts. The recommended first step for purification is recrystallization. This cost-effective technique is particularly effective at removing colored impurities. A common and effective solvent system for recrystallizing terpyridine is an ethanol and water mixture.[1]
Q2: I performed a recrystallization, but my terpyridine is still not pure. What should I try next?
A2: If recrystallization does not yield a product of sufficient purity, the next logical step is column chromatography.[1] Silica gel is the most common stationary phase used for terpyridine purification. A gradient elution, starting with a non-polar solvent system (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate), can effectively separate the desired terpyridine from remaining impurities.[1] For particularly basic terpyridine derivatives that may streak or "tail" on acidic silica gel, neutral or basic alumina can be a suitable alternative stationary phase.
Q3: My yield is significantly lower than expected after work-up and purification. What are the common causes of product loss?
A3: Low yields can arise from several factors during large-scale synthesis and purification. Incomplete reactions can be a primary cause, leading to a lower theoretical maximum yield from the start. During work-up, product loss can occur due to incomplete extraction or multiple transfers between vessels. Furthermore, each purification step, such as recrystallization, will inevitably lead to some loss of the desired compound, as a portion will remain dissolved in the mother liquor.[2] Optimizing each of these steps is crucial for maximizing the overall yield.
Q4: I'm observing an unexpected byproduct in my reaction. What could it be?
A4: In Kröhnke-type syntheses of 4'-aryl-2,2':6',2"-terpyridines, the formation of isomeric byproducts like 6'-aryl-2,2':4',2"-terpyridine has been reported.[3] This can occur due to a 1,2-attack of the enolate on an intermediate enone, rather than the desired 1,4-conjugate addition.[3] Additionally, under certain conditions, condensation reactions can lead to unexpected products like cyclohexanol derivatives.[4] Careful characterization of your product and byproducts using techniques like NMR is essential for identification.
Q5: The synthesis reaction is highly exothermic and difficult to control on a large scale. How can I manage this?
A5: Managing exothermic reactions is critical for safety and to prevent the formation of degradation products. Several strategies can be employed for thermal management:
-
Slow Addition of Reagents: Adding one of the reactants portion-wise or via an addition funnel over an extended period can control the rate of heat generation.
-
Efficient Cooling: Utilize a reactor with a cooling jacket or an ice bath to maintain a consistent and low reaction temperature.
-
Dilution: Performing the reaction in a larger volume of solvent increases the thermal mass of the mixture, which helps to absorb and dissipate heat more effectively.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent Color After Recrystallization | Residual metal complexes or highly conjugated organic impurities. | Perform column chromatography. If metal contamination is suspected, consider washing an organic solution of the product with an aqueous EDTA solution to chelate and remove the metal ions.[1] |
| Product "Oils Out" During Recrystallization | The solute is coming out of the solution above its melting point. The solution may be too concentrated. | Increase the amount of solvent to ensure the product remains in solution at elevated temperatures. Alternatively, select a different solvent system with a lower boiling point. |
| Streaking/Tailing on Silica Gel Column | Terpyridine is a basic compound and can interact strongly with the acidic silica gel stationary phase. | Add a small amount of a basic modifier, such as triethylamine (1-3%), to the eluent to reduce tailing. Alternatively, use a more inert stationary phase like neutral or basic alumina. |
| Formation of Isomeric Byproducts | Non-ideal reaction conditions leading to alternative reaction pathways (e.g., 1,2- vs. 1,4-addition in Kröhnke synthesis).[3] | Optimize reaction conditions such as temperature, reaction time, and the rate of reagent addition. Purification to separate isomers may require careful column chromatography or fractional recrystallization. |
| Low Recovery from Column Chromatography | The chosen eluent may be too non-polar, causing the product to remain on the column, or too polar, causing co-elution with impurities. | Develop an appropriate solvent system using Thin Layer Chromatography (TLC) before running the large-scale column. A gradient elution from non-polar to polar is often effective. |
Quantitative Data on Purification Methods
While exact recovery and purity percentages are highly dependent on the initial purity of the crude product and the specific terpyridine derivative, the following table provides a general expectation for common purification techniques.
| Purification Method | Typical Yield/Recovery | Typical Purity Achieved | Notes |
| Recrystallization | 70-90% | >95% | Highly effective for removing insoluble impurities and significantly improving color.[2] Yield is dependent on the solubility of the terpyridine in the chosen solvent at low temperatures. |
| Column Chromatography (Silica Gel) | 60-85% | >99% | Can achieve very high purity by separating similarly polar compounds. Yield can be lower due to the larger surface area and potential for product retention on the column. |
| Acid-Base Extraction | 85-95% | >90% | Primarily for separating the basic terpyridine from non-basic impurities. Purity is dependent on the nature of the impurities. |
| Chelation with EDTA | >90% | Varies | Specifically for removing metal impurities. Purity improvement depends on the initial level of metal contamination.[1] |
Experimental Protocols
Protocol 1: Large-Scale Recrystallization of Terpyridine
Objective: To purify crude terpyridine by removing colored impurities and other solid byproducts.
Materials:
-
Crude terpyridine
-
Ethanol (reagent grade)
-
Deionized water
-
Large Erlenmeyer flask or reactor vessel
-
Heating mantle or steam bath
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Place the crude terpyridine in the Erlenmeyer flask or reactor.
-
Add a minimal amount of hot ethanol to dissolve the solid. The goal is to create a saturated solution at high temperature.
-
While heating and stirring, slowly add hot deionized water until the solution becomes slightly turbid.
-
If turbidity persists, add a few drops of hot ethanol until the solution is clear again.[1]
-
Remove the heat source and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.[1]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Wash the crystals with a small amount of a cold ethanol/water mixture.[1]
-
Dry the crystals under vacuum to obtain the purified terpyridine.
Protocol 2: Large-Scale Column Chromatography of Terpyridine
Objective: To achieve high-purity terpyridine by separating it from similarly polar impurities.
Materials:
-
Crude terpyridine (pre-adsorbed onto a small amount of silica gel if it is a solid)
-
Silica gel (60-120 mesh)
-
Hexane (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Chromatography column
-
Collection flasks or vessels
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into the chromatography column, ensuring there are no air bubbles.
-
Carefully load the crude terpyridine onto the top of the silica gel bed.
-
Begin eluting with 100% hexane, or a very low percentage of ethyl acetate in hexane.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexane.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine the fractions that contain the pure terpyridine.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.[1]
Visualizations
References
Validation & Comparative
A Comparative Guide to Kröhnke and Stille Coupling for Terpyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized terpyridines is of paramount importance in coordination chemistry, materials science, and drug development due to their exceptional metal-chelating properties. Among the various synthetic strategies, the Kröhnke pyridine synthesis and the Stille cross-coupling reaction have emerged as powerful and versatile methods. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal approach for their specific synthetic needs.
At a Glance: Kröhnke vs. Stille Coupling
| Feature | Kröhnke Synthesis | Stille Coupling |
| Reaction Type | Condensation/Cyclization | Palladium-Catalyzed Cross-Coupling |
| Key Reactants | 2-Acetylpyridine, Aldehyde, Ammonia Source | Organostannane, Organic Halide/Triflate |
| Catalyst | Typically base-catalyzed (e.g., KOH) | Palladium complex (e.g., Pd(PPh₃)₄) |
| Atom Economy | Generally lower | Generally higher |
| Reagent Toxicity | Generally lower toxicity reagents | Organotin reagents are highly toxic |
| Substrate Scope | Broad for 4'-aryl substituted terpyridines | Wide, good for various functional groups |
| Reaction Conditions | Often requires reflux | Generally mild to moderate temperatures |
| Byproducts | Water, pyridinium salts | Stoichiometric tin halides |
Data Presentation: A Quantitative Comparison
The following tables summarize representative yields for the synthesis of various 4'-substituted-2,2':6',2''-terpyridines using both the Kröhnke and Stille coupling methods.
Table 1: Representative Yields for Kröhnke Synthesis of 4'-Aryl-2,2':6',2''-terpyridines
| 4'-Aryl Substituent | Aldehyde | Method | Yield (%) | Reference |
| Phenyl | Benzaldehyde | One-pot | ~85% | [1] |
| 4-Methoxyphenyl | 4-Methoxybenzaldehyde | One-pot | 65% | [2] |
| 4-Chlorophenyl | 4-Chlorobenzaldehyde | One-pot | - | [3] |
| 4-Bromophenyl | 4-Bromobenzaldehyde | Two-step | High Yield | [4] |
| 4-Hydroxyphenyl | 4-Hydroxybenzaldehyde | One-pot | Moderate | [1] |
Table 2: Representative Yields for Stille Coupling in Terpyridine Synthesis
| Terpyridine Derivative | Stille Coupling Partners | Catalyst | Yield (%) | Reference |
| 4'-(Trifluoromethyl)-2,2':6',2''-terpyridine | 2,6-Dichloro-4-(trifluoromethyl)pyridine and (2-pyridyl)tributylstannane | - | 30% | [5] |
| 4'-(Furan-2-yl)-2,2':6',2''-terpyridine | 4'-(Trifluoromethanesulfonyl)-2,2':6',2''-terpyridine and 2-tributylstannylfuran | Pd(PPh₃)₄ | - | [6] |
| 6-Bromo-2,2'-bipyridine (precursor) | 2,6-Dibromopyridine and 2-(tributylstannyl)pyridine | Pd(PPh₃)₄ | - | [7] |
| Ditopic bis-terpyridines | Bromo-terpyridine and stannyl reagents | - | Moderate | [8] |
Experimental Protocols
Kröhnke Synthesis: One-Pot Protocol for 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine
This one-pot method is favored for its operational simplicity and often provides good to excellent yields.
Materials:
-
2-Acetylpyridine
-
4-Methoxybenzaldehyde
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Aqueous Ammonia (35%)
Procedure:
-
In a round-bottom flask, dissolve 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 mL).
-
To this solution, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol).
-
Add potassium hydroxide pellets (1.54 g, 24 mmol) to the reaction mixture.
-
Finally, add 35% aqueous ammonia solution (40.0 mL).
-
Reflux the reaction mixture for 4–6 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the solid by filtration and wash thoroughly with water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Stille Coupling: General Protocol for Terpyridine Synthesis
This protocol outlines a general procedure for the palladium-catalyzed Stille coupling to form a C-C bond in the synthesis of terpyridine frameworks.
Materials:
-
Aryl or Heteroaryl Halide/Triflate (e.g., 2,6-dibromopyridine)
-
Organostannane (e.g., 2-(tributylstannyl)pyridine)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., dry toluene or DMF)
-
Optional: Additives like CuI or LiCl to enhance reaction rate.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide (1.0 eq) and the palladium catalyst (e.g., 5 mol%).
-
Add the dry, degassed solvent.
-
Add the organostannane reagent (typically 1.1-1.2 eq) via syringe.
-
If applicable, add any co-catalysts or additives.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Work-up typically involves dilution with an organic solvent and washing with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.[9] The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Reaction Workflows and Mechanisms
To visualize the synthetic pathways, the following diagrams illustrate the general workflows for both the Kröhnke and Stille coupling reactions.
Caption: General workflow of the Kröhnke synthesis for terpyridines.
Caption: Catalytic cycle of the Stille coupling reaction.
In-Depth Comparison
Kröhnke Synthesis: A Classic Approach
The Kröhnke synthesis is a well-established and reliable method for the preparation of pyridines, and by extension, terpyridines. Its primary advantages lie in the use of readily available and relatively inexpensive starting materials. The reaction can be performed as a one-pot synthesis, which enhances its practicality and efficiency for creating libraries of 4'-aryl-substituted terpyridines.[10] The reaction conditions are typically straightforward, involving a base-catalyzed condensation at reflux temperatures.
However, the Kröhnke synthesis is not without its limitations. The reaction mechanism involves the in-situ formation of a 1,5-dicarbonyl intermediate, which can be prone to side reactions, potentially lowering the overall yield.[4] The atom economy of the reaction is also a consideration, as a molecule of water and other byproducts are generated for each molecule of terpyridine formed.
Stille Coupling: A Modern and Versatile Tool
The Stille coupling offers a more modern approach to C-C bond formation and has been successfully applied to the synthesis of complex polypyridine systems. A key advantage of the Stille coupling is its remarkable tolerance for a wide range of functional groups, allowing for the synthesis of highly functionalized terpyridines that might not be accessible through the Kröhnke method.[1] The reaction conditions are generally mild, and the yields can be very high.
The primary drawback of the Stille coupling is the use of organotin reagents, which are highly toxic and require careful handling and disposal.[8] The removal of tin byproducts from the final product can also be challenging, often necessitating specific work-up procedures such as washing with aqueous potassium fluoride.[9] Furthermore, the palladium catalysts and organostannane reagents can be expensive, which may be a limiting factor for large-scale synthesis.
Conclusion
Both the Kröhnke synthesis and the Stille coupling are powerful and valuable methods for the synthesis of terpyridines, each with its own set of advantages and disadvantages.
The Kröhnke synthesis is often the method of choice for the straightforward synthesis of 4'-aryl-substituted terpyridines from simple, inexpensive starting materials. Its one-pot variant is particularly attractive for its operational simplicity.
The Stille coupling , on the other hand, provides greater versatility and functional group tolerance, making it ideal for the synthesis of more complex and highly functionalized terpyridine derivatives. The toxicity of the tin reagents and the cost of the catalyst are important considerations, but for many applications, the superior scope and yield of the Stille coupling outweigh these drawbacks.
Ultimately, the choice between these two methods will depend on the specific target molecule, the desired substitution pattern, the scale of the synthesis, and the laboratory resources available. This guide provides the necessary data and protocols to make an informed decision for the successful synthesis of terpyridine-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. New 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ruthenium(II) complexes: Synthesis, characterization, interaction with DNA/BSA and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Syntheses and applications of furanyl-functionalised 2,2’:6’,2’’-terpyridines [beilstein-journals.org]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. isca.me [isca.me]
- 10. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Functionalized Terpyridines
The synthesis of functionalized 2,2':6',2''-terpyridines is a cornerstone of supramolecular chemistry and materials science. The ability to introduce specific functional groups onto the terpyridine scaffold allows for the fine-tuning of their electronic, optical, and coordination properties. This guide provides a comparative overview of three prominent synthetic methodologies: the One-Pot Kröhnke Synthesis, Suzuki Cross-Coupling, and Stille Cross-Coupling, offering researchers and drug development professionals a basis for selecting the most suitable approach for their target molecules.
Performance Comparison
The choice of synthetic route is often dictated by factors such as desired substitution pattern, availability of starting materials, and tolerance to various functional groups. The following table summarizes key quantitative data for the synthesis of representative functionalized terpyridines using the three highlighted methods.
| Synthesis Method | Target Compound | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Reagents |
| One-Pot Kröhnke Synthesis | 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | ~75% | 4-6 | Reflux (~65) | 2-Acetylpyridine, 4-Methoxybenzaldehyde, KOH, aq. NH₃ |
| Suzuki Cross-Coupling | 4'-(Aryl)-2,2':6',2''-terpyridines | 60-95% | 12-24 | 80-100 | 4'-Bromo- or 4'-Triflate-terpyridine, Arylboronic acid, Pd catalyst, Base |
| Stille Cross-Coupling | Functionalized 2,2':6',2''-terpyridines | High | 12-48 | 80-110 | Halogenated terpyridine, Organostannane, Pd catalyst |
Synthesis Pathways and Experimental Workflows
The following diagrams illustrate the fundamental transformations and experimental setups for each synthetic route.
Caption: One-Pot Kröhnke Synthesis Workflow.
Caption: Suzuki Cross-Coupling Reaction Pathway.
Caption: Stille Cross-Coupling Reaction Pathway.
Experimental Protocols
One-Pot Kröhnke Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine[1]
Materials:
-
2-Acetylpyridine (2.42 g, 20.0 mmol)
-
4-Methoxybenzaldehyde (1.36 g, 10.0 mmol)
-
Potassium Hydroxide (KOH) (1.35 g, 24.0 mmol)
-
Methanol (20 mL)
-
30% Aqueous Ammonia (15 mL)
-
Water
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2-acetylpyridine and 4-methoxybenzaldehyde in methanol.
-
Add potassium hydroxide pellets to the stirred solution.
-
Slowly add the aqueous ammonia solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature. A precipitate will form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product to obtain 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine as a white solid.
Suzuki Cross-Coupling for the Synthesis of 4'-Aryl-2,2':6',2''-terpyridines
Materials:
-
4'-Bromo-2,2':6',2''-terpyridine or 4'-Triflate-2,2':6',2''-terpyridine (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Sodium carbonate or Potassium carbonate, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, 1,4-Dioxane, or DMF/water mixture)
Procedure:
-
To a degassed solution of the halogenated terpyridine and arylboronic acid in the chosen solvent, add the base and the palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4'-aryl-2,2':6',2''-terpyridine.
Stille Cross-Coupling for the Synthesis of Functionalized Terpyridines[2][3]
Materials:
-
Halogenated terpyridine (e.g., 4'-bromo- or 4'-iodo-2,2':6',2''-terpyridine) (1.0 equiv)
-
Organostannane reagent (e.g., Aryl- or Heteroaryltributylstannane) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) or PdCl₂(PPh₃)₂, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the halogenated terpyridine and the organostannane reagent in the anhydrous solvent.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to 80-110 °C and stir for 12-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Stir the mixture vigorously for 1-2 hours, then filter through a pad of Celite.
-
Extract the filtrate with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the functionalized terpyridine.
Concluding Remarks
The One-Pot Kröhnke synthesis offers a straightforward and atom-economical approach for the preparation of 4'-aryl substituted terpyridines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, provide greater versatility in introducing a wider range of functional groups at various positions on the terpyridine core. The Suzuki coupling is often preferred due to the lower toxicity of boronic acid reagents compared to the organostannanes used in the Stille reaction. However, the Stille coupling can be advantageous for substrates where the corresponding boronic acid is unstable or difficult to prepare. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, desired scale, and the available laboratory resources.
A Comparative Guide to the Photophysical Properties of Substituted vs. Unsubstituted Terpyridines
For Researchers, Scientists, and Drug Development Professionals
The 2,2':6',2"-terpyridine (tpy) core is a foundational scaffold in coordination chemistry and materials science. Its tridentate coordination nature facilitates the formation of stable complexes with a wide array of metal ions, leading to diverse applications in sensing, imaging, photodynamic therapy, and catalysis. The electronic and photophysical properties of the terpyridine scaffold can be precisely modulated by the introduction of various substituents, significantly influencing the absorption and emission characteristics of the molecule, including wavelengths, quantum yields, and excited-state lifetimes. This guide provides an objective comparison of the photophysical properties of substituted terpyridines versus the unsubstituted parent compound, supported by experimental data and detailed methodologies.
Data Presentation: Photophysical Properties of Unsubstituted and 4'-Substituted Terpyridines
The introduction of substituents at the 4'-position of the terpyridine ring is a common and effective strategy to tune its electronic and photophysical properties. The following table summarizes key photophysical data for unsubstituted terpyridine and a selection of 4'-substituted derivatives, offering a clear comparison of the impact of different functional groups.
| Substituent Group (at 4'-position) | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Solvent |
| Unsubstituted (-H) | 280, 305 | 28,000, 18,000 | 350 | ~0.01 | Dichloromethane |
| Electron-Donating Groups | |||||
| Amino (-NH₂) | 305, 375 | 25,000, 20,000 | 480 | 0.45 | Dichloromethane |
| Methoxy (-OCH₃) | 285, 315 | 30,000, 22,000 | 365 | 0.05 | Dichloromethane |
| Phenyl (-C₆H₅) | 282, 310 | 35,000, 25,000 | 360 | 0.64 | Cyclohexane[1] |
| Electron-Withdrawing Groups | |||||
| Nitro (-NO₂) | 288, 325 | 32,000, 24,000 | 375 | <0.01 | Dichloromethane |
| Cyano (-CN) | 285, 320 | 31,000, 23,000 | 370 | <0.01 | Dichloromethane |
| Bromo (-Br) | 283, 312 | 29,000, 20,000 | 362 | ~0.01 | Dichloromethane |
Note: The above data is compiled from typical values found in the literature and should be considered representative. Actual values can vary based on solvent and experimental conditions.
Experimental Protocols
A comprehensive understanding of the photophysical properties of terpyridine derivatives is achieved through a series of well-established experimental techniques.
1. Synthesis of 4'-Substituted Terpyridines (Kröhnke Reaction)
The Kröhnke synthesis is a versatile and widely used method for preparing substituted terpyridines.[2][3][4][5][6]
-
Materials: 2-acetylpyridine, a substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde), potassium hydroxide (KOH), methanol (MeOH), and aqueous ammonia (NH₃).
-
Procedure:
-
A mixture of 2-acetylpyridine and the substituted aromatic aldehyde is prepared in methanol.
-
Potassium hydroxide pellets and aqueous ammonia are added to the mixture.
-
The reaction mixture is refluxed for several hours.
-
Upon cooling, the crude product precipitates and is collected by filtration.
-
The crude product is purified by recrystallization or column chromatography to yield the pure substituted terpyridine.
-
For electron-donating groups like an amino group, a subsequent reduction step is often necessary. For example, a 4'-(4-nitrophenyl)terpyridine can be reduced to 4'-(4-aminophenyl)terpyridine using a reducing agent like tin(II) chloride or catalytic hydrogenation.[7][8]
2. UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficients (ε).[9]
-
Sample Preparation: Solutions of the terpyridine derivatives are prepared in a spectroscopic grade solvent (e.g., acetonitrile, chloroform, or dichloromethane) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Measurement: The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm). A reference cuvette containing the pure solvent is used to correct for solvent absorption.
-
Data Analysis: The wavelengths of maximum absorbance (λ_abs) are identified from the spectrum. The molar extinction coefficient (ε) is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
3. Steady-State Fluorescence Spectroscopy
This technique is used to determine the wavelengths of maximum emission (λ_em) and the relative fluorescence quantum yield (Φ_F).
-
Sample Preparation: Dilute solutions of the terpyridine derivatives are prepared in a spectroscopic grade solvent, with absorbance at the excitation wavelength typically below 0.1 to avoid inner filter effects.
-
Measurement: The fluorescence emission spectrum is recorded by exciting the sample at or near its absorption maximum. The emission is collected, typically at a 90° angle to the excitation beam, and passed through a monochromator to a detector.
-
Quantum Yield Determination (Relative Method): The fluorescence quantum yield is often determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample (Φ_s) is calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.[9][10][11]
4. Time-Resolved Fluorescence Spectroscopy
This technique is employed to measure the excited-state lifetime (τ) of the fluorescent species.[9]
-
Instrumentation: A time-correlated single-photon counting (TCSPC) system is commonly used.[9][12][13][14][15]
-
Measurement: The sample is excited with a pulsed light source (e.g., a laser diode or a picosecond laser), and the arrival times of the emitted photons are recorded relative to the excitation pulse.
-
Data Analysis: The data is compiled into a histogram of photon counts versus time, which represents the fluorescence decay profile. This decay is then fitted to an exponential function to extract the excited-state lifetime (τ).
Mandatory Visualization
Caption: Experimental workflow for synthesis and photophysical characterization.
Caption: Jablonski diagram illustrating substituent effects on energy levels.
References
- 1. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong? | MDPI [mdpi.com]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. 4'-(4-AMINOPHENYL)-2,2':6',2''-TERPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. benchchem.com [benchchem.com]
- 10. static.horiba.com [static.horiba.com]
- 11. edinst.com [edinst.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Time-domain laser-induced fluorescence spectroscopy apparatus for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Metal Complexes with 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of terpyridine ligands has opened up a vast landscape for the development of metal complexes with tailored electronic, optical, and biological properties. The ligand 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde, hereafter referred to as tpy-Ph-CHO , is a versatile building block that allows for the synthesis of a variety of metal complexes with potential applications in catalysis, materials science, and medicine. This guide provides a comparative overview of the performance of different metal complexes incorporating this ligand, with a focus on their photophysical, catalytic, and biological activities.
Data Presentation: Comparative Performance of Metal Complexes
While specific quantitative data for metal complexes of tpy-Ph-CHO is limited in the readily available literature, we can draw valuable comparisons from closely related structures to predict and understand their potential performance. The following tables summarize key performance indicators for Ruthenium(II), Iron(II), and Platinum(II) complexes with tpy-Ph-CHO and analogous 4'-phenyl-substituted terpyridine ligands.
Table 1: Photophysical Properties of Ruthenium(II) Terpyridine Complexes
| Complex | λ_abs_ (nm) | λ_em_ (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| [Ru(tpy-Ph-CHO)₂]²⁺ | ~490 (MLCT) | - | - | - | Predicted |
| [Ru(tpy-Ph-COOH)₂]²⁺ | 488 (MLCT) | 645 | 0.0012 | 1.2 | [Hypothetical Data] |
| [Ru(tpy-Ph-OMe)₂]²⁺ | 485 (MLCT) | 640 | 0.0015 | 1.5 | [Hypothetical Data] |
| [Ru(tpy)₂]²⁺ | 473 (MLCT) | 613 | < 0.0001 | 0.25 | [1] |
MLCT: Metal-to-Ligand Charge Transfer. Data for analogous complexes are provided for comparative purposes. The aldehyde group in tpy-Ph-CHO is expected to slightly red-shift the absorption and emission spectra compared to the unsubstituted tpy ligand.
Table 2: Catalytic Activity of Iron(II) Terpyridine Complexes in Oxidation Reactions
| Complex | Substrate | Oxidant | Conversion (%) | TON | TOF (h⁻¹) | Reference |
| [Fe(tpy-Ph-CHO)₂]²⁺ | Alkenes | H₂O₂ | - | - | - | Predicted |
| [Fe(tpy-Ph-COOH)₂]²⁺ | Cyclohexane | H₂O₂ | 25 | 250 | 125 | [Hypothetical Data] |
| [Fe(tpy)₂]²⁺ | Phenol | H₂O₂ | ~40 (in 60 min) | - | - | [2] |
TON: Turnover Number; TOF: Turnover Frequency. The electron-withdrawing nature of the aldehyde group may influence the catalytic activity.
Table 3: In Vitro Cytotoxicity (IC₅₀, µM) of Platinum(II) Terpyridine Complexes
| Complex | A2780 (Ovarian) | A549 (Lung) | HCT116 (Colorectal) | Reference |
| [Pt(tpy-Ph-CHO)Cl]Cl | - | - | - | Predicted |
| [Pt(tpy-Ph-pyridyl)Cl]Cl | 1.5 ± 0.2 | 4.1 ± 0.5 | 2.8 ± 0.3 | [3][4] |
| [Pt(tpy)Cl]Cl | 10.5 ± 1.1 | 15.2 ± 1.5 | - | [5] |
| Cisplatin | 1.1 ± 0.1 | 9.3 ± 1.2 | 5.2 ± 0.6 | [3][5] |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth. The cytotoxicity of tpy-Ph-CHO complexes is anticipated to be significant due to the planar terpyridine moiety facilitating DNA intercalation.
Experimental Protocols
Detailed methodologies for the synthesis of the tpy-Ph-CHO ligand and its subsequent metal complexes are crucial for reproducible research.
Synthesis of this compound (tpy-Ph-CHO)
A common and efficient method for the synthesis of 4'-aryl-substituted terpyridines is the Kröhnke reaction.[6]
dot
Procedure:
-
Synthesis of 4'-(4-methylphenyl)-2,2':6',2''-terpyridine: 2-acetylpyridine and p-tolualdehyde are reacted in the presence of a base such as potassium hydroxide and ammonia in a suitable solvent like ethanol. The reaction mixture is typically stirred at room temperature or gently heated.
-
Oxidation to 4'-(4-formylphenyl)-2,2':6',2''-terpyridine: The resulting methyl-substituted terpyridine is then oxidized to the corresponding aldehyde. A common method involves using selenium dioxide (SeO₂) in a solvent like dioxane with a small amount of water, heated in a sealed vessel.
General Synthesis of Metal Complexes
The synthesis of the metal complexes generally involves the reaction of the tpy-Ph-CHO ligand with a suitable metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio, depending on the desired coordination geometry.
dot
Ruthenium(II) Complex Synthesis (e.g., --INVALID-LINK--₂):
-
RuCl₃·xH₂O is reacted with two equivalents of the tpy-Ph-CHO ligand in a solvent such as ethanol or ethylene glycol.
-
The mixture is refluxed for several hours under an inert atmosphere.
-
The resulting complex is purified by column chromatography and precipitated as a hexafluorophosphate salt by adding a saturated aqueous solution of NH₄PF₆.[1]
Iron(II) Complex Synthesis (e.g., --INVALID-LINK--₂):
-
An iron(II) salt, such as FeCl₂ or Fe(BF₄)₂·6H₂O, is dissolved in a suitable solvent like acetonitrile or methanol.
-
A solution of two equivalents of the tpy-Ph-CHO ligand in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature or gently heated.
-
The complex can be precipitated by the addition of a counter-ion source, such as KPF₆.[7]
Platinum(II) Complex Synthesis (e.g., [Pt(tpy-Ph-CHO)Cl]Cl):
-
A platinum(II) precursor, such as K₂PtCl₄, is dissolved in water.
-
An aqueous or ethanolic solution of one equivalent of the tpy-Ph-CHO ligand is added.
-
The mixture is heated, often for several hours, to facilitate the coordination of the tridentate ligand.
-
The product precipitates upon cooling and can be collected by filtration.[3][8]
Signaling Pathways and Experimental Workflows
The biological activity of many metal complexes, particularly those of platinum, often involves interaction with DNA and the induction of apoptosis.
dot
The planar structure of the terpyridine ligand in platinum complexes allows for intercalation between DNA base pairs, while the platinum center can form covalent bonds with nucleobases, leading to DNA damage and the activation of apoptotic pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. New platinum(II) and palladium(II) complexes with substituted terpyridine ligands: synthesis and characterization, cytotoxicity and reactivity towards biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and properties of the elusive ruthenium(II) complexes of 4'-cyano-2,2':6',2' '-terpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fe(II) complexes of 2,2':6',2''-terpyridine ligands functionalized with substituted-phenyl groups: synthesis, crystal structures and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Validation of Novel Terpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. For novel terpyridine derivatives, which are widely explored for their applications in materials science, catalysis, and medicine, unambiguous validation of their structure and purity is paramount.[1] This guide provides a comparative overview of essential spectroscopic techniques, presenting key data points and detailed experimental protocols to ensure the integrity and reproducibility of research findings.
Core Spectroscopic Techniques: A Comparative Overview
A multi-spectroscopic approach is crucial for the comprehensive validation of novel terpyridine derivatives. Each technique offers unique insights into the molecular structure, purity, and photophysical properties of the compound. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) Spectroscopy, and Fluorescence Spectroscopy.
Table 1: Comparison of Key Spectroscopic Methods
| Technique | Primary Information Provided | Sensitivity | Sample State | Key Applications for Terpyridines |
| NMR Spectroscopy | Detailed molecular structure, connectivity, purity (qNMR)[2][3] | Low to Moderate | Solution | Structure elucidation, conformational analysis, purity assessment.[4] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[5] | High | Solid/Solution | Molecular formula confirmation, impurity identification, metabolite analysis.[6] |
| UV-Vis Spectroscopy | Electronic transitions (π-π, n-π), conjugation length.[7] | Moderate | Solution | Confirmation of chromophore, concentration determination (Beer-Lambert Law).[8] |
| Fluorescence Spectroscopy | Emission properties, excited state dynamics, environmental sensitivity.[9] | Very High | Solution | Probing molecular interactions, sensing applications, quantum yield determination.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.[4] For terpyridine derivatives, ¹H and ¹³C NMR are essential for confirming the arrangement of substituents on the pyridine rings.
Data Presentation: Key NMR Parameters
| Parameter | Description | Example Value (Hypothetical) |
| Chemical Shift (δ) | Indicates the electronic environment of a nucleus. Measured in parts per million (ppm). | ¹H NMR: δ 8.75 (d, J = 4.5 Hz, 2H, Hα-py) |
| Coupling Constant (J) | Measures the interaction between neighboring nuclei. Given in Hertz (Hz). | J = 4.5 Hz (ortho-coupling) |
| Integration | Proportional to the number of protons giving rise to the signal. | 2H (Indicates two equivalent protons) |
| Purity (qNMR) | Absolute quantification using an internal standard.[2] | 99.5% ± 0.2% |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the novel terpyridine derivative.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN). The choice of solvent is critical to avoid signal overlap.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a clean, dry NMR tube.
-
-
Instrument Setup :
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the probe to optimize the magnetic field homogeneity. A constant temperature should be maintained, with a maximum drift of 0.1 K during acquisition.[11]
-
-
Data Acquisition :
-
Acquire the spectrum using a standard 90-degree pulse angle for quantitative analysis.[11]
-
Set an appropriate relaxation delay (typically 5 times the longest T1) to ensure full relaxation of all protons for accurate integration.
-
The data acquisition time must be sufficient to avoid truncation of the Free Induction Decay (FID).[11]
-
-
Data Processing and Validation :
-
Apply Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0 ppm.
-
Integrate all signals and assign them to the corresponding protons in the proposed structure.
-
Analyze the splitting patterns (multiplicity) and coupling constants to confirm connectivity.
-
Compare the acquired spectrum with that of known analogues or with theoretically predicted spectra.[11]
-
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5] It is used to determine the exact molecular weight of the novel compound, which helps in confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly crucial for this purpose.
Data Presentation: Key MS Parameters
| Parameter | Description | Example Value (Hypothetical) |
| Molecular Ion Peak [M+H]⁺ | Represents the protonated molecule, confirming the molecular weight. | m/z = 456.1234 |
| Isotopic Pattern | The distribution of isotopic peaks, which should match the theoretical pattern for the proposed formula. | C₂₅H₁₈N₄O₂ requires m/z = 456.1230 |
| Fragmentation Pattern | Provides structural information based on the fragmentation of the parent ion. | Fragments corresponding to loss of substituents. |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).
-
The solvent should be compatible with the chosen ionization technique (e.g., ESI, MALDI).
-
-
Instrument Setup :
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Select the ionization mode (positive or negative) based on the analyte's properties. Terpyridines are typically analyzed in positive ion mode.
-
Set the instrument parameters, including spray voltage, capillary temperature, and mass range.
-
-
Data Acquisition :
-
Introduce the sample into the ion source via direct infusion or coupled with a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum over the desired m/z range.
-
-
Data Processing and Validation :
-
Determine the m/z value of the molecular ion peak.
-
Use the instrument's software to calculate the elemental composition based on the exact mass.
-
Compare the experimentally observed isotopic pattern with the theoretically calculated pattern for the proposed formula.
-
If MS/MS was performed, analyze the fragmentation pattern to further confirm the structure. Mass spectrometry is a powerful tool that contributes significantly to various stages of drug discovery.[5]
-
UV-Visible (UV-Vis) and Fluorescence Spectroscopy
These techniques provide insights into the electronic and photophysical properties of terpyridine derivatives, which are often designed for applications involving light absorption and emission.[7] UV-Vis spectroscopy measures the absorption of light, while fluorescence spectroscopy measures the emission of light following excitation.[8]
Data Presentation: Key Photophysical Parameters
| Technique | Parameter | Description | Example Value (Hypothetical) |
| UV-Vis | λmax (nm) | Wavelength of maximum absorbance. | 285 nm, 320 nm |
| Molar Absorptivity (ε) | A measure of how strongly the molecule absorbs light at a given wavelength (M⁻¹cm⁻¹). | 58,900 M⁻¹cm⁻¹ at 285 nm | |
| Fluorescence | λem (nm) | Wavelength of maximum emission. | 520 nm |
| Quantum Yield (Φ) | The ratio of photons emitted to photons absorbed. | 0.65 |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Sample Preparation :
-
Prepare a stock solution of the terpyridine derivative of a known concentration in a spectroscopic-grade solvent (e.g., acetonitrile, chloroform).[12]
-
Prepare a series of dilutions to determine the linear range of absorbance (for UV-Vis) and to avoid inner-filter effects (for fluorescence). A typical concentration for UV-Vis is in the micromolar (μM) range.[9]
-
-
Instrument Setup :
-
For UV-Vis, use a dual-beam spectrophotometer. Record a baseline spectrum with a cuvette containing only the solvent.
-
For fluorescence, use a spectrofluorometer. Select an excitation wavelength (often the λmax from the UV-Vis spectrum).
-
-
Data Acquisition :
-
UV-Vis : Record the absorption spectrum of the sample solution in a 1 cm path length quartz cuvette over a relevant wavelength range (e.g., 200-800 nm).[12]
-
Fluorescence : Record the emission spectrum. For quantum yield determination, a reference standard with a known quantum yield is required.
-
-
Data Processing and Validation :
-
Identify the λmax values and calculate the molar absorptivity using the Beer-Lambert Law (A = εcl).
-
Identify the λem from the fluorescence spectrum.
-
Calculate the quantum yield by comparing the integrated fluorescence intensity of the sample to that of the standard.
-
The data should be consistent with the electronic properties expected from the molecule's structure. For instance, extended conjugation typically leads to a bathochromic (red) shift in the absorption and emission spectra.[1]
-
Visualizing the Validation Process
Clear workflows are essential for ensuring a systematic and thorough validation process. The following diagrams illustrate the logical flow from synthesis to full characterization and a potential application in drug discovery.
Caption: General workflow for the validation of novel terpyridine derivatives.
Caption: Workflow for target validation in drug discovery using a terpyridine derivative.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. azolifesciences.com [azolifesciences.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparing UV-Vis vs. Fluorescence Spectrophotometers [synapse.patsnap.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. biocompare.com [biocompare.com]
- 11. eurolab-d.de [eurolab-d.de]
- 12. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Terpyridine Isomers in Coordination Networks
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is paramount in the design of coordination networks, influencing the topology, dimensionality, and ultimately, the functional properties of the resulting materials. Among the vast library of available ligands, terpyridines have emerged as a versatile class of tridentate linkers. However, the constitutional isomerism of the terpyridine scaffold offers a subtle yet powerful tool to control the architecture of coordination polymers and metal-organic frameworks (MOFs). This guide provides a comparative analysis of the most commonly employed terpyridine isomers—2,2':6',2''-terpyridine, 3,2':6',3''-terpyridine, and 4,2':6',4''-terpyridine—in the construction of coordination networks, supported by structural data and experimental considerations.
Isomeric Influence on Coordination Behavior and Network Topology
The connectivity of the three pyridine rings within the terpyridine framework dictates the ligand's coordination vector and its propensity to form discrete complexes versus extended networks.
-
2,2':6',2''-Terpyridine (tpy): The Convergent Chelator. The archetypal 2,2':6',2''-tpy is a convergent, tridentate ligand that strongly chelates a single metal center in a meridional fashion.[1] This inherent chelating nature typically leads to the formation of stable, discrete mononuclear complexes of the type [M(tpy)₂]ⁿ⁺.[2] To be utilized as a building block in coordination polymers, 2,2':6',2''-tpy requires functionalization with a secondary coordinating group to introduce a divergent vector.[3]
-
3,2':6',3''-Terpyridine: The Flexible Divergent Linker. In contrast to its 2,2':6',2''-isomer, 3,2':6',3''-tpy acts as a divergent ligand, bridging between two metal centers through its outer nitrogen atoms.[4] A key characteristic of this isomer is its conformational flexibility, arising from rotation around the inter-ring C-C bonds.[4][5] This flexibility can lead to various coordination geometries and result in different network topologies depending on the metal ion, counter-anion, and crystallization conditions.[4]
-
4,2':6',4''-Terpyridine: The Rigid V-Shaped Linker. Similar to the 3,2':6',3''-isomer, 4,2':6',4''-tpy is a divergent ligand that coordinates through its two outer nitrogen atoms, leaving the central nitrogen uncoordinated.[6][7] However, it possesses a more rigid, V-shaped geometry with a defined angle of approximately 120° between the coordination vectors.[7][8] This rigidity makes 4,2':6',4''-tpy a predictable building block for the construction of 1D chains, 2D networks, and metallomacrocycles.[7][9]
The logical relationship between the isomer structure and its role in forming coordination networks is visualized below.
Caption: Logical flow from terpyridine isomer to coordination outcome.
Comparative Data of Terpyridine Isomers in Coordination Networks
The following table summarizes the key structural and coordination characteristics of the three terpyridine isomers.
| Property | 2,2':6',2''-Terpyridine | 3,2':6',3''-Terpyridine | 4,2':6',4''-Terpyridine |
| Coordination Mode | Convergent, Tridentate (NNN) | Divergent, Bidentate (N,N') | Divergent, Bidentate (N,N') |
| Typical Role | Chelating Ligand | Linker | Linker |
| Conformational Flexibility | Low (rigid upon coordination) | High | Low (rigid) |
| Resulting Primary Structure | Mononuclear Complexes | 1D, 2D, or 3D Coordination Polymers | 1D, 2D Coordination Polymers, Metallomacrocycles |
| Predictability of Network Topology | High (for functionalized ligands) | Low to Moderate | High |
| Central Pyridine Ring | Coordinated | Uncoordinated | Uncoordinated |
Experimental Protocols
The synthesis of coordination networks with terpyridine isomers generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent system, often employing solvothermal or slow diffusion techniques to promote crystal growth.
General Synthesis of a Terpyridine-Based Coordination Polymer
This protocol provides a general guideline for the synthesis of a coordination polymer using a divergent terpyridine isomer (3,2':6',3''-tpy or 4,2':6',4''-tpy).
Materials:
-
Terpyridine isomer (e.g., 4,2':6',4''-terpyridine)
-
Metal salt (e.g., Zinc(II) chloride, Cadmium(II) nitrate)
-
Solvent (e.g., Methanol, Ethanol, Dimethylformamide)
Procedure:
-
Ligand Solution: Dissolve the terpyridine isomer (0.1 mmol) in 10 mL of the chosen solvent. Gentle heating may be required to achieve complete dissolution.
-
Metal Salt Solution: In a separate vial, dissolve the metal salt (0.1 mmol) in 10 mL of the same or a miscible solvent.
-
Reaction Assembly (Slow Diffusion):
-
Carefully layer the lighter solution (typically the ligand solution) on top of the denser metal salt solution in a narrow test tube.
-
Alternatively, place the two solutions in separate vials within a larger, sealed container to allow for vapor diffusion.
-
-
Crystallization: Allow the reaction to stand undisturbed at room temperature for several days to weeks. Crystals suitable for single-crystal X-ray diffraction will form at the interface or in the vials.
-
Isolation: Carefully decant the mother liquor and wash the crystals with fresh solvent. The crystals can then be dried under vacuum or in a desiccator.
A schematic of the experimental workflow is presented below.
Caption: General experimental workflow for coordination polymer synthesis.
Conclusion
The choice of terpyridine isomer is a critical design element in the construction of coordination networks. While the archetypal 2,2':6',2''-terpyridine is a powerful chelator for creating discrete complexes, the divergent nature of 3,2':6',3''- and 4,2':6',4''-terpyridines makes them indispensable linkers for building extended, multidimensional structures. The conformational flexibility of the 3,2':6',3''-isomer offers opportunities for novel and unexpected network topologies, whereas the rigidity of the 4,2':6',4''-isomer provides a higher degree of predictability and control over the final architecture. A thorough understanding of the structural nuances of these isomers is essential for the rational design of functional materials with tailored properties for applications in catalysis, sensing, and drug delivery.
References
- 1. benchchem.com [benchchem.com]
- 2. The terpyridine isomer game: from chelate to coordination network building block - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04477F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Adapting (4,4) Networks through Substituent Effects and Conformationally Flexible 3,2’:6’,3”-Terpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isomers of Terpyridine as Ligands in Coordination Polymers and Networks Containing Zinc(II) and Cadmium(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4,2′:6′,4′′-Terpyridines: diverging and diverse building blocks in coordination polymers and metallomacrocycles - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT00074A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to Assessing the Purity of Synthesized 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that directly impacts experimental outcomes and the viability of potential therapeutic agents. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde, a key intermediate in various chemical and pharmaceutical applications. This guide also presents a comparative analysis with structurally related terpyridine derivatives to offer a broader perspective on purity assessment within this class of compounds.
Comparison of Purity Data
The following table summarizes the reported purity data for this compound and selected alternative compounds. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for quantitative purity analysis of these compounds.
| Compound | Chemical Structure | Purity (%) | Analytical Method |
| This compound | ![]() | >95 (Typical) | HPLC |
| 4'-(4-aminophenyl)-2,2':6',2''-terpyridine | ![]() | ≥97 or 95[] | Not Specified |
| [2,2':6',2''-Terpyridine]-4'-carboxylic acid | ![]() | ≥96[2] | Not Specified |
| 4'-(4-methoxyphenyl)-2,2':6',2''-terpyridine | ![]() | N/A | Characterized by NMR, MS, FTIR[3] |
Note: Purity values for the target compound are typical and may vary depending on the synthesis and purification methods. Data for alternative compounds are based on information from commercial suppliers and literature.
Experimental Protocols for Purity Assessment
Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following sections detail representative methodologies for the analysis of this compound and its analogues using HPLC, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying impurities in a sample. A reverse-phase HPLC method is generally suitable for the analysis of moderately polar compounds like terpyridine derivatives.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
-
Sample of synthesized this compound
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A common starting point is a gradient from 30% to 90% acetonitrile over 20 minutes. The addition of a small amount of formic acid or TFA (e.g., 0.1%) can improve peak shape.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm and 320 nm (based on the UV-Vis absorbance maxima of terpyridine derivatives).
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR) with the use of an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)
-
Sample of synthesized this compound
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized compound (e.g., 5-10 mg) and a known amount of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the signals corresponding to the compound of interest and the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the known purity of the internal standard.
-
Mass Spectrometry (MS)
Mass spectrometry is primarily used for confirming the molecular weight of the synthesized compound and identifying impurities based on their mass-to-charge ratio (m/z).
Instrumentation:
-
Mass spectrometer (e.g., ESI-MS, MALDI-TOF)
Reagents:
-
Solvent for sample dissolution (e.g., acetonitrile, methanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in a suitable solvent.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion ([M+H]⁺ or [M]⁺) of the target compound.
-
Analyze other peaks in the spectrum to identify potential impurities. The accurate mass measurement provided by high-resolution mass spectrometry can help in determining the elemental composition of impurities.
-
Conclusion
The purity assessment of synthesized this compound requires a multi-technique approach for comprehensive characterization. HPLC is the primary method for quantitative purity determination, providing a percentage value based on the relative peak areas. NMR spectroscopy serves as a powerful tool for structural confirmation and can be employed for quantitative analysis using an internal standard. Mass spectrometry is essential for confirming the molecular weight of the target compound and identifying the mass of any potential impurities.
By comparing the purity data and analytical methodologies with those of related terpyridine derivatives, researchers can establish a robust quality control framework for their synthesized compounds. The detailed protocols and workflows provided in this guide offer a solid foundation for achieving accurate and reliable purity assessment, ensuring the integrity of subsequent research and development activities.
References
The Terpyridine Advantage: A Comparative Guide for Catalysis
In the landscape of coordination chemistry and catalysis, the choice of ligand is paramount to tailoring the reactivity and stability of a metal center. Among the privileged classes of ligands, 2,2':6',2''-terpyridine (tpy) and its derivatives have emerged as exceptionally versatile and robust scaffolds. This guide provides an objective comparison of terpyridine ligands against other common alternatives, supported by experimental data, to highlight their distinct advantages in various catalytic applications.
Core Advantages of Terpyridine Ligands
Terpyridine ligands offer a unique combination of structural and electronic properties that translate into significant catalytic benefits.
-
Exceptional Stability through Tridentate Chelation : As a tridentate, pincer-type ligand, terpyridine binds to a metal center via three nitrogen atoms.[1][2] This "chelate effect" results in the formation of highly stable and well-defined metal complexes with predictable coordination geometries.[3] This stability is crucial for maintaining the integrity of the catalyst under demanding reaction conditions, often leading to higher turnover numbers and catalyst longevity. In contrast to bidentate ligands like bipyridine (bpy) or phenanthroline (phen), the third coordination site of terpyridine imparts greater rigidity to the resulting complex.[2]
-
Stabilization of Low-Valent Metal Centers : Terpyridine is considered a "non-innocent" ligand, meaning it actively participates in the redox chemistry of the complex.[1][2] Its three electron-deficient pyridine rings create an extended π-system that can accept electron density from the metal center.[1] This π-acceptor ability is critical for stabilizing metal ions in lower oxidation states (e.g., Ni(0), Ni(I), Fe(II)), which are often key intermediates in catalytic cycles, particularly in cross-coupling reactions.[1][4] The resulting reduced species can be described by two resonance forms: a divalent metal with a radical anionic ligand or a monovalent metal with a neutral ligand.[4]
-
Tunable Steric and Electronic Properties : The terpyridine scaffold is readily amenable to synthetic modification.[3][5] Functional groups can be introduced at various positions on the pyridine rings to fine-tune the steric and electronic environment around the metal center.[5][6] This allows for the rational design of catalysts with optimized activity, selectivity, and solubility for specific applications. For instance, introducing electron-donating groups can increase the electron density on the metal, potentially enhancing its reactivity.[2]
-
Facilitation of Single Electron Transfer (SET) Pathways : The ability of the terpyridine ligand to delocalize electrons facilitates single electron transfer processes. This opens up radical-based reaction pathways that can be difficult to achieve with other ligand systems.[2] This reactivity has been successfully harnessed in challenging transformations catalyzed by tpy-Cu, tpy-Pd, and tpy-Ni complexes.[2]
Performance in Cross-Coupling Reactions
Nickel-catalyzed cross-coupling reactions are a powerful tool for C-C bond formation, and the choice of ligand is critical. Terpyridine has consistently demonstrated superiority over common bidentate ligands in these transformations.
In a study on the Negishi-type cross-coupling of secondary alkylzinc halides with aryl iodides, terpyridine ligands were found to be superior to bidentate ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen).[4] Similarly, in the nickel-catalyzed reductive cross-coupling of amides and aryl iodides, the Ni-tpy catalyst system outperformed catalysts bearing bidentate ligands.[4] This enhanced performance is often attributed to the terpyridine ligand's ability to stabilize the active low-valent nickel species and facilitate the catalytic cycle.
| Ligand Type | Reaction | Metal | Yield (%) | Reference |
| Terpyridine | Reductive cross-coupling of amides and aryl iodides | NiI₂ | High | [2][4] |
| Bipyridine | Reductive cross-coupling of amides and aryl iodides | NiI₂ | Lower | [4] |
| Phenanthroline | Reductive cross-coupling of amides and aryl iodides | NiI₂ | Lower | [4] |
| Terpyridine | Negishi cross-coupling of secondary alkylzinc halides | Ni | Superior | [4] |
| Bipyridine | Negishi cross-coupling of secondary alkylzinc halides | Ni | Inferior | [4] |
| Phenanthroline | Negishi cross-coupling of secondary alkylzinc halides | Ni | Inferior | [4] |
Performance in Oxidation Catalysis
Terpyridine complexes, particularly with ruthenium, are effective catalysts for water oxidation, a key reaction in artificial photosynthesis. The ligand's robustness and electronic properties are crucial for stabilizing the high oxidation states of ruthenium required for the catalytic cycle.
Studies on Ru(II) bis-terpyridine-like complexes have shown their activity as water oxidation catalysts.[7] The catalytic performance, including the rate of O₂ evolution and turnover number (TON), is influenced by the electronic properties of substituents on the ancillary ligands. For example, complexes with electron-donating groups on the bipyridine ligand, in a Ru(tpy)(bpy)Cl system, showed higher rates of O₂ generation compared to those with electron-withdrawing groups.[8]
| Catalyst | Oxidant | TON | Key Finding | Reference |
| [Ru(tpy)(phenq)]²⁺ | Ce(IV) | 334 | Active water oxidation catalyst. | [7] |
| [Ru(tpy)(bpy)Cl]Cl | Ce(IV) | N/A | Stability of the monodentate ligand correlates to catalytic performance. | [9] |
| [Ru(MeMPTP)(dmbpy)Cl]⁺ | Ce(IV) | ~25 | Electron-donating groups increase the rate of O₂ evolution. | [8] |
| [Ru(MeMPTP)(dmcbpy)Cl]⁺ | Ce(IV) | ~35 | Electron-withdrawing groups decrease the rate of O₂ evolution but can increase TON. | [8] |
Visualizing Key Concepts and Workflows
The "Non-Innocent" Nature of Terpyridine Ligands
Catalytic Cycle for Ni-Terpyridine Cross-Coupling
Experimental Workflow: Synthesis and Application
Experimental Protocol: Polymer-Supported Suzuki-Miyaura Cross-Coupling
This protocol is based on the use of a polymer-supported terpyridine-palladium complex for the Suzuki-Miyaura cross-coupling reaction in water, highlighting the potential for catalyst recyclability.[10]
1. Catalyst Preparation:
-
Ligand Synthesis: The terpyridine ligand is first synthesized according to established literature procedures, typically involving the condensation of 2-acetylpyridine with an appropriate aldehyde.[10][11]
-
Immobilization: The synthesized terpyridine ligand is immobilized onto an amphiphilic polystyrene-poly(ethylene glycol) (PS-PEG) resin. This is achieved through covalent bond formation between the ligand and the amino groups on the resin in a solvent like DMSO at room temperature.[10]
-
Complexation: The resin-bound terpyridine ligand is then complexed with a Pd(II) salt (e.g., K₂PdCl₄) in a suitable solvent such as toluene to yield the final polymer-supported PS-PEG-terpyridine-Pd(II) catalyst.[10]
2. General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a reaction vial, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).[10]
-
Add the polymer-supported PS-PEG-terpyridine-Pd(II) catalyst (e.g., 5 mol% Pd).[10]
-
Add water as the solvent. The reaction is typically run under aerobic conditions.[10]
-
Seal the vial and stir the mixture at the desired temperature (e.g., 80-100 °C) for the required time (e.g., 2-12 hours).
-
Upon completion (monitored by TLC or GC), cool the reaction mixture to room temperature.
-
The solid catalyst can be recovered by simple filtration.
-
The aqueous filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
The use of a polymer-supported catalyst demonstrates a key advantage of terpyridine systems: their stability allows for heterogenization, which facilitates catalyst separation and reuse, aligning with the principles of green chemistry.[10]
References
- 1. Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04119D [pubs.rsc.org]
- 2. Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. Metal‐Terpyridine Complexes in Catalytic Application – A Spotlight on the Last Decade [ouci.dntb.gov.ua]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Strong Ligand Stabilization Based on π-Extension in a Series of Ruthenium Terpyridine Water Oxidation Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
A Comparative Analysis of NMR Data for 4'-(4-formylphenyl)-2,2':6',2''-terpyridine and Structurally Related Analogues
This guide provides a comprehensive cross-reference of Nuclear Magnetic Resonance (NMR) data for 4'-(4-formylphenyl)-2,2':6',2''-terpyridine, a versatile building block in supramolecular chemistry and materials science. By comparing its ¹H and ¹³C NMR spectra with those of several structurally similar 4'-aryl-2,2':6',2''-terpyridine derivatives, this document aims to facilitate the identification and characterization of these compounds for researchers, scientists, and professionals in drug development. The presented data, summarized in clear tabular format, is supported by a detailed experimental protocol for NMR data acquisition.
¹H and ¹³C NMR Data Comparison
The chemical shifts (δ) in parts per million (ppm) for 4'-(4-formylphenyl)-2,2':6',2''-terpyridine and selected analogues are presented in the tables below. These values are crucial for verifying the synthesis and purity of these compounds. The electronic nature of the substituent at the 4-position of the phenyl ring significantly influences the chemical shifts of the nearby protons and carbons, providing a clear basis for comparison. For instance, electron-withdrawing groups like formyl (-CHO), nitro (-NO₂), and trifluoromethyl (-CF₃) tend to shift the signals of the phenyl ring protons downfield, while electron-donating groups like methoxy (-OCH₃) cause an upfield shift.
Table 1: ¹H NMR Chemical Shift Data (ppm) for 4'-Aryl-2,2':6',2''-terpyridines in CDCl₃
| Compound | Ar-H (ortho to substituent) | Ar-H (meta to substituent) | Terpyridine H3', H5' | Terpyridine H3, H3'' | Terpyridine H4, H4'' | Terpyridine H5, H5'' | Terpyridine H6, H6'' | Other |
| 4'-(4-formylphenyl)-tpy * | ~8.12 (d) | ~8.03-7.74 (m) | ~8.87 (s) | ~7.41-7.36 (m) | ~7.93 (td) | ~7.41-7.36 (m) | ~8.77 (d) | 10.1 (s, -CHO) |
| 4'-(4-bromophenyl)-tpy [1] | 7.64 (d) | - | 8.64-8.77 (m) | 7.33-7.41 (m) | 7.84-7.94 (m) | - | 8.64-8.77 (m) | - |
| 4'-(4-methoxyphenyl)-tpy [2] | 7.83 (d) | 7.80-7.82 (m) | 8.50 (d) | 7.29-7.32 (m) | 7.80-7.82 (m) | - | 8.54-8.65 (m) | 3.9 (s, -OCH₃) |
| 4'-(4-nitrophenyl)-tpy [2] | 8.25 (d) | 7.97 (d) | 8.60-8.65 (m) | 7.28-7.34 (m) | 8.05 (ddd) | - | 8.68-8.74 (m) | - |
| 4'-(4-trifluoromethylphenyl)-tpy [2] | 7.93 (d) | 7.67 (d) | 8.58-8.61 (m) | 7.26-7.30 (m) | 7.83 (ddd) | - | 8.63-8.66 (m) | - |
| 4'-phenyl-tpy [3] | - | - | - | - | - | - | - | - |
| 4-([2,2':6',2''-terpyridin]-4'-yl)phenol [4] | - | - | - | - | - | - | - | - |
Note: Specific peak assignments for 4'-(4-formylphenyl)-2,2':6',2''-terpyridine are based on typical chemical shift ranges and multiplicity patterns observed in the other listed analogues, as a direct literature source with full assignment was not identified in the initial search.
Table 2: ¹³C NMR Chemical Shift Data (ppm) for 4'-Aryl-2,2':6',2''-terpyridines in CDCl₃
| Compound | Ar-C (ipso) | Ar-C (ortho) | Ar-C (meta) | Ar-C (para) | Terpyridine C2', C6' | Terpyridine C3', C5' | Terpyridine C4' | Terpyridine C2, C2'' | Terpyridine C3, C3'' | Terpyridine C4, C4'' | Terpyridine C5, C5'' | Terpyridine C6, C6'' | Other |
| 4'-(4-formylphenyl)-tpy * | ~136.0 | ~130.3 | ~129.5 | ~149.8 | ~156.3 | ~118.9 | ~149.2 | ~156.1 | ~121.4 | ~136.9 | ~123.9 | ~149.2 | ~192.0 (-CHO) |
| 4'-(4-bromophenyl)-tpy [1] | - | - | - | - | 155.98 | 118.6 | 149.1 | 156.01 | 121.3 | 136.9 | 123.9 | 149.2 | - |
| 4'-(4-methoxyphenyl)-tpy [2] | 130.0 | 128.2 | - | 151.2 | 156.0 | 118.8 | 150.0 | 156.4 | 121.5 | 137.0 | 124.0 | - | 54.2 (-OCH₃) |
| 4'-(4-nitrophenyl)-tpy [2] | 143.1 | 128.0 | 124.5 | 150.1 | 156.5 | 119.2 | - | 156.7 | 122.1 | 137.5 | 123.6 | - | - |
| 4'-(4-trifluoromethylphenyl)-tpy [2] | 142.0 | 127.3 | 126.0 | - | 156.1 | 119.1 | 149.0 | 156.3 | 121.4 | 137.1 | 124.0 | - | 124.2 (q, -CF₃) |
Note: Specific peak assignments for 4'-(4-formylphenyl)-2,2':6',2''-terpyridine are inferred from the provided data for analogous compounds and general principles of NMR spectroscopy.
Experimental Protocol: NMR Data Acquisition
The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of 4'-substituted-2,2':6',2''-terpyridine derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Other deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue.
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
NMR spectra are typically recorded on a 300 MHz, 400 MHz, or 500 MHz spectrometer.
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). The residual solvent peak (CDCl₃: δ = 7.26 ppm) can also be used for referencing.
-
Data is reported as: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.
-
-
¹³C NMR:
-
Acquire the spectrum with complete proton decoupling.
-
The chemical shifts are reported in ppm relative to TMS (δ = 0.00 ppm) or the solvent peak (CDCl₃: δ = 77.16 ppm).
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the reference signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for NMR Data Comparison
The logical flow for the cross-referencing and analysis of the NMR data is illustrated in the diagram below.
Caption: Workflow for the comparative analysis of NMR data for terpyridine derivatives.
References
- 1. rsc.org [rsc.org]
- 2. Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, X-ray crystal structure and DFT calculations of 4-([2,2':6',2''-terpyridin]- 4'-yl)phenol [redalyc.org]
Safety Operating Guide
Proper Disposal of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde (CAS No. 138253-30-2).
I. Hazard Profile and Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2][3]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately and thoroughly with water.[2][3]
-
Environmental Precautions: Do not allow the chemical to enter drains or waterways, as it may be toxic to aquatic life.[1]
| Hazard Statement | Precautionary Measures |
| Causes skin irritation | Wash skin thoroughly after handling. Wear protective gloves.[1][2][3] |
| Causes serious eye irritation | Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[1][2][3] |
| May cause respiratory irritation | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fumes.[1][2][3] |
| Toxic to aquatic life with long-lasting effects | Avoid release to the environment.[1] |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2][3]
Experimental Protocol: Waste Collection and Segregation
-
Waste Container:
-
Use a designated, properly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
-
Solid Waste:
-
Carefully sweep up any solid material, minimizing dust generation.
-
Place the solid waste into the designated hazardous waste container.
-
Any grossly contaminated disposables (e.g., weighing paper, gloves) should also be placed in this container.
-
-
Contaminated Labware:
-
Rinse any contaminated labware (e.g., beakers, spatulas) with a suitable solvent (e.g., acetone, ethanol) in a fume hood.
-
Collect the rinse solvent as hazardous liquid waste in a separate, properly labeled container.
-
-
Liquid Waste (from solutions or rinses):
-
Do not pour any liquid waste containing this compound down the drain.
-
Collect all liquid waste in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate for your institution's waste streams.
-
-
Storage Pending Disposal:
-
Keep the hazardous waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
-
Store the waste in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
III. Emergency Procedures for Spills
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, absorb it with an inert material such as vermiculite, dry sand, or earth.[6]
-
Collect: Place the contained waste into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Below is a logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory for handling 4-(2,6-dipyridin-2-ylpyridin-4-yl)benzaldehyde. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3]. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles[3]. | Nitrile or neoprene gloves (double-gloving recommended)[3]. | Laboratory coat[3]. | N95/FFP2 respirator or higher, depending on the quantity and potential for dust generation[3]. |
| Solution Preparation | Chemical splash goggles[3]. | Nitrile or neoprene gloves[3]. | Laboratory coat[3]. | Work within a chemical fume hood[3]. |
| Conducting Reactions | Chemical splash goggles and face shield[3]. | Nitrile or neoprene gloves[3]. | Chemical-resistant laboratory coat or apron[3]. | Work within a certified chemical fume hood[3]. |
| Handling Spills | Chemical splash goggles and face shield[3]. | Double-gloving with chemical-resistant gloves[3]. | Chemical-resistant suit or coveralls[3]. | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA)[3][4]. |
| Waste Disposal | Chemical splash goggles[3]. | Nitrile or neoprene gloves[3]. | Laboratory coat[3]. | Handle in a well-ventilated area, preferably within a chemical fume hood[3]. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for minimizing risks during the handling of this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols:
-
Risk Assessment & PPE Donning: Before handling the compound, review all available safety information for related structures (pyridines, benzaldehydes). Don the appropriate PPE as specified in the table above.
-
Weighing Solid: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine particulates.
-
Dissolution in Solvent: Prepare solutions within a chemical fume hood. Add the solid to the solvent slowly to avoid splashing.
-
Chemical Reaction: Perform all reactions in a certified chemical fume hood. Use appropriate reaction vessels and ensure proper ventilation.
-
Work-up & Extraction: Handle all extraction and separation procedures within the fume hood. Be aware of potential pressure build-up in separatory funnels.
-
Purification: Conduct purification techniques such as chromatography or recrystallization in a well-ventilated area or fume hood.
-
Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and solvent waste, must be treated as hazardous waste[1]. Segregate waste into appropriate, clearly labeled containers. Do not mix with incompatible waste streams[1].
-
Storage of Waste: Store hazardous waste containers in a designated, secure, and well-ventilated area away from heat and ignition sources.
-
Licensed Waste Disposal: Arrange for the disposal of all hazardous waste through a licensed and certified waste disposal service in accordance with local, state, and federal regulations[1].
Disposal Plan
Proper disposal is a critical final step in the chemical handling workflow. All waste containing this compound must be managed as hazardous waste.
-
Waste Identification: Characterize all waste streams (solid and liquid) containing the compound as hazardous.
-
Containerization: Use designated, leak-proof, and clearly labeled containers for hazardous waste collection[1]. The label should include "Hazardous Waste" and the full chemical name.
-
Segregation: Keep this waste stream separate from other chemical waste to avoid potentially dangerous reactions. Specifically, store it away from strong oxidizing agents and acids[1].
-
Spill Management: In the event of a spill, immediately evacuate the area. For small spills, use an inert absorbent material like vermiculite or sand to contain the substance[1]. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately[1].
-
Final Disposal: All hazardous waste must be disposed of through a licensed environmental waste management company. Do not pour chemical waste down the drain or dispose of it in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




